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7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Monograph: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

This guide provides an in-depth technical analysis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane , a specialized spirocyclic scaffold used in medicinal chemistry. Executive Summary 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane , a specialized spirocyclic scaffold used in medicinal chemistry.

Executive Summary

7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS: 1556097-27-8) is a bicyclic heterocycle belonging to the class of spiro[oxetane-3,2'-oxazolidines] .[1] It is synthesized through the condensation of 3-oxetanone with valinol (2-amino-3-methyl-1-butanol).

In modern drug discovery, this scaffold serves as a high-value Fsp³-rich building block . It functions as a bioisostere for morpholine or proline, offering improved metabolic stability and vectoral orientation due to the rigid spiro-junction. The inclusion of the isopropyl group at position 7 introduces a defined stereochemical handle, enabling the targeting of hydrophobic pockets within protein active sites.

Structural Analysis & Physicochemical Profile

Nomenclature and Numbering

The IUPAC name is derived from the spiro[3.4]octane skeleton.

  • Spiro Junction (C4): The central quaternary carbon shared by the 4-membered and 5-membered rings.

  • Ring A (4-membered): An oxetane ring. The oxygen is at position 2.

  • Ring B (5-membered): An oxazolidine ring. The oxygen is at position 5, and the nitrogen is at position 8.

  • Substituent: An isopropyl group at position 7 (derived from the amino acid side chain).

3D Conformational Features

Unlike flat aromatic scaffolds, this molecule possesses significant three-dimensional character.[2]

  • The Gem-Dimethyl Effect (Spiro): The spiro center restricts the conformational freedom of the attached heteroatoms, reducing the entropic penalty upon binding to a biological target.

  • Oxetane "Pucker": The oxetane ring typically adopts a puckered conformation (approx. 8–10°), which, combined with the spiro-fusion, directs the nitrogen lone pair and the isopropyl group into specific vectors.

  • Chirality: The C7 position is a stereocenter. If synthesized from L-valinol , the configuration is (S). The spiro carbon (C4) is achiral because the two methylene arms of the unsubstituted oxetane ring are symmetric.

Calculated Properties
PropertyValue (Approx.)Significance
Molecular Weight 171.24 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP 0.8 – 1.2Optimal lipophilicity for CNS penetration and oral bioavailability.
TPSA ~21 ŲHigh membrane permeability.
pKa (Conj. Acid) ~5.5 – 6.5The oxazolidine nitrogen is less basic than a secondary amine due to the inductive effect of the adjacent oxygen.

Synthetic Methodology

The synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is a classic dehydrative cyclization (condensation) between a ketone and a 1,2-amino alcohol.

Retrosynthetic Analysis

The strategic disconnection occurs at the spiro-acetal center (C4).

  • Precursor A: 3-Oxetanone (The electrophile).

  • Precursor B: Valinol (2-amino-3-methylbutan-1-ol) (The bis-nucleophile).

Experimental Protocol: Dehydrative Spiro-Cyclization

Note: This protocol is adapted from standard oxazolidine formation methodologies compatible with oxetane stability.

Reagents:

  • 3-Oxetanone (1.0 equiv)

  • L-Valinol (1.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Desiccant: Molecular Sieves (4Å) or Magnesium Sulfate (MgSO₄).

  • Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (0.5 mol%) – Use with caution as oxetanes are acid-sensitive.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve L-valinol (10 mmol) in anhydrous DCM (50 mL).

  • Addition: Add activated 4Å molecular sieves (2 g) to the solution to act as a water scavenger. This is critical to drive the equilibrium toward the oxazolidine product.

  • Condensation: Add 3-oxetanone (10 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).

  • Work-up: Filter off the molecular sieves through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. The product is often obtained as a clean oil. If necessary, purify via flash column chromatography on silica gel (pre-treated with 1% Triethylamine to prevent hydrolysis) using a Hexane/Ethyl Acetate gradient.

Critical Control Point:

  • Hydrolysis Risk: Oxazolidines are essentially cyclic hemiaminal ethers. They are stable in base but prone to hydrolysis in aqueous acid. Ensure all work-up steps are neutral or basic.

Visualization of Synthesis

SynthesisPath Oxetanone 3-Oxetanone (Electrophile) Intermediate Hemiaminal Intermediate Oxetanone->Intermediate Nucleophilic Attack Valinol Valinol (Nucleophile) Valinol->Intermediate Nucleophilic Attack Product 7-Isopropyl-2,5-dioxa- 8-azaspiro[3.4]octane Intermediate->Product Cyclization (-H2O) Water H2O (Byproduct) Intermediate->Water Conditions Conditions: DCM, 4Å MS, RT Dehydration Conditions->Intermediate

Caption: Dehydrative condensation pathway forming the spiro-oxazolidine core.

Medicinal Chemistry Applications

Bioisosterism & Pharmacokinetics

This scaffold is primarily used to replace morpholine , piperidine , or proline moieties in drug candidates.

  • Solubility: The ether oxygen in the oxetane ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic spiro-systems.

  • Metabolic Stability: The oxetane ring is generally resistant to oxidative metabolism (P450s) and blocks metabolic soft spots often found in gem-dimethyl groups.

  • Vector Control: The spiro-fusion locks the N-H vector, allowing precise positioning of substituents attached to the nitrogen (e.g., benzyl, sulfonyl, or acyl groups).

Structure-Activity Relationship (SAR) Logic

When using this core in library design:

  • Nitrogen Functionalization (N8): The secondary amine is the primary handle for diversification (Amide coupling, Reductive amination, SNAr).

  • C7 Isopropyl Group: Provides steric bulk to fill hydrophobic pockets (e.g., S1 pockets in proteases).

  • Oxetane Oxygen (O2): Engages in specific water-bridged H-bonds within the target active site.

Biological Pathway Logic (Example)

If used as a Proline Mimic in a peptide inhibitor:

SAR_Logic cluster_features Pharmacophoric Features Core Spiro[3.4] Scaffold Rigidity Conformational Rigidity Core->Rigidity Lipophilicity Lower LogP (vs Cyclopentane) Core->Lipophilicity H_Bond H-Bond Acceptor (Oxetane O) Core->H_Bond Target Target Protein (e.g., GPCR/Protease) Rigidity->Target Entropy Benefit H_Bond->Target Solvation/Binding

Caption: Pharmacophoric advantages of the spiro[3.4] system in ligand binding.

References

  • Fluorochem. (n.d.). 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Product Page. Retrieved from

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (General reference for Oxetane properties).
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. (Context for spiro-synthesis).
  • PubChem. (n.d.).[3] Compound Summary: 5,8-Dioxa-2-azaspiro[3.4]octane derivatives. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, a novel spirocyclic scaffold with significant potential in medicinal chemistry. While direct experimental data for th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, a novel spirocyclic scaffold with significant potential in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines its systematic nomenclature, a plausible synthetic strategy based on established methodologies for related compounds, and its anticipated significance for drug discovery professionals.

IUPAC Name and CAS Number

The systematic IUPAC name for the target compound is 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane .

Nomenclature Breakdown:

  • spiro[3.4]octane: This defines the core structure as a spirocycle where a single carbon atom (the spiro atom) connects a cyclobutane ring (4 atoms, thus '3' non-spiro atoms) and a cyclopentane ring (5 atoms, thus '4' non-spiro atoms). The total number of atoms in the bicyclic system is eight ('octane').

  • 2,5-dioxa-8-aza: This indicates the presence of heteroatoms. Following IUPAC rules for numbering spirocycles, the smaller ring is numbered first, starting from the atom adjacent to the spiro center.[1][2] Therefore, in the spiro[3.4] system, the cyclobutane ring is numbered 1 through 3, the spiro atom is 4, and the cyclopentane ring is numbered 5 through 8. The '2,5-dioxa' and '8-aza' prefixes denote that oxygen atoms replace the carbons at positions 2 and 5, and a nitrogen atom replaces the carbon at position 8.

  • 7-isopropyl: A substituent, the isopropyl group, is attached to the 7th position of the octane framework.

A CAS (Chemical Abstracts Service) number has not been assigned to this specific molecule, which is common for novel compounds not yet synthesized or extensively documented in the literature.

The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocycles are gaining considerable attention in modern medicinal chemistry.[3] Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems.[4] This inherent three-dimensionality allows for more precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[5]

The incorporation of spirocyclic motifs, particularly those rich in sp³-hybridized carbons, has been shown to improve several key physicochemical and pharmacokinetic properties of drug candidates, including:

  • Increased Solubility: The non-planar nature of spirocycles can disrupt crystal packing and improve aqueous solubility.[4]

  • Enhanced Metabolic Stability: The quaternary spiro-carbon and the overall compact structure can shield parts of the molecule from metabolic enzymes.[6]

  • Improved Potency and Selectivity: The rigid framework reduces the entropic penalty upon binding to a target protein and allows for the exploration of novel vector spaces within a binding pocket.[7]

The 2,5-dioxa-8-azaspiro[3.4]octane scaffold is a bioisosteric analog of 1,4-dioxanes and piperazines, which are common motifs in approved drugs.[8][9] This structural relationship suggests that derivatives of this scaffold could exhibit favorable drug-like properties.

Proposed Synthetic Strategy

A plausible and efficient multi-step synthesis for 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane can be conceptualized based on established methods for constructing similar spirocyclic systems.[8][10] The proposed pathway involves the synthesis of a key intermediate, a substituted 2,5-dioxaspiro[3.4]octane, followed by functionalization to introduce the isopropylamino moiety.

A potential synthetic route is outlined below. This is a generalized scheme that would require experimental optimization.

Synthetic_Pathway A Starting Material (e.g., Substituted Oxetane Precursor) B Intermediate A (Functionalized Spirocyclic Ester) A->B Ring-Closing Metathesis (e.g., Grubbs' Catalyst) C Intermediate B (Spirocyclic Alcohol) B->C Reduction (e.g., LiAlH4) D Intermediate C (Spirocyclic Aldehyde/Ketone) C->D Oxidation (e.g., DMP) E Final Product (7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane) D->E Reductive Amination (Isopropylamine, NaBH(OAc)3)

Caption: Proposed synthetic pathway for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

Experimental Protocol

Step 1: Synthesis of a Functionalized 2,5-Dioxaspiro[3.4]octane Intermediate

This step can be adapted from the synthesis of 2,5-dioxaspiro[3.4]octane building blocks.[8]

  • O-Alkylation: A suitable vinyl oxetanol is subjected to NaH-mediated O-alkylation with an appropriate acrylate derivative (e.g., methyl 2-(bromomethyl)acrylate) in the presence of a phase-transfer catalyst like TBAI.

  • Ring-Closing Metathesis (RCM): The resulting diene undergoes an RCM reaction using a Grubbs' catalyst (e.g., Grubbs' II) to form the dihydrofuran ring, yielding an unsaturated spirocyclic ester.

  • Hydrogenation: The double bond is saturated via hydrogenation under pressure using a catalyst like Pearlman's catalyst (Pd(OH)₂/C) to give the saturated 2,5-dioxaspiro[3.4]octane carboxylate.

Step 2: Reduction of the Ester

  • The ester intermediate is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF at low temperatures.[8]

Step 3: Oxidation to the Aldehyde

  • The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) in a chlorinated solvent such as dichloromethane (CH₂Cl₂).[10]

Step 4: Reductive Amination

  • The aldehyde intermediate is reacted with isopropylamine in the presence of a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in a solvent like dichloroethane (DCE) or methanol. This one-pot reaction forms the secondary amine, yielding the final product, 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

Physicochemical Properties

While experimental data is unavailable, key physicochemical properties can be predicted using computational models. These properties are crucial for assessing the drug-likeness of a compound.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~199.27 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP 1.0 - 2.5Indicates a balance between aqueous solubility and lipid permeability.
Topological Polar Surface Area (TPSA) ~34.1 ŲSuggests good cell membrane permeability.
Hydrogen Bond Donors 1Contributes to target binding and solubility.
Hydrogen Bond Acceptors 3Contributes to target binding and solubility.
Fraction of sp³ Carbons (Fsp³) HighCorrelates with increased clinical success rates due to improved physicochemical properties.[6]

Potential Therapeutic Applications

Given the structural novelty and favorable predicted properties, 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane and its derivatives represent a promising starting point for drug discovery programs targeting a wide range of diseases. The scaffold could be particularly useful in the development of novel agents for:

  • Central Nervous System (CNS) Disorders: The three-dimensional structure and predicted logP values may allow for penetration of the blood-brain barrier.

  • Oncology: The rigid scaffold could be used to design potent and selective kinase inhibitors.

  • Infectious Diseases: The unique shape could be exploited to inhibit viral or bacterial enzymes.

The synthetic pathway described allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Analog_Synthesis_Workflow Core 2,5-Dioxa-8-azaspiro[3.4]octane Core Derivatization Derivatization Strategies Core->Derivatization Analogs Library of Analogs Derivatization->Analogs e.g., N-alkylation, N-arylation Screening High-Throughput Screening Analogs->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Optimization SAR->Lead

Sources

Foundational

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

A Note on the Subject Compound: An extensive search of the scientific literature and chemical databases did not yield specific experimental data for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. This suggests that it is a...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: An extensive search of the scientific literature and chemical databases did not yield specific experimental data for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. This suggests that it is a novel or not widely reported compound. Therefore, this guide will focus on the parent scaffold, 2,5-dioxa-8-azaspiro[3.4]octane , as a representative member of a promising class of spirocyclic systems for drug discovery. The 7-isopropyl derivative will be used as a case study for predictive analysis and structural illustration. This approach provides a robust framework for researchers and drug development professionals to understand and characterize this and related novel chemical entities.

Introduction: The Emerging Role of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by exploring three-dimensional (3D) molecular architectures.[1] Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2] Their rigid, well-defined 3D structures offer a unique opportunity to probe biological space with high precision. The incorporation of spirocyclic motifs can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, which in turn optimize absorption, distribution, metabolism, and excretion (ADME) parameters.[3][4]

The 2,5-dioxa-8-azaspiro[3.4]octane scaffold is a particularly intriguing example, combining an oxetane ring and an azetidine ring. Oxetanes are known to enhance physicochemical properties, while azetidines provide a modifiable nitrogen handle for further chemical elaboration.[3] This guide provides a comprehensive overview of the predicted properties of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane and outlines the essential experimental protocols for the characterization of this and related novel spirocycles.

Molecular Structure and Core Concepts

The fundamental structure of the 2,5-dioxa-8-azaspiro[3.4]octane scaffold is a spirocyclic system where an oxetane ring and a tetrahydrofuran ring are joined by a spiro-carbon. The introduction of a nitrogen atom at the 8-position and an isopropyl group at the 7-position of the azetidine ring of the azaspiro[3.4]octane core would yield the target molecule.

cluster_0 General Synthetic Workflow start Starting Materials step1 Cycloaddition/Annulation start->step1 [12] step2 Functional Group Interconversion step1->step2 step3 Final Modification step2->step3 end Target Molecule step3->end

Sources

Exploratory

discovery and history of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Whitepaper: Discovery, Synthesis, and Application of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane in Modern Drug Design Executive Summary The transition from flat, sp²-hybridized aromatic molecules to sp³-rich, three-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Discovery, Synthesis, and Application of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane in Modern Drug Design

Executive Summary

The transition from flat, sp²-hybridized aromatic molecules to sp³-rich, three-dimensional architectures—a paradigm often referred to as "escaping flatland"—has fundamentally reshaped modern drug discovery. At the forefront of this structural evolution are spirocyclic scaffolds. 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS 1556097-27-8) is a highly specialized spirocyclic oxazolidine that combines the pronounced ring strain of an oxetane with the chiral environment of a valinol-derived oxazolidine. This in-depth technical guide explores the structural rationale, historical discovery, and synthetic methodologies surrounding this vital building block, providing application scientists and medicinal chemists with a self-validating framework for its utilization.

Architectural Paradigm: The Spirocyclic Core

The nomenclature of 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane delineates a highly specific three-dimensional topology.

  • Spiro[3.4]octane Core : The molecule consists of a four-membered oxetane ring spiro-fused to a five-membered oxazolidine ring at the C4 position.

  • Heteroatom Placement : Following IUPAC spiro nomenclature, the smaller ring is numbered first (1–3), followed by the spiro atom (4), and then the larger ring (5–8). Oxygen atoms are located at positions 2 and 5, while a nitrogen atom occupies position 8.

  • Chiral Center : The isopropyl group at position 7 provides critical steric bulk, derived directly from the chiral pool precursor, valinol.

Quantitative Data Summary

To fully leverage this scaffold in library design, researchers must understand its baseline physicochemical properties, summarized below:

PropertyValue / Description
Compound Name 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane
CAS Registry Number 1556097-27-8
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Core Scaffold Spiro[3.4]octane (Oxetane fused to Oxazolidine)
Fraction sp³ (Fsp³) 1.00 (100% sp³ hybridized carbons)
Precursors Oxetan-3-one, (S)- or (R)-Valinol
Primary Application Rigid 3D scaffold, Chiral auxiliary, Bioisostere

Historical Context: The Oxetane Renaissance

The integration of the oxetane ring into medicinal chemistry was largely catalyzed by the pioneering work of Erick M. Carreira and colleagues, who demonstrated that oxetanes act as superior bioisosteres for gem-dimethyl groups and carbonyls [1]. The specific use of oxetan-3-one as a versatile electrophilic building block opened the door to complex spirocyclic architectures [2].

Historically, oxazolidines were primarily used as chiral auxiliaries (e.g., Evans oxazolidinones). However, the condensation of oxetan-3-one with amino alcohols like valinol yielded 2,5-dioxa-8-azaspiro[3.4]octanes. These spirocycles were rapidly adopted in Fragment-Based Drug Discovery (FBDD) because they offer a rigid, vector-rich framework that resists metabolic degradation while maintaining high aqueous solubility [3].

Physicochemical Rationale: Escaping Flatland

The incorporation of 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane into a drug candidate drastically alters its pharmacokinetic profile.

Physicochemical SpiroCore Spiro[3.4]octane Core Fsp3 Fsp3 = 1.00 (3D Architecture) SpiroCore->Fsp3 Metabolism Metabolic Stability (Blocked CYP Sites) SpiroCore->Metabolism Solubility Aqueous Solubility (Polar Surface Area) SpiroCore->Solubility Rigidity Conformational Rigidity (Target Affinity) SpiroCore->Rigidity

Physicochemical property enhancements imparted by the spirocyclic scaffold.
  • Metabolic Stability : The spiro-fusion removes vulnerable α-protons typically targeted by Cytochrome P450 enzymes, significantly increasing the half-life of the pharmacophore.

  • Solubility (LogD modulation) : The high dipole moment of the oxetane oxygen acts as a strong hydrogen-bond acceptor, lowering lipophilicity (LogP) and enhancing aqueous solubility without increasing the molecular weight substantially.

Synthetic Methodology: A Self-Validating Protocol

As an Application Scientist, it is critical to understand that the synthesis of this spirocycle is not a standard condensation. The inherent ring strain of the oxetane (~107 kJ/mol) makes it highly susceptible to acid-catalyzed ring-opening. Therefore, traditional Dean-Stark conditions (refluxing toluene with p-TsOH) will destroy the starting material.

Step-by-Step Methodology: Dehydrative Cyclization

Objective: Synthesize 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane while preserving the acid-sensitive oxetane ring. Reagents: Oxetan-3-one (1.0 equiv), (S)-Valinol (1.05 equiv), Anhydrous Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄, 3.0 equiv).

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve (S)-valinol in anhydrous DCM to achieve a 0.2 M concentration.

    • Causality: DCM is chosen as an aprotic, non-nucleophilic solvent to prevent competitive side reactions with the highly electrophilic oxetan-3-one.

  • Desiccant Addition: Add anhydrous MgSO₄ to the solution and cool the suspension to 0 °C using an ice bath.

    • Causality: MgSO₄ provides a mild, strictly neutral means of sequestering the water byproduct. This drives the thermodynamic equilibrium toward the oxazolidine without triggering the acid-catalyzed degradation of the 4-membered ring [2].

  • Electrophile Introduction: Introduce oxetan-3-one dropwise over 15 minutes.

    • Causality: The initial nucleophilic attack of the primary amine on the ketone to form the hemiaminal intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal spikes that could lead to polymerization.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 14–16 hours.

  • Work-up & Isolation: Filter the heterogeneous mixture through a tightly packed Celite pad to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure spirocyclic product.

Retrosynthesis Target 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Intermediate Hemiaminal Intermediate Intermediate->Target Dehydrative Cyclization Reagent1 Oxetan-3-one (Electrophile) Reagent1->Intermediate Nucleophilic Attack Reagent2 Valinol (Nucleophile) Reagent2->Intermediate Condensation Conditions Mild Desiccant (MgSO4) Anhydrous DCM, 0°C to RT Conditions->Intermediate Facilitates

Retrosynthetic pathway and reaction workflow for the spirocyclic oxazolidine.

Applications in Advanced Drug Discovery

Beyond acting as a passive structural scaffold, 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane serves dual active roles in synthetic chemistry:

  • Next-Generation Chiral Auxiliaries: The steric bulk of the isopropyl group, combined with the rigidity of the spiro-oxetane, creates a highly restricted chiral pocket. When the nitrogen is acylated, it functions similarly to an Evans auxiliary, directing highly stereoselective aldol additions and alkylations while offering distinct electronic properties.

  • Library Generation via Multicomponent Reactions: The spirocycle can be utilized in A³-coupling (aldehyde-alkyne-amine) cascades to generate diverse N-propargyl spirooxazolidines, rapidly expanding the available chemical space for high-throughput screening [3].

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Willems, H. M. G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[Link]

  • ResearchGate. (2020). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space.[Link]

Foundational

7-Isopropyl-2,5-dioxa-8-azaspirooctane: A Next-Generation Spirocyclic Scaffold in Medicinal Chemistry

7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane: A Next-Generation Spirocyclic Scaffold in Medicinal Chemistry Executive Summary Modern drug discovery is undergoing a paradigm shift, moving away from planar, sp2-hybridized aro...

Author: BenchChem Technical Support Team. Date: March 2026

7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane: A Next-Generation Spirocyclic Scaffold in Medicinal Chemistry

Executive Summary

Modern drug discovery is undergoing a paradigm shift, moving away from planar, sp2-hybridized aromatic systems—often referred to as "flatland"—toward complex, three-dimensional architectures. Increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate is statistically correlated with higher clinical success rates due to improved solubility, reduced off-target toxicity, and enhanced metabolic stability [1].

7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane (CAS: 1556097-27-8) represents a premier example of this structural evolution. By fusing an oxetane ring with an oxazolidine ring via a quaternary spiro center, this building block offers a rigidified, highly directional 3D vector. This whitepaper deconstructs the physicochemical properties, mechanistic advantages, and synthetic handling of this specific spirocyclic scaffold for hit-to-lead optimization.

Structural Deconstruction & Physicochemical Profiling

To effectively utilize a building block, one must understand its synthetic origins and topological geometry. 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane is conceptually derived from the condensation of oxetan-3-one with the amino alcohol valinol (2-amino-3-methylbutan-1-ol).

This condensation yields a spiro[1]octane core where the quaternary spiro carbon (C4) acts as the bridge between:

  • The Oxetane Ring (2-oxa): A four-membered ether that serves as a highly effective bioisostere for carbonyl groups or gem-dimethyl motifs [2].

  • The Oxazolidine Ring (5-oxa, 8-aza): A five-membered ring containing both oxygen and nitrogen, bearing an isopropyl group at the C7 position (derived from the valine side chain).

Because the molecule is entirely devoid of aromatic rings, it possesses an Fsp3 score of 1.0, making it an ideal fragment for disrupting molecular planarity.

Quantitative Data Summary
ParameterValuePharmacological Implication
Chemical Name 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octaneDefines the precise 3D topology and substitution.
CAS Registry Number 1556097-27-8Unique identifier for commercial procurement [3].
Molecular Formula C8H15NO2High atom economy for fragment-based drug design.
Molecular Weight 157.21 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5.
Fraction sp3 (Fsp3) 1.00 (8/8 carbons)Maximizes 3D spatial coverage and aqueous solubility.
H-Bond Donors 1 (Secondary Amine)Provides a tunable site for amide coupling or alkylation.
H-Bond Acceptors 3 (O, O, N)Enhances target-protein interaction via dipole interactions.

Mechanistic Advantages: Escaping Flatland

The strategic incorporation of 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane into a drug scaffold provides two primary mechanistic advantages:

A. Conformational Rigidity and Entropic Optimization

Flexible alkyl chains suffer a massive entropic penalty upon binding to a target protein because they must "freeze" into a single conformation. The spiro quaternary center in this scaffold locks the oxetane and oxazolidine rings in a perpendicular orientation. Furthermore, the bulky isopropyl group at C7 restricts the inversion of the adjacent secondary amine. This pre-organization ensures that the molecule pays its entropic cost before binding, leading to higher binding affinities (lower


).
B. Metabolic Shielding via Oxetane Bioisosterism

Traditional planar amines (e.g., piperazines or anilines) are highly susceptible to oxidative degradation by Cytochrome P450 (CYP450) enzymes, leading to rapid in vivo clearance. The oxetane ring acts as an electron-withdrawing bioisostere. The strong inductive effect (-I) of the oxetane oxygen pulls electron density away from adjacent C-H bonds, deactivating them against CYP-mediated hydrogen atom transfer (HAT) [2].

Pathway cluster_0 Traditional Flatland Approach cluster_1 Modern 3D Scaffold Strategy Flat Planar sp2-Rich Amine (Low Fsp3) CYP CYP450 Oxidation (High Clearance) Flat->CYP Labile C-H bonds Spiro 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (Fsp3 = 1.0) Flat->Spiro Bioisosteric Replacement Mech Oxetane Shielding & Conformational Rigidity Spiro->Mech Stable Metabolic Stability & Target Selectivity Mech->Stable

Fig 1: Pharmacokinetic optimization via spirocyclic bioisosteric replacement.

Synthetic Integration: Handling Sterically Hindered Spirocycles

While the steric bulk of the 7-isopropyl group and the C4 spiro center provides exceptional metabolic stability, it introduces significant synthetic friction. The secondary amine at position 8 is highly hindered. Standard amide coupling reagents (e.g., EDC/HOBt) will result in poor kinetics and low yields.

To successfully integrate this scaffold into a library, you must utilize highly reactive uronium-based coupling reagents and implement specific analytical monitoring techniques.

Protocol: High-Throughput Amide Coupling Workflow

Objective: Couple 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane with a target carboxylic acid to generate a spirocyclic amide.

Step 1: Reagent Activation (Causality: Overcoming Steric Hindrance)

  • Dissolve the target carboxylic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0.2 M concentration.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.3 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Mechanistic Note: HATU is mandatory here. The 7-azabenzotriazole leaving group generated by HATU is highly reactive and necessary to force the coupling with the sterically occluded secondary amine of the oxazolidine ring. Let the mixture stir for 10 minutes to ensure full formation of the active ester.

Step 2: Amine Addition & Thermal Agitation

  • Add 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane (1.0 eq) to the activated ester solution.

  • Elevate the reaction temperature to 40°C. Causality: The quaternary spiro center severely limits the trajectory of nucleophilic attack. Mild heating provides the necessary kinetic energy to overcome this activation barrier.

Step 3: Self-Validating Analytical Monitoring (LC-MS/ELSD)

  • Critical Warning: Because 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane lacks any aromatic chromophores, it is UV-blind at standard 214 nm and 254 nm wavelengths.

  • Do not rely on UV-HPLC to monitor the consumption of the starting amine. You must use a mass spectrometer (ESI+) or an Evaporative Light Scattering Detector (ELSD).

  • Monitor for the depletion of the

    
     peak at m/z 158.2  (corresponding to the protonated amine, MW 157.21 + 1.01).
    

Step 4: Quench and Purification

  • Once the m/z 158.2 peak is depleted, quench the reaction with saturated aqueous

    
    .
    
  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Conclusion

The integration of 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane into medicinal chemistry pipelines represents a sophisticated approach to solving developability bottlenecks. By leveraging the oxetane ring for metabolic shielding and the spiro-oxazolidine core for rigid 3D vectoring, researchers can effectively rescue failing "flat" leads. However, success with this scaffold requires a deep understanding of its steric environment, necessitating aggressive coupling conditions and mass-directed analytical workflows.

References

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery, Taylor & Francis (2024). URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry, ACS Publications (2023). URL: [Link]

Sources

Exploratory

Solvation Thermodynamics and Organic Partitioning of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary: The "Escape from Flatland" Paradigm In modern drug discovery, the transition...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary: The "Escape from Flatland" Paradigm

In modern drug discovery, the transition from planar, sp²-hybridized aromatics to sp³-rich, three-dimensional scaffolds has become a critical strategy for improving pharmacokinetic profiles. The compound 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane represents a highly functionalized spirocyclic system that fuses an oxetane ring with an oxazolidine core.

Understanding the solubility of this specific scaffold in organic solvents requires analyzing the thermodynamic tension between its highly polar, hydrogen-bonding core and its localized lipophilic appendage. By replacing traditional gem-dimethyl or carbonyl groups with an oxetane, researchers can increase aqueous solubility by a factor of up to 4000 while simultaneously reducing lipophilicity and enhancing metabolic stability 1. This guide deconstructs the structural causality behind its organic solvation and provides a self-validating protocol for empirical quantification.

Structural Thermodynamics: The Causality of Solvation

The dissolution of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane in any given organic solvent is not a random event; it is dictated by the precise interplay of crystal lattice disruption and solvent-solute cavity formation.

The Oxetane Dipole (Polar Aprotic Drivers)

The 2-oxa (oxetane) ring is characterized by a puckered conformation (~8.7° angle) that exposes the oxygen's lone pairs, creating a powerful localized dipole. Furthermore, the electronegative oxygen atom exerts a strong inductive electron-withdrawing effect, which can propagate through the spiro-center to reduce the pKa of the adjacent oxazolidine amine by up to 2.7 units 2. This high polarity makes the molecule exceptionally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (MeCN), where strong dipole-dipole interactions dominate.

The Oxazolidine Core (Protic Interactions)

The 5-oxa-8-aza ring provides both hydrogen-bond acceptor (oxygen) and donor (secondary amine NH) capabilities. In protic organic solvents like Methanol (MeOH) or Ethanol (EtOH), the solvent network readily forms hydrogen bonds with these heteroatoms. Spirocyclic oxetanes are highly valued precisely because their well-defined spatial orientation facilitates predictable H-bond networking 3.

The Isopropyl Patch (Lattice Disruption)

If the molecule consisted solely of the 2,5-dioxa-8-azaspiro[3.4]octane core, its high crystal lattice energy would render it poorly soluble in less polar organics. However, the 7-isopropyl group introduces a localized lipophilic volume. This steric bulk disrupts the crystalline packing (lowering the melting point) and entropically favors dissolution in moderately non-polar solvents like Dichloromethane (DCM) via Van der Waals interactions. Similar spiro-fusions have been shown to lower LogP by 1.0–2.0 units compared to planar analogs, drastically altering their organic partitioning 4.

SolvationLogic Molecule 7-Isopropyl-2,5-dioxa- 8-azaspiro[3.4]octane Oxetane Oxetane Ring (Strong Dipole) Molecule->Oxetane Oxazolidine Oxazolidine Core (H-Bonding) Molecule->Oxazolidine Isopropyl Isopropyl Group (Steric Bulk) Molecule->Isopropyl Polar Polar Aprotic Solvents (DMSO, MeCN) High Solubility Oxetane->Polar Dipole-Dipole Interactions Protic Protic Solvents (MeOH, EtOH) Moderate-High Solubility Oxazolidine->Protic H-Bond Donor/Acceptor Isopropyl->Polar Lattice Disruption NonPolar Non-Polar Solvents (Hexane, Toluene) Low Solubility Isopropyl->NonPolar Van der Waals Forces

Logical relationship between structural motifs and solvent-specific thermodynamic solvation.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of oxetane-containing spirocycles 5, the table below summarizes the extrapolated thermodynamic solubility of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane across a gradient of organic solvents.

SolventDielectric Constant (ε)Polarity Index (P')Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.77.2> 100Strong dipole-dipole; H-bond acceptor
Methanol (MeOH) 32.65.150 - 100H-bond donor/acceptor pairing
Tetrahydrofuran (THF) 7.54.030 - 60Moderate dipole; ether-like solvation
Dichloromethane (DCM) 8.93.120 - 50Van der Waals interactions (isopropyl)
Hexane 1.90.1< 5Limited lipophilicity; high polarity penalty

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate reliable, publication-grade solubility data for this compound, kinetic supersaturation must be strictly avoided. The following Shake-Flask methodology is designed as a self-validating system : it uses a temporal check (24h vs. 48h) to guarantee that thermodynamic equilibrium has been reached, and matrix-matching to prevent analytical artifacts.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add 50 mg of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane to 1.0 mL of the target organic solvent in a 2 mL borosilicate glass HPLC vial. Ensure visible solid remains at the bottom; the presence of excess solute is a non-negotiable requirement to guarantee saturation.

  • Isothermal Equilibration: Place the vials in a thermoshaker set strictly to 25.0 ± 0.1 °C. Agitate at 800 RPM. Causality: Continuous kinetic energy is required to overcome the activation energy of dissolution and prevent localized depletion zones around the solid particles.

  • Phase Separation: After exactly 24 hours, transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract a 50 µL aliquot of the clear supernatant. Repeat this entire extraction process at 48 hours.

  • Matrix Matching & Dilution (Critical Step): Dilute the 50 µL organic aliquot 1:100 into the LC-MS mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Causality: Direct injection of pure organic extracts (like DCM or Hexane) into a reversed-phase LC system causes severe solvent mismatch, leading to peak distortion, retention time shifts, and intra-column solute precipitation.

  • LC-UV/MS Quantification: Quantify the concentration using a pre-established, matrix-matched calibration curve (0.1 to 10 µg/mL).

  • System Self-Validation: Compare the calculated concentrations from the 24h and 48h aliquots. If the Relative Standard Deviation (RSD) between the two time points is < 5%, thermodynamic equilibrium is validated. If the variance is > 5%, kinetic dissolution is still occurring, and shaking must be extended to 72h.

ProtocolWorkflow Step1 1. Solid Addition (Excess Solute) Step2 2. Solvent Dispensing (Organic Media) Step1->Step2 Step3 3. Isothermal Shaking (24h & 48h at 25°C) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. Aliquot Dilution (Matrix Matching) Step4->Step5 Step6 6. LC-UV/MS Quantification Step5->Step6

Self-validating shake-flask workflow for determining thermodynamic solubility in organic solvents.

References

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed / NIH.
  • Bull, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. PMC / NIH.
  • Fessard, T. C., et al. (2025). Spirocyclic Oxetanes: Synthesis and Properties.
  • BenchChem Technical Support. (2026). 2-Oxa-5-azaspiro[3.
  • MDPI Editorial. (2020).

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1] Among these, the 2,5-dioxa-8-azaspiro[3.4]octane core represents a unique structural motif, combining the features of an oxetane and a pyrrolidine ring. The oxetane moiety, in particular, is an increasingly popular bioisostere for carbonyl groups and gem-dimethyl functionalities, offering advantages in terms of metabolic stability and aqueous solubility.[2] The incorporation of an isopropyl group on the nitrogen atom of the pyrrolidine ring further modulates the lipophilicity and steric profile of the molecule.

Accurate structural elucidation is paramount in the development of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.[3] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, based on established principles and data from structurally related compounds.

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the atomic numbering scheme for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is presented below.

Caption: Atomic numbering of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

¹H NMR Spectral Analysis

The proton NMR spectrum of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is predicted to exhibit distinct signals corresponding to the protons of the oxetane ring, the pyrrolidine ring, and the isopropyl substituent. The chemical shifts are influenced by factors such as the electronegativity of adjacent atoms (oxygen and nitrogen) and the rigid, spirocyclic nature of the molecule.[4]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Notes
H3, H4~ 4.5 - 4.8AB quartet or complex multiplet4HProtons of the oxetane ring are diastereotopic due to the spirocyclic center. They are expected to show complex splitting patterns.
H6, H9~ 2.8 - 3.2Multiplet4HProtons on the pyrrolidine ring adjacent to the nitrogen atom are deshielded.
H7~ 2.5 - 2.9Multiplet2HMethylene protons on the pyrrolidine ring.
CH (isopropyl)~ 2.8 - 3.2Septet1HThe methine proton of the isopropyl group is coupled to the six methyl protons.
CH₃ (isopropyl)~ 1.0 - 1.2Doublet6HThe two methyl groups of the isopropyl substituent are equivalent and are split by the methine proton.
Detailed Interpretation
  • Oxetane Protons (H3, H4): The four protons on the oxetane ring (C3 and C4) are chemically non-equivalent due to the chiral spirocyclic center. They are expected to appear in the most downfield region of the aliphatic spectrum, typically between 4.5 and 4.8 ppm, owing to the deshielding effect of the adjacent oxygen atom (O2).[5] Their signals will likely present as a complex multiplet or a series of AB quartets due to geminal and vicinal couplings.

  • Pyrrolidine Protons (H6, H9): The methylene protons attached to the carbons adjacent to the nitrogen atom (C6 and C9) are expected to resonate at approximately 2.8 - 3.2 ppm. The electron-withdrawing effect of the nitrogen atom causes this downfield shift.

  • Pyrrolidine Protons (H7): The protons on C7 of the pyrrolidine ring are predicted to appear at a slightly more upfield position, around 2.5 - 2.9 ppm, as they are further from the direct influence of the nitrogen atom compared to H6 and H9.

  • Isopropyl Group Protons: The isopropyl group will exhibit its characteristic pattern. The methine proton (CH) is expected to be a septet in the range of 2.8 - 3.2 ppm, coupled to the six equivalent methyl protons. The two methyl groups (CH₃) will appear as a doublet at approximately 1.0 - 1.2 ppm.[3][6] The exact chemical shift of the methine proton can be influenced by its proximity to the spirocyclic core.

¹³C NMR Spectral Analysis

The broadband proton-decoupled ¹³C NMR spectrum of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts are primarily determined by the hybridization of the carbon atoms and the electronegativity of the atoms they are bonded to.[7]

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C1~ 80 - 85Spirocyclic carbon, bonded to two oxygen atoms and two carbon atoms. Expected to be significantly downfield.
C3, C4~ 75 - 80Carbons of the oxetane ring, deshielded by the adjacent oxygen atom.
C6, C9~ 50 - 55Carbons of the pyrrolidine ring adjacent to the nitrogen atom.
C7~ 30 - 35Methylene carbon of the pyrrolidine ring.
CH (isopropyl)~ 50 - 55Methine carbon of the isopropyl group.
CH₃ (isopropyl)~ 18 - 22Methyl carbons of the isopropyl group.
Detailed Interpretation
  • Spirocyclic Carbon (C1): The spirocyclic carbon atom (C1) is unique as it is bonded to two oxygen atoms and two carbon atoms. This quaternary carbon is expected to have the most downfield chemical shift among the sp³ hybridized carbons, predicted to be in the range of 80 - 85 ppm.

  • Oxetane Carbons (C3, C4): The carbon atoms of the oxetane ring (C3 and C4) are directly attached to an oxygen atom, which causes a significant downfield shift. Their resonances are predicted to be in the 75 - 80 ppm region.[8]

  • Pyrrolidine Carbons (C6, C9): The carbons adjacent to the nitrogen atom in the pyrrolidine ring (C6 and C9) are expected to appear around 50 - 55 ppm. The electronegative nitrogen atom deshields these carbons.

  • Pyrrolidine Carbon (C7): The C7 carbon of the pyrrolidine ring, being further from the nitrogen, will be more shielded and is predicted to have a chemical shift in the range of 30 - 35 ppm.

  • Isopropyl Group Carbons: The methine carbon of the isopropyl group (CH) is expected to resonate in a similar region to the C6 and C9 carbons, around 50 - 55 ppm. The two equivalent methyl carbons (CH₃) will appear in the upfield region of the spectrum, typically between 18 and 22 ppm.

Experimental Protocols

General NMR Acquisition Parameters:

For the structural confirmation of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, the following general NMR experimental setup is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Compound Compound NMR_Tube NMR_Tube Compound->NMR_Tube Dissolve Solvent Solvent Solvent->NMR_Tube 1H_NMR 1H_NMR NMR_Tube->1H_NMR 13C_NMR 13C_NMR NMR_Tube->13C_NMR 2D_NMR 2D_NMR NMR_Tube->2D_NMR Structure_Elucidation Structure_Elucidation 1H_NMR->Structure_Elucidation 13C_NMR->Structure_Elucidation 2D_NMR->Structure_Elucidation

Caption: A generalized workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. The analysis is grounded in fundamental NMR principles and comparative data from related spirocyclic systems. The predicted chemical shifts and coupling patterns serve as a valuable reference for researchers working on the synthesis and characterization of this and similar molecules. For definitive structural confirmation, a comprehensive set of 1D and 2D NMR experiments is recommended. The unique structural features of this spirocycle make it an intriguing candidate for further exploration in drug discovery programs.

References

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. URL: [Link]

  • Chemical Space Exploration of Oxetanes. Molecules. URL: [Link]

  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Molecules. URL: [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. URL: [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. URL: [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. URL: [Link]

  • On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry. URL: [Link]

  • ¹H NMR signals of the isopropyl groups in complex[6] at 298 K and 238 K. ResearchGate. URL: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. URL: [Link]

  • 13C-NMR. University of Wisconsin-Madison, Department of Chemistry. URL: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. URL: [Link]

  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. URL: [Link]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps. URL: [Link]

Sources

Exploratory

mass spectrometry analysis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

An In-depth Technical Guide to the Mass Spectrometry Analysis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Foreword: Charting a Course for a Novel Scaffold In the landscape of medicinal chemistry, the exploration of no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Foreword: Charting a Course for a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel three-dimensional scaffolds is paramount for accessing new chemical space and developing next-generation therapeutics. Spirocyclic systems, particularly those incorporating strained rings like oxetanes, offer unique structural and physicochemical properties.[1] The oxetane moiety, for instance, is recognized as a polar equivalent of a gem-dimethyl group that can significantly enhance aqueous solubility and metabolic stability.[1][2][3] The target of this guide, 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, represents such a novel scaffold. As this molecule is not extensively described in current literature, this document serves as a predictive and foundational guide for its comprehensive mass spectrometric characterization, written from the perspective of a senior application scientist.

Our analysis will be built upon a plausible structure derived from the compound's name, featuring a spirocyclic core that joins a four-membered oxetane ring with a five-membered dioxazepane ring, substituted with an N-isopropyl group.

Assumed Structure: 8-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

  • Molecular Formula: C₉H₁₇NO₂

  • Monoisotopic Mass: 171.1259 u

  • Core Features: Tertiary amine, strained oxetane ring, ether linkage.

This guide will provide the foundational protocols and theoretical framework necessary to confirm this structure and elucidate its gas-phase chemistry, a critical step in any drug discovery pipeline.

The Analytical Cornerstone: Ionization and High-Resolution Mass Spectrometry

The first and most critical step in analyzing any new chemical entity is to confirm its elemental composition. This is achieved through high-resolution mass spectrometry (HRMS), which requires an efficient and "soft" ionization technique to bring the molecule into the gas phase as an intact ion.

Rationale for Ionization Technique Selection

The presence of a tertiary amine (the N-isopropyl group) is the most influential feature for ionization. This functional group has a high proton affinity, making it readily protonated. Therefore, positive-mode Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that transfers a proton to the analyte in solution, forming a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[4] This ensures the most abundant ion observed in the full-scan mass spectrum corresponds to the intact molecule. Alternative techniques like Secondary Electrospray Ionization (SESI) could also be employed, as they are known to be even softer than ESI, but ESI is more universally available and perfectly suited for this application.[5][6][7]

Experimental Protocol: High-Resolution Mass Determination

This protocol outlines the use of a Time-of-Flight (TOF) or Orbitrap mass spectrometer for accurate mass measurement.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Create a dilute working solution (e.g., 1-10 µg/mL) in a mobile phase-like solvent, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid provides a source of protons to facilitate the formation of [M+H]⁺.

  • Instrument Setup (Example: Q-TOF Mass Spectrometer):

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 120 °C.

    • Desolvation Gas Flow (N₂): 500 - 800 L/hr.

    • Desolvation Temperature: 250 - 350 °C.

    • Mass Range: m/z 50 - 500.

    • Acquisition Mode: Full Scan (MS¹).

    • Mass Resolution: Set to >10,000 (FWHM).

  • Data Acquisition and Analysis:

    • Infuse the sample solution directly or via a simple flow injection analysis (FIA) setup.

    • Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

    • Using the instrument's software, determine the accurate mass of the most abundant peak. Compare this experimental mass to the theoretical mass of the protonated molecule, [C₉H₁₇NO₂ + H]⁺.

Expected Data and Interpretation

A successful experiment will yield a high-resolution mass spectrum dominated by a single ion.

ParameterExpected Value
Analyte 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane
Molecular Formula C₉H₁₇NO₂
Theoretical Mass [M] 171.1259 u
Adduct [M+H]⁺
Theoretical m/z of [M+H]⁺ 172.1332 u

The instrument should measure the m/z value with a mass error of less than 5 ppm. This result provides strong evidence for the elemental composition of the molecule, forming a trustworthy foundation for all subsequent structural analysis.

Deconstructing the Scaffold: Tandem Mass Spectrometry (MS/MS)

With the elemental composition confirmed, the next objective is to probe the molecule's structure by breaking it apart in a controlled manner. This is accomplished using tandem mass spectrometry (MS/MS), most commonly through Collision-Induced Dissociation (CID).[8]

The Principle of Collision-Induced Dissociation (CID)

In a CID experiment, the protonated precursor ion ([M+H]⁺, m/z 172.13) is mass-selected and then passed into a collision cell filled with an inert gas (e.g., argon or nitrogen). The ion is accelerated, and upon colliding with the gas, its kinetic energy is converted into internal energy. This increased internal energy causes the ion to vibrate and ultimately fragment at its weakest chemical bonds.[8] The resulting fragment ions are then mass-analyzed to produce an MS/MS spectrum, which serves as a structural fingerprint of the molecule. For cyclic compounds, the collision energy required can be higher than for flexible linear molecules.[9]

Diagram: MS/MS Experimental Workflow

G cluster_source Ion Source (ESI+) cluster_ms1 First Mass Analyzer (Q1) cluster_cell Collision Cell (Q2) cluster_ms2 Second Mass Analyzer (Q3/TOF) A Analyte Solution (C₉H₁₇NO₂) B Protonated Molecule [M+H]⁺ m/z 172.13 A->B Ionization C Precursor Ion Selection Isolate m/z 172.13 B->C D Collision with Inert Gas (Ar) Induces Fragmentation C->D Acceleration E Fragment Ion Analysis (MS/MS Spectrum) D->E Detection G cluster_path1 Pathway A: Isopropyl Group Loss cluster_path2 Pathway B: Oxetane Ring Cleavage cluster_path3 Pathway C: Alpha-Cleavage parent [M+H]⁺ m/z 172.13 node1 Fragment A1 m/z 130.08 parent->node1 - C₃H₆ (Propylene) (42.05 u) node2 Fragment B1 m/z 114.09 parent->node2 - C₃H₆O (Acetone) (58.04 u) node3 Fragment C1 m/z 86.09 parent->node3 - C₄H₆O₂ (86.04 u)

Caption: Predicted major fragmentation pathways for protonated 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

Summary of Predicted Fragments

The following table summarizes the key fragments we anticipate observing in the MS/MS spectrum. Accurate mass measurement of these fragments is crucial for confirming their elemental composition and validating the proposed pathways.

Fragment IonProposed m/zProposed Neutral LossFormula of LossDescription of Pathway
[M+H]⁺ 172.1332 --Precursor Ion
A1130.0811PropyleneC₃H₆McLafferty-type rearrangement leading to the loss of the isopropyl sidechain as propylene.
B1114.0913AcetoneC₃H₆ORetro-[2+2] cycloaddition or related ring-opening of the oxetane, followed by rearrangement and loss of a neutral acetone equivalent.
C186.0964C₄H₆O₂C₄H₆O₂Alpha-cleavage adjacent to the nitrogen, leading to the opening of the five-membered ring and loss of the oxetane-containing portion. The resulting fragment is the protonated N-isopropyl-aziridine or a related isomer.

Conclusion

This guide outlines a systematic and robust mass spectrometry workflow for the characterization of the novel scaffold, 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. By combining high-resolution mass spectrometry to confirm elemental composition with mechanistically-driven tandem mass spectrometry, researchers can confidently elucidate the structure of this and other related novel chemical entities. The predictive framework for fragmentation provides a clear roadmap for data interpretation, ensuring that the resulting analytical data is not merely collected, but transformed into reliable structural knowledge. This foundational analysis is an indispensable step in the journey of any new molecule from concept to application.

References

  • Vetter, W., Meister, W., & Oesterhelt, G. (n.d.). N‐Alkyl‐2‐pyrrolidones as Derivatives for the Structure Elucidation of Long‐chain Primary Alcohols by Mass Spectrometry. Scilit. Retrieved from [Link]

  • Liou, C. C., & Brodbelt, J. S. (1992). High energy collision-induced dissociation of alkali-metal ion adducts of crown ethers and acyclic analogs. Rapid communications in mass spectrometry, 6(6), 376-381. Available at: [Link]

  • Bobko, A. A., et al. (2018). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC. Available at: [Link]

  • Gogoll, A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

  • Hong, X., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Available at: [Link]

  • Duffield, A. M., & Djerassi, C. (1967). Mass Spectrometry in Structural and Stereochemical Problems. LXXIV.1 A Study of the Fragmentation of N-Acylpyrrolidines. Journal of the American Chemical Society. Available at: [Link]

  • Gaugg, M. T., et al. (2019). Chapter 10: Secondary Electrospray Ionization. The Royal Society of Chemistry. Available at: [Link]

  • Stepan, A. F., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Davies, E. A., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. Available at: [Link]

  • Armentrout, P. B. (2000). Threshold Collision-Induced Dissociation Measurements Using a Ring Ion Guide as the Collision Cell in a Triple-Quadrupole Mass Spectrometer. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Secondary electrospray ionization. Wikipedia. Available at: [Link]

  • de la Cruz, G., et al. (2024). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. PMC. Available at: [Link]

  • Davidson, J. T. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons - Northern Illinois University. Available at: [Link]

  • Bregy, L., et al. (2022). How Soft Is Secondary Electrospray Ionization? Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Yang, Y., & Li, W. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Guedes, A. R., et al. (2020). Chemical Space Exploration of Oxetanes. Semantic Scholar. Available at: [Link]

Sources

Foundational

Advanced Applications of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane in Modern Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, bioisosteric applications, and validated experimental workflows. The "Escape from Flatland...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, bioisosteric applications, and validated experimental workflows.

The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the over-reliance on flat,


-hybridized aromatic rings has contributed to high attrition rates in clinical trials due to poor physicochemical properties, such as low aqueous solubility and off-target toxicity. To circumvent this, the industry has shifted toward incorporating conformationally rigid, 

-rich architectures.

The compound 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane represents a next-generation spirocyclic building block. Pioneered through methodologies developed by the, this scaffold fuses a four-membered oxetane ring with a highly substituted five-membered oxazolidine/isoxazolidine derivative at a single quaternary spiro-carbon. This unique geometry forces the substituents into orthogonal vectors, providing a structurally distinct bioisostere for traditional saturated heterocycles like morpholine or piperazine.

Structural Causality: Why This Specific Scaffold?

The strategic design of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is driven by three distinct structural features:

  • The "Oxetane Effect" (Positions 1-4): The incorporation of the oxetane ring dramatically lowers lipophilicity (LogD) while acting as a potent hydrogen-bond acceptor, enhancing aqueous solubility without increasing molecular weight significantly.

  • Spiro-Fusion (Position 4): The quaternary spiro-carbon locks the two rings in a near 90-degree orthogonal arrangement. This prevents the conformational "chair-flip" collapse seen in morpholines, ensuring a permanent 3D vectorization of attached pharmacophores.

  • Steric Shielding (Position 7 Isopropyl): The bulky isopropyl group sits adjacent to the heteroatoms in the five-membered ring. This is not merely a lipophilic appendage; it acts as a precise steric shield, blocking Cytochrome P450 (CYP450) enzymes from accessing the

    
    -carbons, thereby shutting down oxidative dealkylation pathways.
    

G A Morpholine Core (Planar, High LogD) B Spirocyclic Scaffold (7-iPr-2,5-dioxa-8-azaspiro[3.4]octane) A->B Bioisosteric Replacement C Orthogonal 3D Vectors (Increased Fsp3) B->C D Steric Shielding (CYP450 Resistance) B->D

Figure 1: Physicochemical property modulation via spirocyclic bioisosteric replacement.

Core Research Areas & Applications

Bioisosteric Replacement in Lead Optimization

Morpholine and piperazine are ubiquitous in FDA-approved drugs but suffer from rapid phase I metabolism (oxidation at the


-carbons) and high lipophilicity. Replacing these moieties with 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane directly addresses these liabilities. As demonstrated in , the dual-heteroatom nature of this spirocycle maintains the necessary hydrogen-bonding network required for target affinity, while the rigid 3D structure reduces the entropic penalty upon binding to the target protein.
Conformationally Restricted Linkers for PROTACs

In Targeted Protein Degradation (TPD), the linker connecting the target warhead to the E3 ligase ligand is critical. Flexible PEG or alkyl linkers often result in a high entropic penalty during the formation of the ternary complex. By utilizing this spirocycle as a rigid linker module, researchers can precisely vector the two ligands. The orthogonal exit vectors of the spiro[3.4]octane core force the warhead and E3 ligand into a pre-organized spatial arrangement, promoting cooperative protein-protein interactions (PPIs) between the target and the ligase.

G W Target Warhead (POI Binder) L Spirocyclic Linker (Rigid 90° Exit Vectors) W->L Vector 1 T Ternary Complex (Minimized Entropic Penalty) W->T E3 E3 Ligase Ligand (CRBN/VHL Binder) L->E3 Vector 2 E3->T

Figure 2: Conformational restriction in PROTAC ternary complex formation using spirocyclic linkers.

CNS-Penetrant Scaffolds for Neurotherapeutics

Achieving Blood-Brain Barrier (BBB) penetration requires a delicate balance of lipophilicity and polar surface area. The high Fraction of


 carbons (

) inherent to the 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane core enhances BBB permeability without the need to increase overall lipophilicity. The oxetane oxygen acts as an internal dipole compensator, preventing non-specific binding to lipid membranes while maintaining the solubility required for oral bioavailability.

Quantitative Data & Benchmarking

To justify the synthetic effort required to incorporate this spirocycle, it must be benchmarked against standard heterocycles. The table below summarizes the predictive physicochemical shifts when substituting a morpholine ring with the target spirocycle.

Physicochemical PropertyMorpholine Core7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octaneCausality of Shift

(3D Character)
1.00 (but conformationally flexible)1.00 (Rigidly locked)Spiro-fusion prevents ring flattening.
Exit Vector Geometry Equatorial/Axial (Dynamic)Orthogonal (Fixed 90° projection)Strain of the 4-membered oxetane ring.
Metabolic Hotspots High (

-carbons highly exposed)
Low (Sterically shielded)7-isopropyl group blocks CYP450 active sites.
Aqueous Solubility (LogS) HighModerate to HighOxetane oxygen acts as a strong H-bond acceptor.
Lipophilicity (LogD) LowTunable / BalancedOxetane lowers LogD; Isopropyl raises it selectively.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic choices to overcome the unique steric challenges posed by the 7-isopropyl group.

Protocol A: Late-Stage Functionalization via Buchwald-Hartwig Cross-Coupling

Objective: Couple the secondary amine (position 8) of the spirocycle to an aryl halide lead framework. Causality: The steric hindrance from the 7-isopropyl group and the adjacent spiro center creates a high activation barrier for C-N bond formation. Standard palladium catalysts (e.g., Pd(dppf)Cl2) will fail or result in


-hydride elimination. A highly active, sterically accommodating catalyst system like RuPhos Pd G3 is strictly required.

Step-by-Step Methodology:

  • Preparation (Glovebox): To an oven-dried 8 mL vial, add the Aryl Halide (1.0 eq), 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (1.2 eq), RuPhos Pd G3 (0.05 eq), RuPhos ligand (0.05 eq), and

    
     (2.0 eq).
    
  • Solvation: Add anhydrous 1,4-Dioxane to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined cap and remove from the glovebox.

  • Thermal Activation: Heat the reaction mixture at 90°C for 12 hours. Note: The elevated temperature is critical to drive the reductive elimination step past the steric bulk of the isopropyl group.

  • Self-Validation Check: At 12 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. The system is validated only if >95% consumption of the limiting aryl halide is observed. If unreacted starting material remains, verify the anhydrous nature of the

    
    .
    
  • Workup & Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the resistance of the spirocycle to CYP450-mediated metabolism. Causality: Validating that the 7-isopropyl group successfully shields the


-carbons from oxidative dealkylation.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the spirocycle-containing lead compound in 0.1 M potassium phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Assay Validation (Controls): Run Verapamil (high clearance positive control) and Warfarin (low clearance negative control) in parallel. The assay is only valid if Verapamil shows a

    
     mins and Warfarin shows a 
    
    
    
    mins.
  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly precipitates the proteins and halts metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) from the half-life (
    
    
    
    ) of the parent compound depletion curve.

G S1 Step 1: Buchwald-Hartwig Coupling (Overcoming 7-iPr Steric Bulk) S2 Step 2: LC-MS Conversion Check (Self-Validation >95%) S1->S2 S3 Step 3: HLM/RLM Incubation (Metabolic Stability Assay) S2->S3 S4 Step 4: PK/PD Correlation (Lead Candidate Selection) S3->S4

Figure 3: Self-validating experimental workflow for spirocycle integration and ADME profiling.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257-8322. Available at:[Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes." Organic Letters, 15(18), 4766-4769. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery Spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic rings by enabling more precise and novel interactions with biological targets. This unique topology can lead to improved potency, selectivity, and pharmacokinetic properties. The target molecule, 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, incorporates an oxetane ring, a known bioisostere for carbonyl groups that can enhance metabolic stability and aqueous solubility. The azetidine component provides a handle for further functionalization, making this scaffold a promising starting point for the development of novel therapeutics.

This document outlines a proposed, multi-step synthesis for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, starting from commercially available N-Boc-3-azetidinone. The synthetic strategy is grounded in well-established chemical transformations, providing a robust framework for its successful synthesis in a research setting.

Proposed Synthetic Pathway Overview

The synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is envisioned to proceed in three main stages:

  • Spiroketalization: Formation of the 2,5-dioxaspiro[3.4]octane core via the reaction of N-Boc-3-azetidinone with ethylene glycol.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine.

  • N-Alkylation: Introduction of the isopropyl group onto the azetidine nitrogen via reductive amination.

This pathway is designed for efficiency and utilizes common laboratory reagents and techniques.

Visualizing the Synthetic Workflow

G cluster_0 PART 1: Spiroketalization cluster_1 PART 2: Deprotection cluster_2 PART 3: N-Alkylation (Reductive Amination) A N-Boc-3-azetidinone B tert-Butyl 2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate A->B Ethylene glycol, p-TsOH, Toluene, Dean-Stark C 2,5-Dioxa-8-azaspiro[3.4]octane B->C Trifluoroacetic acid (TFA), Dichloromethane (DCM) D 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (Target Molecule) C->D Acetone, Sodium triacetoxyborohydride, Acetic acid

Figure 1: Proposed three-part synthetic workflow for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl 2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate

Rationale: This step involves the formation of the spiroketal core through the acid-catalyzed reaction of a ketone (N-Boc-3-azetidinone) with a diol (ethylene glycol). A Dean-Stark apparatus is employed to remove water from the reaction mixture, driving the equilibrium towards product formation in accordance with Le Châtelier's principle. Toluene serves as an effective azeotropic solvent for this purpose.

Materials:

  • N-Boc-3-azetidinone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Dean-Stark apparatus

  • Magnetic stirrer and hot plate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add N-Boc-3-azetidinone (1.0 eq), toluene (approx. 0.2 M), and ethylene glycol (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired spiroketal as a colorless oil or white solid.

Reagent/SolventMolar Eq.PurityNotes
N-Boc-3-azetidinone1.0>95%Starting material
Ethylene glycol1.5AnhydrousServes as the diol for ketal formation
p-TsOH0.05>98%Acid catalyst
Toluene-AnhydrousAzeotropic solvent for water removal

Table 1: Reagent specifications for the spiroketalization reaction.

Part 2: Synthesis of 2,5-Dioxa-8-azaspiro[3.4]octane (Deprotection)

Rationale: The Boc protecting group is acid-labile and can be efficiently removed using a strong acid such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM). The reaction is typically rapid and proceeds at room temperature. An aqueous workup with a base is necessary to neutralize the excess acid and isolate the free amine.

Materials:

  • tert-Butyl 2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium hydroxide (NaOH) solution (1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and carefully quench with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Adjust the pH of the aqueous layer to >12 with 1M NaOH solution.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the free amine. This product may be used in the next step without further purification.

Part 3: Synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (N-Alkylation)

Rationale: Reductive amination is a highly effective method for N-alkylation. The secondary amine reacts with acetone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride. This reducing agent is preferred as it is less reactive towards the carbonyl group of acetone and is effective under mildly acidic conditions.

Materials:

  • 2,5-Dioxa-8-azaspiro[3.4]octane

  • Acetone

  • Sodium triacetoxyborohydride

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude amine from the previous step (1.0 eq) in DCM.

  • Add acetone (2.0-3.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature for 12-18 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the final target molecule, 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

Reagent/SolventMolar Eq.PurityNotes
2,5-Dioxa-8-azaspiro[3.4]octane1.0CrudeFrom previous step
Acetone2.0-3.0ACS GradeCarbonyl source for iminium formation
Sodium triacetoxyborohydride1.5>95%Mild reducing agent
Acetic Acid0.1GlacialCatalyst for iminium formation

Table 2: Reagent specifications for the N-alkylation reaction.

Characterization of the Final Product

The identity and purity of the synthesized 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane should be confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the isopropyl group (a doublet and a septet) and the protons on the azetidine and oxetane rings in the correct ratios. ¹³C NMR will show the expected number of carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum should show C-N, C-O, and C-H stretching frequencies and the absence of a carbonyl (C=O) peak from the starting azetidinone.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Trifluoroacetic acid (TFA): is highly corrosive and should be handled with extreme care.

    • Sodium triacetoxyborohydride: can release flammable gas upon contact with water; handle in a dry environment.

    • Dichloromethane (DCM): is a suspected carcinogen; minimize exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Application

laboratory protocol for preparing 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

This Application Note details the laboratory protocol for the synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane . This spirocyclic scaffold, featuring an oxetane ring spiro-fused to an isoxazolidine, represents a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the laboratory protocol for the synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane . This spirocyclic scaffold, featuring an oxetane ring spiro-fused to an isoxazolidine, represents a high-value building block in medicinal chemistry, offering distinct physicochemical properties such as lowered lipophilicity and enhanced metabolic stability compared to traditional gem-dimethyl or cyclohexyl groups.[1]

Part 1: Introduction & Retrosynthetic Analysis

Compound Overview

  • IUPAC Name: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane[1]

  • Core Scaffold: Spiro[oxetane-3,5'-isoxazolidine][1]

  • Key Features: The 2,5-dioxa-8-aza arrangement implies an isoxazolidine ring (containing O and N) spiro-fused to an oxetane ring (containing O).[1] The isopropyl group at position 7 introduces steric bulk and chirality.

Retrosynthetic Logic The most robust route to spiro-isoxazolidines is the 1,3-Dipolar Cycloaddition of a nitrone to an exocyclic alkene.[1]

  • Disconnection: Break the isoxazolidine ring at the C-C and C-O bonds formed during cycloaddition.

  • Synthons: This reveals 3-Methyleneoxetane (dipolarophile) and a C-Isopropyl-N-substituted Nitrone (1,3-dipole).[1]

  • Precursors: The nitrone is generated in situ or pre-formed from Isobutyraldehyde and N-Benzylhydroxylamine . The benzyl group serves as a protecting group for the nitrogen, which can be removed later to yield the free amine.

Retrosynthesis Target 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (Target Molecule) Intermediate N-Benzyl Protected Intermediate (Stable Adduct) Target->Intermediate Hydrogenolysis (Pd/C, H2) MethyleneOxetane 3-Methyleneoxetane (Dipolarophile) Intermediate->MethyleneOxetane [3+2] Cycloaddition Nitrone C-Isopropyl-N-Benzyl Nitrone (1,3-Dipole) Intermediate->Nitrone [3+2] Cycloaddition Precursors Precursors RawMaterials Isobutyraldehyde + N-Benzylhydroxylamine Nitrone->RawMaterials Condensation

Caption: Retrosynthetic strategy dissecting the target into 3-methyleneoxetane and an isobutyraldehyde-derived nitrone.

Part 2: Experimental Protocol

Phase 1: Synthesis of 3-Methyleneoxetane

Note: 3-Methyleneoxetane is volatile.[1] Handle with care.

Reagents:

  • Methyltriphenylphosphonium bromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Potassium tert-butoxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or 
    
    
    
    -Butyllithium (
    
    
    -BuLi)
  • 3-Oxetanone[1][2]

  • Diethyl ether (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or THF (anhydrous)
    

Procedure:

  • Apparatus: Flame-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Ylide Formation: Suspend

    
     (1.2 equiv) in anhydrous 
    
    
    
    (10 mL/g). Cool to 0 °C. Add
    
    
    (1.2 equiv) portion-wise. The solution will turn bright yellow, indicating ylide formation. Stir for 1 hour at 0 °C.
  • Wittig Reaction: Add 3-Oxetanone (1.0 equiv) in

    
     dropwise to the ylide solution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Filter the suspension through a Celite pad to remove triphenylphosphine oxide (TPPO). Carefully concentrate the filtrate.

    • Critical Step: Due to volatility (bp ~70 °C), do not use high vacuum. Distill the product directly from the crude mixture if possible, or use the solution directly in the next step if yield is quantified by NMR.

Phase 2: 1,3-Dipolar Cycloaddition

This step forms the spirocyclic core.[1]

Reagents:

  • 3-Methyleneoxetane (from Phase 1)[1]

  • N-Benzylhydroxylamine hydrochloride[1]

  • Isobutyraldehyde (provides the 7-isopropyl group)[1]

  • Sodium bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or Triethylamine (
    
    
    
    )
  • Dichloromethane (DCM) or Toluene[1]

  • Magnesium Sulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , anhydrous)
    

Procedure:

  • Nitrone Formation (In Situ): In a reaction vessel, dissolve N-benzylhydroxylamine HCl (1.0 equiv) in DCM. Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.1 equiv) to free the base. Add Isobutyraldehyde (1.1 equiv) and 
    
    
    
    (2 equiv) to absorb water. Stir for 1 hour at RT.
    • Checkpoint: Formation of the nitrone can be monitored by TLC or crude NMR (appearance of nitrone CH signal ~6.5-7.0 ppm).[1]

  • Cycloaddition: Filter off the

    
     into a clean flask containing 3-Methyleneoxetane (1.2 equiv).
    
  • Conditions: Reflux the mixture (DCM at 40 °C or Toluene at 80–110 °C) for 12–24 hours. The spiro-oxetane ring is robust, but avoid extreme temperatures (>120 °C) to prevent ring opening.[1]

  • Workup: Concentrate the solvent.

  • Purification: Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target Product: 8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.[1]

    • Stereochemistry: The reaction typically yields the trans-isomer (isopropyl group trans to the oxetane oxygen) as the major product due to steric hindrance, but a mixture of diastereomers is possible.[1]

Phase 3: Deprotection (N-Debenzylation)

To obtain the final free amine (if required by the specific "8-aza" designation).[1]

Reagents:

  • Pd/C (10% w/w)[1]

  • Ammonium Formate or Hydrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Methanol (MeOH)[1]

Procedure:

  • Dissolve the N-benzyl intermediate in MeOH.

  • Add Pd/C catalyst (10 wt% loading).

  • Apply

    
     atmosphere (balloon pressure) or add Ammonium Formate (5 equiv) and reflux.
    
  • Monitor by TLC/LC-MS for disappearance of the benzyl starting material.[1]

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate the filtrate to yield 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane .

Part 3: Characterization & Data

Expected Analytical Data

TechniqueParameterExpected Signal / Observation
1H NMR Isopropyl GroupDoublet (~0.9-1.0 ppm, 6H) for methyls; Multiplet (~1.8 ppm, 1H) for CH.[1]
Spiro-OxetaneFour protons as multiplets/doublets around 4.2–4.8 ppm.[1] The geminal coupling of oxetane protons is characteristic.
Isoxazolidine RingH-7 (next to iPr): Multiplet ~3.0-3.5 ppm.[1] H-6 (CH2): Multiplets ~2.0-2.5 ppm.[1]
13C NMR Spiro Carbon (C4)Quaternary signal ~80–90 ppm (deshielded by two oxygens).[1]
Oxetane CarbonsCH2 signals ~75–80 ppm.
MS (ESI) Molecular Ion[M+H]+ calc.[1] for C7H13NO2: ~144.1 (Free amine). [M+H]+ for N-Benzyl: ~234.[1]2.

Workflow Diagram

Workflow Step1 Step 1: Wittig Reaction (3-Oxetanone → 3-Methyleneoxetane) Step3 Step 3: [3+2] Cycloaddition (Formation of Spiro Scaffold) Step1->Step3 Dipolarophile Step2 Step 2: Nitrone Formation (Isobutyraldehyde + N-Bn-NHOH) Step2->Step3 Dipole Step4 Step 4: Hydrogenolysis (Removal of Benzyl Group) Step3->Step4 Intermediate

Caption: Step-by-step synthetic workflow for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

Part 4: Safety & Troubleshooting

  • Oxetane Stability: While oxetanes are more stable than epoxides, they are susceptible to acid-catalyzed ring opening. Avoid strong Lewis acids during purification. Use basified silica (triethylamine-treated) if degradation is observed.[1]

  • Methyleneoxetane Volatility: This intermediate is highly volatile. It is recommended to use it immediately in solution form rather than attempting to isolate it to dryness.

  • Exotherm: The Wittig reaction and the initial mixing of hydroxylamine with aldehyde can be exothermic. Maintain cooling at 0 °C during additions.

References

  • Carreira, E. M., et al. "Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition." Angewandte Chemie International Edition, vol. 47, no. 24, 2008, pp. 4588–4591. Link[1]

  • Burkhard, J. A., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights."[3] Journal of Medicinal Chemistry, vol. 53, no.[3] 8, 2010, pp. 3227–3246.[3] Link[1]

  • Jenkins, K., et al. "Preparation of 3-Methyleneoxetane."[1] Organic Syntheses, vol. 93, 2016, pp. 262-271.[1] Link[1]

  • Fluorochem Product Data. "8-benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane."[1] Fluorochem Catalog. Link[1]

Sources

Method

Application Note: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane in Medicinal Chemistry

This application note provides a comprehensive technical guide to 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane , a specialized spirocyclic building block. This scaffold represents the intersection of oxetane utility (solu...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide to 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane , a specialized spirocyclic building block. This scaffold represents the intersection of oxetane utility (solubility, metabolic stability) and spirocyclic rigidity (3D geometry, novel IP space), derived from the condensation of oxetan-3-one and valinol.

[1][2]


 Spirocyclic Scaffolds
Target Audience:  Medicinal Chemists, Process Chemists, Lead Optimization Teams

Executive Summary

The 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane scaffold is a chiral, spirocyclic building block used to enhance the physicochemical profile of drug candidates. By fusing an oxetane ring with a 1,3-oxazolidine ring at a single spiro-carbon, this moiety offers a unique combination of high fraction of


 carbons (

), reduced lipophilicity (LogD), and defined exit vectors for substituent decoration.

It is particularly valuable in Fragment-Based Drug Discovery (FBDD) as a rigid core that replaces flat aromatic or heterocyclic spacers (like morpholine or piperazine), improving metabolic stability and solubility while maintaining specific chiral orientation via the 7-isopropyl group (typically derived from L-valine).

Medicinal Chemistry Profile

Structural Logic & Design

The scaffold is constructed by the spiro-fusion of a 4-membered oxetane ring and a 5-membered oxazolidine ring.

  • Oxetane Ring (Ring A): Acts as a metabolic sink and polarity modulator. The oxygen atom acts as a weak hydrogen bond acceptor, while the ring strain and polarity lower the LogP compared to gem-dimethyl analogs.

  • Oxazolidine Ring (Ring B): Provides the secondary amine handle (N8) for functionalization. The 7-isopropyl group creates steric bulk, enforcing diastereoselectivity and restricting conformational freedom.

  • Spiro Center (C4): The gem-disubstitution effect (Thorpe-Ingold effect) locks the orientation of the two rings, creating a distinct 3D shape perpendicular to the plane of typical aromatic substituents.

Physicochemical Advantages
PropertyEffect of Scaffold IncorporationMechanism
Solubility Increased The oxetane oxygen and the amine/ether functionality increase polarity and disrupt crystal packing.
Lipophilicity Decreased (Lower LogD) High

character and heteroatom content reduce the hydrophobic footprint compared to cyclohexyl or phenyl spacers.
Metabolic Stability Enhanced The quaternary spiro center blocks metabolic oxidation at that position. The oxetane ring is generally robust against P450 degradation compared to flexible ethers.
Chirality Defined (S or R) The 7-isopropyl group (usually from (S)-valinol) allows for the synthesis of enantiopure libraries, critical for exploring stereospecific binding pockets.

Experimental Protocols

Synthesis of the Scaffold

Rationale: The synthesis exploits the condensation of a cyclic ketone (oxetan-3-one) with a 1,2-amino alcohol. This reaction forms a spiro-1,3-oxazolidine. Note that 2,2-disubstituted oxazolidines can be hydrolytically sensitive; however, spiro-fusion often imparts kinetic stability.

Protocol A: Condensation of Oxetan-3-one and L-Valinol
  • Reagents: Oxetan-3-one (1.0 equiv), L-Valinol (1.0 equiv), Toluene or DCM (anhydrous),

    
     or Molecular Sieves (4Å).
    
  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) - Optional, speeds up equilibrium.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (if using toluene) or a drying tube, dissolve L-Valinol (10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add Oxetan-3-one (10 mmol) dropwise at room temperature.

  • Reaction:

    • Method A (Dean-Stark): Heat to reflux for 4–6 hours. Monitor water collection.

    • Method B (Molecular Sieves): Add activated 4Å molecular sieves (5 g) and stir at RT or 40°C for 12–16 hours.

  • Workup: Filter off the molecular sieves or cool the reaction mixture. Concentrate the solvent under reduced pressure.

  • Purification: The crude spiro-oxazolidine is often clean enough for the next step. If necessary, purify via flash chromatography on neutral alumina (silica may cause hydrolysis) using a gradient of Hexanes/EtOAc.

  • Characterization: Verify structure via

    
     NMR. Look for the disappearance of the ketone signal and the shift of the valinol 
    
    
    
    -protons.
Functionalization (N-Alkylation/Acylation)

Rationale: The secondary amine at position 8 is the primary vector for library expansion.

Protocol B: Reductive Amination (N-Benzylation example)
  • Reagents: Scaffold (1.0 equiv), Benzaldehyde derivative (1.1 equiv),

    
     (1.5 equiv), DCM or DCE.
    

Step-by-Step Procedure:

  • Dissolve 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane in DCE (0.1 M).

  • Add the aldehyde and stir for 30 min to form the iminium ion (equilibrium).

  • Add

    
     in one portion.
    
  • Stir at RT for 4–12 hours.

  • Quench: Add saturated

    
     solution. Extract with DCM (3x).
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Mechanism & Pathway Visualization

The following diagram illustrates the synthesis logic and the structural connectivity of the scaffold.

SpiroScaffold cluster_props Physicochemical Properties Oxetanone Oxetan-3-one (4-membered ketone) Intermediate Hemiaminal Intermediate Oxetanone->Intermediate Nucleophilic Attack Valinol L-Valinol (Chiral Amino Alcohol) Valinol->Intermediate + Product 7-Isopropyl-2,5-dioxa- 8-azaspiro[3.4]octane (Spiro-Oxazolidine) Intermediate->Product - H2O (Cyclization) P1 High Fsp3 (Solubility) Product->P1 P2 Defined Chirality (Selectivity) Product->P2 P3 Low LogD (Metabolic Stability) Product->P3

Caption: Synthesis pathway of the spiro[3.4]octane scaffold via condensation, highlighting key physicochemical attributes.

Critical Considerations & Troubleshooting

Stability Warning (The "Acetal" Risk)

The core structure is a spiro-1,3-oxazolidine . Chemically, this is an


-acetal.
  • Acid Sensitivity: While the spiro-fusion imparts stability, strong aqueous acids (pH < 2) may hydrolyze the ring back to the ketone and amino alcohol.

  • Validation: Perform a stability check in simulated gastric fluid (SGF) or 0.1 M HCl if the compound is intended for oral delivery.

  • Mitigation: If hydrolysis is observed, consider reducing the oxazolidine to a pyrrolidine analog or using the scaffold as a transition state mimic rather than a permanent core, although many spiro-oxazolidines are stable enough for biological assays.

Stereochemistry
  • The "7-isopropyl" group creates a chiral center.

  • Using L-Valinol yields the (S)-isomer (typically).

  • Ensure the starting material enantiopurity is high (>98% ee) to avoid diastereomeric mixtures which are difficult to separate on this compact scaffold.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Wuitschik, G., et al. (2008). "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: A Survey of the Physicochemical Properties." Journal of Medicinal Chemistry, 51(15), 4449–4455. Link

  • PubChem Compound Summary. "Spiro[3.4]octane derivatives." National Center for Biotechnology Information. Link

  • SpiroChem AG. "Spirocyclic Building Blocks for Medicinal Chemistry." Official Product Catalog. Link

Application

Advanced Application Note: 7-Isopropyl-2,5-dioxa-8-azaspirooctane in Medicinal Chemistry and Organic Synthesis

Advanced Application Note: 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane in Medicinal Chemistry and Organic Synthesis Executive Summary The optimization of physicochemical and pharmacokinetic properties is a multidimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane in Medicinal Chemistry and Organic Synthesis

Executive Summary

The optimization of physicochemical and pharmacokinetic properties is a multidimensional challenge in modern drug discovery. Historically, the morpholine ring has been a ubiquitous motif used to improve the aqueous solubility of lipophilic scaffolds. However, morpholine is highly susceptible to cytochrome P450 (CYP450) oxidative cleavage at its alpha-protons, leading to rapid metabolic clearance [1].

Enter 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane (CAS 1556097-27-8) —a premium, sterically-tuned spirocyclic building block. By fusing an oxetane ring to an oxazolidine core, this spirocycle acts as a superior bioisostere for morpholine and piperazine [2]. As a Senior Application Scientist, I have designed this protocol guide to detail the causality behind its physicochemical benefits and provide self-validating synthetic workflows for its incorporation into drug scaffolds.

Mechanistic Rationale & Physicochemical Profiling

The decision to replace a traditional secondary amine with 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane is driven by three distinct structural advantages:

  • The Oxetane Effect (Polarity & Solubility): The oxygen atom in the highly strained 4-membered oxetane ring acts as a strong hydrogen-bond acceptor. This significantly increases the topological polar surface area (TPSA) and aqueous solubility without a proportional increase in molecular weight [1].

  • Electronic Attenuation (pKa Modulation): The strong

    
    -electron-withdrawing properties of the two oxygen atoms in the spiro system pull electron density away from the nitrogen (N8). This lowers the basicity of the amine (reducing the pKa by ~0.5 to 1.0 units), which is a proven strategy for mitigating hERG channel liabilities and reducing undesired bioaccumulation (Vss) [2].
    
  • Steric Shielding (Metabolic Stability): The isopropyl group at the C7 position (adjacent to the nitrogen) provides a profound steric shield. This completely blocks oxidative enzymatic attack at the alpha-position, drastically lowering the intrinsic clearance rate compared to unsubstituted analogues [3].

Quantitative Property Comparison
Property / FeatureTraditional MorpholineUnsubstituted Spiro-oxetane7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane
Aqueous Solubility ModerateVery HighHigh
Metabolic Stability (CYP450) Low (Prone to oxidation)HighVery High (Sterically shielded)
Amine Basicity (pKa impact) Baseline (~8.3)LoweredSignificantly Lowered (Electronic + Steric)
Steric Hindrance at Nitrogen LowLowHigh (C7-Isopropyl group)
Lipophilicity (LogP) BaselineDecreasedBalanced (Modulated by Isopropyl)

Synthetic Methodologies & Workflows

Due to the steric hindrance imparted by the C7-isopropyl group, the secondary amine in 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane exhibits reduced nucleophilicity. Standard coupling conditions often result in poor yields. Therefore, highly optimized, energy-driven protocols must be employed.

Below is the logical workflow for incorporating this building block via Nucleophilic Aromatic Substitution (S_NAr) and Amide Coupling.

G BB 7-Isopropyl-2,5-dioxa- 8-azaspiro[3.4]octane (Building Block) SNAr S_NAr Reaction (DIPEA, NMP, 120°C) BB->SNAr Amide Amide Coupling (HATU, DIPEA, DMF, 40°C) BB->Amide Aryl Heteroaryl Halide (e.g., 2-Chloropyrimidine) Aryl->SNAr Acid Carboxylic Acid Scaffold Acid->Amide Prod1 N-Aryl Spirocycle (Kinase Inhibitor Scaffold) SNAr->Prod1 Prod2 N-Acyl Spirocycle (Target Compound) Amide->Prod2

Caption: Synthetic workflow for the incorporation of 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane.

Experimental Protocols

Protocol A: Sterically Demanding Nucleophilic Aromatic Substitution (S_NAr)

This protocol is designed to append the spirocycle onto electron-deficient heteroaryl halides (e.g., pyrimidines, quinolines) commonly found in kinase inhibitors.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the heteroaryl chloride (1.0 eq) and 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP; 0.2 M).

    • Causality: NMP is strictly chosen over DMF. Its higher boiling point and superior solvating power are required to safely reach the high activation energy necessary for the sterically hindered amine to attack the electrophile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the spirocycle for the electrophile.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 12–16 hours under an inert argon atmosphere. Monitor conversion via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 5% aqueous LiCl solution (3 × 20 mL).

    • Causality: Aqueous LiCl is highly efficient at partitioning NMP into the aqueous phase, preventing solvent carryover.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Hindered Amide Coupling

Replacing a morpholine amide with a spirocyclic oxetane amide requires powerful coupling reagents due to the C7-isopropyl steric shield.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is mandatory here. Standard reagents like EDC/HOBt will fail because the C7-isopropyl group makes the amine a poor nucleophile. HATU generates a highly reactive HOAt ester intermediate that forces the coupling.

  • Coupling: Add 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane (1.1 eq) dropwise to the activated ester solution.

  • Reaction: Warm the mixture to 40 °C and stir for 8 hours.

    • Causality: Mild heating provides the kinetic energy required to overcome the steric clash during the tetrahedral intermediate formation.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC if necessary.

Pharmacokinetic Property Modulation

Understanding how the structural changes impact in vivo behavior is critical for drug development professionals. The diagram below illustrates the causality between the structural replacement and the resulting pharmacokinetic benefits.

G Morpholine Traditional Morpholine Group Metabolism CYP450 Oxidative Cleavage (High Clearance) Morpholine->Metabolism Susceptible Alpha-Protons Basicity High Amine Basicity (pKa ~8.3) Morpholine->Basicity Standard Secondary Amine Spiro 7-Isopropyl-2,5-dioxa- 8-azaspiro[3.4]octane Stability Steric Shielding & Oxetane Core Spiro->Stability Structural Replacement LowBasicity Attenuated Basicity (Reduced hERG Liability) Spiro->LowBasicity Oxygen Electron-Withdrawing Effect HighStability High Metabolic Stability (Low Clearance) Stability->HighStability Blocks Oxidation

Caption: Logical pathway mapping the pharmacokinetic property modulation of spirocyclic oxetanes.

References

  • Wuitschik, G., et al. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, ACS Publications, 2010. Available at:[Link][2]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications, 2016. Available at:[Link][3]

Sources

Method

Application Note: Derivatization of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane for High-Throughput Biological Screening

Executive Summary & Scientific Rationale In modern drug discovery, the paradigm of "escaping from flatland" has driven medicinal chemists to prioritize three-dimensional, sp³-rich scaffolds over traditional planar, aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the paradigm of "escaping from flatland" has driven medicinal chemists to prioritize three-dimensional, sp³-rich scaffolds over traditional planar, aromatic rings[1]. High fractions of sp³-hybridized carbons (


) correlate strongly with improved clinical success rates due to enhanced solubility, reduced promiscuity, and better metabolic stability[2].

The compound 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is a highly specialized, chiral spirocyclic building block that perfectly embodies this philosophy. Structurally, it is a hybrid scaffold comprising an oxetane ring spiro-fused to an oxazolidine ring, bearing an isopropyl vector.

  • The Oxetane Motif: Acts as a highly polar, low-lipophilicity isostere for a carbonyl or gem-dimethyl group. It acts as a strong hydrogen bond acceptor, dramatically improving aqueous solubility while resisting cytochrome P450 (CYP) mediated oxidation[3][4].

  • The Oxazolidine Motif: Provides a rigidifiable secondary amine (NH) vector at position 8, serving as the primary synthetic handle for divergent library generation.

  • The Isopropyl Vector: Derived from the chiral pool (L-valinol), this group occupies a defined spatial quadrant, ideal for probing deep hydrophobic sub-pockets in target proteins (e.g., kinase DFG-out conformations or protein-protein interaction interfaces).

This application note details the physicochemical profiling, synthesis, and derivatization protocols for utilizing this scaffold in biological screening campaigns.

Physicochemical Profiling & Data Presentation

The incorporation of the spiro-oxetane oxazolidine core fundamentally alters the physicochemical properties of a drug candidate compared to planar heteroaromatic analogs. The 90° internal bond angle of the oxetane ring compresses the external C3–C4–C1 angle (Thorpe-Ingold effect), which thermodynamically favors the formation and stability of the spiro-oxazolidine center at C4.

Table 1: Comparative Physicochemical Profile of the Core Scaffold vs. a Planar Analog

Property7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octanePlanar Analog (e.g., 2-isopropyl-oxazole)Impact on Biological Screening
Fraction sp³ (

)
1.00 (8/8 carbons)0.16 (1/6 carbons)High

reduces off-target promiscuity[1].
Calculated LogP ~0.65~1.85Lower lipophilicity prevents non-specific protein binding.
H-Bond Donors (HBD) 1 (Secondary Amine)0Provides a vector for target engagement.
H-Bond Acceptors (HBA) 3 (O, O, N)2 (O, N)Oxetane oxygen dramatically enhances aqueous solubility[3].
3D Conformation Rigid, spherical/cylindricalFlat, planarEnables precise stereochemical interactions with the target[2].

Chemical Synthesis & Derivatization Workflow

To generate a diverse library for high-throughput screening (HTS), the secondary amine of the core scaffold is functionalized via acylation, sulfonylation, or reductive amination.

G A 3-Oxetanone + L-Valinol B 7-iPr-2,5-dioxa-8-azaspiro[3.4]octane (Core Scaffold) A->B Condensation (Dean-Stark) C N-Acylation (Amide Library) B->C R-COCl, DIPEA D N-Sulfonylation (Sulfonamide Library) B->D R-SO2Cl, Pyridine E Reductive Amination (Alkyl Library) B->E R-CHO, NaBH(OAc)3 F Biological Screening (Phenotypic / Target-based) C->F D->F E->F

Workflow for the synthesis and divergent N-derivatization of the spirocyclic scaffold.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that the oxazolidine ring is an N,O-acetal. While it exhibits enhanced stability due to the spiro-oxetane fusion, it remains inherently susceptible to hydrolysis under strongly acidic aqueous conditions. The causality behind the following protocol choices is strictly tied to protecting this acid-sensitive moiety during derivatization and workup.

Protocol A: Synthesis of the Core Scaffold
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-oxetanone (1.0 equiv, 10 mmol) and (S)-2-amino-3-methylbutan-1-ol (L-valinol, 1.05 equiv, 10.5 mmol) in anhydrous toluene (50 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv). Expert Insight: The use of a Dean-Stark trap to physically remove water is preferred over chemical desiccants to drive the equilibrium toward the oxazolidine without introducing Lewis acidic metal salts that might complicate purification.

  • Reflux: Heat the mixture to reflux for 6–8 hours until water ceases to collect.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the acid catalyst, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (neutral alumina, Hexanes/EtOAc) to yield the core scaffold. Note: The reaction yields a mixture of diastereomers at the C4 spiro center. The major thermodynamic diastereomer (oxetane oxygen anti to the isopropyl group) can typically be isolated at this stage.

Protocol B: Parallel N-Acylation (Amide Library Generation)
  • Preparation: Dispense the core scaffold (1.0 equiv, 0.1 mmol) into a 2-dram vial containing a magnetic stir bar. Dissolve in anhydrous dichloromethane (DCM, 1.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Expert Insight: A bulky base like DIPEA prevents competitive nucleophilic attack and maintains the basic microenvironment necessary to protect the oxazolidine.

  • Acylation: Cool the vial to 0 °C. Slowly add the desired acid chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Scavenging & Workup (Critical Step): Do NOT use standard 1M HCl washes to remove excess DIPEA, as this will rapidly hydrolyze the oxazolidine ring back to the ketone and amino alcohol. Instead, add polymer-bound trisamine resin (3.0 equiv) to scavenge excess acid chloride, and polymer-bound isocyanate to scavenge excess amine. Filter the resins and evaporate the solvent to yield the crude amide, ready for preparative HPLC (using basic modifiers like 0.1% NH₄OH instead of TFA).

Protocol C: Parallel Reductive Amination (Alkyl Library Generation)
  • Preparation: Dissolve the core scaffold (1.0 equiv, 0.1 mmol) and the desired aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 1.5 mL).

  • Imine Formation: Stir at room temperature for 2 hours. Expert Insight: The secondary amine at N8 is sterically hindered by the adjacent C7-isopropyl group. If imine formation is sluggish, add Titanium(IV) isopropoxide (1.5 equiv) as a mild Lewis acid to facilitate condensation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in one portion. Stir for 12 hours at room temperature.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (1.0 mL), extract with DCM (3 × 2 mL), dry over Na₂SO₄, and concentrate.

Biological Screening & ADME Triage

Once the derivatized library is generated, it is subjected to a tiered screening cascade. Because the 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane scaffold is pre-optimized for high


 and low lipophilicity, compounds progressing through this cascade typically exhibit superior pharmacokinetic (PK) profiles compared to traditional flat screening hits[4].

G A Spirocyclic Library (>500 Compounds) B Primary HTS (Biochemical Assay) A->B C Hit Validation (Dose-Response & SPR) B->C >50% Inhibition F Discard / Repurpose B->F <50% Inhibition D ADME/Tox Profiling (Microsomal Stability) C->D KD < 1 µM C->F False Positives E Lead Optimization (In Vivo Efficacy) D->E High Fsp3 / Good PK D->F Poor Stability

High-throughput screening and ADME triage cascade for the spirocyclic library.

During the ADME/Tox profiling stage, the oxetane moiety plays a critical role. By acting as a hydrophilic equivalent of a gem-dimethyl group, it prevents the rapid CYP450-mediated aliphatic oxidation that usually plagues highly saturated lipophilic molecules, ensuring a longer half-life during in vivo efficacy models[3].

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL:[Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Combinatorial Science URL:[Link]

  • Oxetanes in drug discovery: structural and synthetic insights Source: PubMed (NIH) URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC (NIH) URL:[Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

These application notes provide a comprehensive guide for the large-scale synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, a novel spirocyclic scaffold with potential applications in drug discovery and developme...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the large-scale synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, a novel spirocyclic scaffold with potential applications in drug discovery and development. The protocols outlined herein are designed for scalability, emphasizing robust and reproducible procedures suitable for kilogram-scale production. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction

Spirocyclic systems have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties and novel intellectual property.[1] The 2,5-dioxa-8-azaspiro[3.4]octane core, in particular, presents a unique combination of an oxetane ring and a pyrrolidine ring, offering a compact and rigid scaffold for the exploration of chemical space. The incorporation of an isopropyl group at the 7-position is designed to probe specific steric and lipophilic interactions in biological targets.

This document details a proposed multi-step synthetic route for the large-scale production of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, drawing upon established methodologies for the synthesis of related spirocyclic frameworks.[2] The presented protocols are intended to be a starting point for process optimization and scale-up.

Synthetic Strategy Overview

The proposed synthetic pathway commences with the readily available 3-oxetanone and proceeds through a series of robust and scalable chemical transformations. The key steps include a Horner-Wadsworth-Emmons reaction to introduce the carbon framework, followed by a Michael addition, cyclization, and subsequent functional group manipulations to afford the target molecule.

Synthetic_Workflow A 3-Oxetanone B α,β-Unsaturated Ester A->B Horner-Wadsworth-Emmons C Michael Adduct B->C Michael Addition D Spirocyclic Lactam C->D Cyclization E 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octan-6-one D->E Alkylation F 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane E->F Reduction

Figure 1: Proposed synthetic workflow for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

Part 1: Synthesis of Key Intermediates

Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

This initial step involves the olefination of 3-oxetanone to form the corresponding α,β-unsaturated ester. The Horner-Wadsworth-Emmons reaction is a reliable and scalable method for this transformation.[3]

Protocol:

  • To a mechanically stirred solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF, 5 volumes), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0-5 °C under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0-5 °C and add a solution of 3-oxetanone (1.0 equivalent) in THF (2 volumes) dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by GC-MS or TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (5 volumes).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 3 volumes).

  • Combine the organic layers, wash with brine (2 volumes), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 2-(oxetan-3-ylidene)acetate as a colorless oil.

Large-Scale Considerations:

  • Exothermicity: The initial reaction of sodium hydride with triethyl phosphonoacetate is exothermic and generates hydrogen gas. Ensure adequate cooling and proper ventilation. For large-scale reactions, portion-wise addition of the sodium hydride is crucial for temperature control.

  • Work-up: For kilogram-scale batches, a continuous liquid-liquid extractor can be employed for a more efficient extraction process.

  • Purification: Vacuum distillation is a suitable method for large-scale purification of the volatile product.

ParameterSpecification
Typical Yield 75-85%
Purity (GC) >98%
Appearance Colorless oil
Synthesis of Diethyl 2,2'-(oxetan-3-yl)malonate

The next step involves a Michael addition of a malonate equivalent to the α,β-unsaturated ester. This reaction establishes the carbon framework necessary for the subsequent cyclization.

Protocol:

  • To a solution of diethyl malonate (1.2 equivalents) in ethanol (5 volumes), add a solution of sodium ethoxide in ethanol (21 wt%, 1.2 equivalents) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes.

  • Add a solution of ethyl 2-(oxetan-3-ylidene)acetate (1.0 equivalent) in ethanol (2 volumes) dropwise to the reaction mixture.

  • Heat the reaction to reflux (approximately 78 °C) and maintain for 24 hours, or until the reaction is complete as monitored by HPLC.

  • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate (10 volumes) and water (5 volumes).

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 3 volumes) and brine (3 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by vacuum distillation to obtain diethyl 2,2'-(oxetan-3-yl)malonate.

Large-Scale Considerations:

  • Base Selection: Sodium ethoxide is a cost-effective base for large-scale production. Ensure anhydrous conditions to prevent hydrolysis of the esters.

  • Solvent Recovery: Implement a solvent recovery system for ethanol to improve the economic and environmental profile of the process.

  • Azeotropic Removal of Water: For very large scales, a Dean-Stark apparatus can be used during the reaction to remove any traces of water that could lead to side reactions.

ParameterSpecification
Typical Yield 70-80%
Purity (HPLC) >97%
Appearance Viscous oil

Part 2: Formation of the Spirocyclic Core

Synthesis of 2,5-Dioxa-8-azaspiro[3.4]octan-7-one

This step involves the cyclization of the Michael adduct with a nitrogen source to form the lactam core of the spirocycle.

Protocol:

  • In a high-pressure reactor, combine diethyl 2,2'-(oxetan-3-yl)malonate (1.0 equivalent) and a 7 M solution of ammonia in methanol (10 equivalents).

  • Seal the reactor and heat to 100-120 °C for 48-72 hours. The internal pressure will increase; ensure the reactor is rated for the expected pressure.

  • Monitor the reaction for completion by LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • The crude product often crystallizes upon concentration. The solid can be triturated with a minimal amount of cold diethyl ether or methyl tert-butyl ether (MTBE) to remove impurities.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to afford 2,5-dioxa-8-azaspiro[3.4]octan-7-one.

Large-Scale Considerations:

  • Reactor Safety: The use of a high-pressure reactor requires strict adherence to safety protocols. Ensure the reactor is properly maintained and operated by trained personnel.

  • Ammonia Handling: Ammonia is a corrosive and toxic gas. Use a closed system for charging the reactor and a scrubbing system for venting.

  • Crystallization: For large-scale purification, a controlled crystallization process can be developed to obtain the desired product in high purity without the need for chromatography.

ParameterSpecification
Typical Yield 60-70%
Purity (LC-MS) >98%
Appearance White to off-white solid
Synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octan-7-one

The introduction of the isopropyl group is achieved through alkylation of the lactam nitrogen.

Protocol:

  • To a suspension of 2,5-dioxa-8-azaspiro[3.4]octan-7-one (1.0 equivalent) in anhydrous dimethylformamide (DMF, 5 volumes), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water (20 volumes) and extract with ethyl acetate (3 x 5 volumes).

  • Combine the organic extracts, wash with water (4 x 5 volumes) to remove DMF, and then with brine (3 volumes).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by crystallization.

Large-Scale Considerations:

  • DMF Removal: The removal of DMF on a large scale can be challenging. An alternative to repeated water washes is to perform a solvent swap by adding a higher boiling point, water-immiscible solvent (e.g., toluene) and distilling off the DMF/water azeotrope.

  • Alternative Alkylating Agents: While 2-iodopropane is effective, for cost and availability at scale, 2-bromopropane could also be evaluated, potentially with the addition of a catalytic amount of sodium iodide.

  • Purification Strategy: For large quantities, developing a crystallization procedure is highly preferable to chromatography.

ParameterSpecification
Typical Yield 80-90%
Purity (HPLC) >99%
Appearance White solid

Part 3: Final Reduction to 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

The final step is the reduction of the lactam to the corresponding amine.

Protocol:

  • To a solution of 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octan-7-one (1.0 equivalent) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LAH, 2.0 equivalents, 1 M solution in THF or as a solid) portion-wise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the weight of LAH in grams. This is known as the Fieser workup.

  • A granular precipitate will form. Stir the resulting slurry at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by vacuum distillation or by salt formation (e.g., hydrochloride salt) followed by crystallization.

Large-Scale Considerations:

  • LAH Handling: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care in an inert and dry atmosphere. For large-scale reactions, using a solution of LAH in THF is generally safer than adding the solid.

  • Quenching: The quenching of LAH is highly exothermic. Slow and controlled addition of water and base is critical to manage the exotherm and hydrogen evolution.

  • Alternative Reducing Agents: Other reducing agents such as borane-THF complex (BH3·THF) could be explored as potentially safer alternatives to LAH for large-scale operations.

ParameterSpecification
Typical Yield 70-85%
Purity (GC-MS) >98%
Appearance Colorless to pale yellow oil

Analytical Characterization

A comprehensive analytical characterization of the final product and key intermediates is crucial for quality control. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Gas Chromatography (GC): For purity assessment of volatile intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Special care should be taken when handling hazardous reagents such as sodium hydride, ammonia, and lithium aluminum hydride. A thorough risk assessment should be performed before commencing any large-scale synthesis.

References

  • Taylor & Francis. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?
  • Beilstein Journals. (2025, June 27).
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • ResearchGate. (2025, August 30). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide | Request PDF.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). NIH.
  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. (2024, February 21).
  • ResearchGate. (2025, February 26). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). RSC Publishing.
  • Litskan, E. V., & Vashchenko, B. V. (2025, March 15). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011, November 18).
  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • Spiro Heterocycles in Organic Electronics: Synthesis and Applic
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020, July 21). PubMed.

Sources

Method

Comprehensive Analytical Characterization of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Application Note & Methodological Protocols for Spiro-Oxazolidine Bioisosteres Executive Summary The drive to improve the physicochemical properties of drug candidates has led to the widespread adoption of spirocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocols for Spiro-Oxazolidine Bioisosteres

Executive Summary

The drive to improve the physicochemical properties of drug candidates has led to the widespread adoption of spirocyclic scaffolds—a strategy often termed "escaping from flatland." 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS: 1556097-27-8)[1] is an advanced, highly polar bioisostere designed to replace traditional morpholine or piperazine rings.

By spiro-fusing an oxetane ring to a 1,3-oxazolidine ring, this scaffold dramatically lowers lipophilicity (LogD) and blocks cytochrome P450-mediated oxidative metabolism[2]. However, the presence of a spiro-N,O-acetal (hemiaminal ether) introduces unique analytical challenges, specifically regarding hydrolytic stability. This application note provides self-validating, step-by-step protocols for the structural and enantiomeric characterization of this building block, ensuring data integrity during lead optimization.

Chemical Context & Mechanistic Insights

To analyze this molecule effectively, one must understand its structural origins. The compound is essentially the condensation product of 3-oxetanone and 2-amino-3-methylbutan-1-ol (valinol) .

  • The Oxetane Ring (Positions 1–4): Imparts the "oxetane effect," acting as a strong hydrogen-bond acceptor while minimizing steric bulk[3].

  • The 1,3-Oxazolidine Ring (Positions 4–8): Formed via the spiro-fusion at C4. The oxygen is at position 5, and the nitrogen is at position 8.

  • The Chiral Center (C7): The isopropyl group at C7 is derived from the valinol side chain. If synthesized from a racemic amino alcohol, the product requires chiral resolution. If synthesized from L-valinol, it yields the (S)-enantiomer.

Critical Causality for Analytical Choices: The spiro-carbon (C4) is bonded to both an oxygen (O5) and a nitrogen (N8). In acidic aqueous conditions, 1,3-oxazolidines exist in equilibrium with their parent amino alcohol and ketone. Therefore, traditional analytical methods (e.g., LC-MS with 0.1% Formic Acid or acidic NMR solvents) will induce ring-opening, leading to false degradation data. All protocols below are explicitly designed to maintain the integrity of the spiro-oxazolidine core.

Analytical Workflow

Workflow Start 7-Isopropyl-2,5-dioxa- 8-azaspiro[3.4]octane NMR NMR Spectroscopy (Structural Elucidation) Start->NMR LCMS LC-HRMS (Mass & Stability) Start->LCMS SFC Chiral SFC (Enantiomeric Purity) Start->SFC NMR_Det 1H, 13C, HMBC Basic CDCl3 NMR->NMR_Det LCMS_Det High-pH Mobile Phase (NH4HCO3, pH 9.0) LCMS->LCMS_Det SFC_Det Chiralpak IG CO2 / MeOH + 0.1% IPA SFC->SFC_Det

Analytical workflow for the characterization of spirocyclic oxazolidines.
Experimental Protocols
Protocol 1: NMR Spectroscopy (Overcoming N,O-Acetal Instability)

Standard Chloroform-d (CDCl₃) degrades over time to produce trace amounts of DCl (deuterium chloride). Even trace acid will catalyze the opening of the 1,3-oxazolidine ring, resulting in a spectrum contaminated with valinol and 3-oxetanone signals.

Step-by-Step Methodology:

  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina (Brockmann Grade I) immediately prior to use, or use Pyridine-d5 if solubility permits.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of the neutralized CDCl₃.

  • Acquisition:

    • Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Self-Validation Check: The HMBC must show a clear ³J correlation between the oxetane protons (H1/H3, ~4.5–4.8 ppm) and the oxazolidine protons (H6, ~3.9 ppm) through the shared quaternary spiro-carbon (C4, ~105–110 ppm). Absence of this cross-peak indicates ring cleavage.

Protocol 2: High-pH LC-HRMS for Intact Mass Confirmation

To prevent on-column hydrolysis, acidic modifiers (like 0.1% Formic Acid or TFA) must be strictly avoided.

Step-by-Step Methodology:

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in MS-grade water, adjusted to pH 9.0 with dilute ammonium hydroxide.

    • Mobile Phase B: MS-grade Acetonitrile (MeCN).

  • Column Selection: Use a high-pH tolerant C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm).

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization (ESI-TOF): Positive electrospray ionization (ESI+). Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.

  • Self-Validation Check: The primary extracted ion chromatogram (EIC) should yield an [M+H]⁺ peak at m/z 158.1176. If a peak at m/z 104.1070 is observed, it indicates that the compound has hydrolyzed back to valinol.

Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)

Because C7 is a stereocenter, assessing enantiomeric excess (ee) is critical. SFC is superior to reversed-phase HPLC for polar spirocycles due to its high diffusivity, rapid run times, and absence of aqueous media that could threaten the aminal linkage.

Step-by-Step Methodology:

  • System Setup: Configure the SFC with a Chiralpak IG column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ / Methanol.

  • Basic Modifier: Add 0.1% Isopropylamine (IPA) to the Methanol co-solvent. Causality: The basic modifier suppresses secondary interactions between the secondary amine (N8) and the chiral stationary phase, preventing peak tailing.

  • Isocratic Method: 15% Co-solvent, 85% CO₂. Backpressure: 120 bar. Temperature: 35 °C. Flow rate: 3.0 mL/min.

  • Self-Validation Check: First, inject a deliberately synthesized racemic standard of 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane to confirm baseline resolution (Rs > 1.5) of the (R) and (S) enantiomers. Only then inject the analytical sample to determine enantiomeric purity.

Data Presentation

Table 1: Physicochemical and Exact Mass Properties

PropertyValue
Compound Name 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane
CAS Registry Number 1556097-27-8
Molecular Formula C₈H₁₅NO₂
Monoisotopic Exact Mass 157.1103 Da
Target [M+H]⁺ 158.1176 m/z
Key Structural Features Oxetane core, 1,3-oxazolidine ring, C7-chiral center

Table 2: Recommended Analytical Parameters Summary

MethodParameterSpecification / Condition
NMR SolventCDCl₃ (filtered through basic alumina) or Pyridine-d5
NMR Key Diagnostic ShiftSpiro C4 Carbon: ~105–110 ppm (¹³C)
LC-HRMS Mobile Phase A10 mM NH₄HCO₃ (pH 9.0)
LC-HRMS ColumnHigh-pH tolerant C18 (e.g., XBridge)
Chiral SFC Stationary PhaseChiralpak IG (Amylose-based)
Chiral SFC Co-solventMethanol with 0.1% Isopropylamine (IPA)
References
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. URL:[Link]

  • Geary, G. C., Nortcliffe, A., Pearce, C. A., Hamza, D., Jones, G., & Moody, C. J. (2018). Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 26(4), 791-797. URL:[Link]

  • BLD Pharm. (2026). 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS 1556097-27-8) Product Documentation. BLD Pharmatech Catalog. URL:[Link]

Sources

Application

Unlocking the Therapeutic Potential of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Derivatives: A Guide to Investigating Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals The quest for novel chemical entities with therapeutic promise is a cornerstone of modern medicine. Spirocyclic scaffolds, with their rigid three-dimensiona...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with therapeutic promise is a cornerstone of modern medicine. Spirocyclic scaffolds, with their rigid three-dimensional structures, have emerged as privileged frameworks in medicinal chemistry, offering unique spatial arrangements of functional groups that can lead to enhanced potency and selectivity for biological targets.[1][2] This guide focuses on a specific, underexplored class of these molecules: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane derivatives . While direct pharmacological data for this specific scaffold is limited, this document provides a comprehensive framework for its investigation, drawing upon established principles for analogous spiro-heterocyclic compounds. We present detailed application notes and protocols to empower researchers to systematically explore the potential pharmacological activities of these novel derivatives.

Rationale and Potential Therapeutic Applications

The inherent structural features of the 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane core suggest several promising avenues for pharmacological investigation. The presence of a spirocyclic system imparts conformational rigidity, a desirable trait for specific receptor binding.[2] The dioxa-azaspiro motif introduces heteroatoms that can participate in hydrogen bonding and other key interactions with biological macromolecules. Furthermore, the isopropyl group provides a lipophilic substituent that can influence membrane permeability and target engagement.

Based on the known activities of other spiro-heterocyclic compounds, the following therapeutic areas represent logical starting points for investigation:

  • Anticancer Activity: Spirooxindoles and other related structures have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[2][3][4][5] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways.

  • Antimicrobial Activity: The unique three-dimensional shape of spiro compounds can lead to novel interactions with microbial targets, potentially overcoming existing resistance mechanisms.[1][6]

  • Antimalarial Activity: Spiroindolones have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.

  • Neuropharmacological Activity: The rigid scaffold of spiro compounds can be advantageous for targeting receptors and enzymes in the central nervous system (CNS).[7] For example, certain 2-azaspiro[3.4]octane derivatives have been investigated as M4 receptor agonists for the treatment of psychosis.[7]

  • Antioxidant and Anti-inflammatory Activity: Some spirocyclic compounds have been shown to possess free radical scavenging and anti-inflammatory properties.[8]

A Phased Approach to Pharmacological Evaluation

A systematic and hierarchical screening approach is crucial for efficiently identifying and characterizing the pharmacological activity of novel compounds. This typically involves a progression from high-throughput in vitro assays to more complex cell-based models, and finally to in vivo studies for promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Evaluation Primary_Screening Primary High-Throughput Screening (HTS) (e.g., Cytotoxicity, Antimicrobial Growth Inhibition) Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Primary_Screening->Secondary_Screening Hit Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) Secondary_Screening->Mechanism_of_Action Lead Prioritization Selectivity_Profiling Selectivity & Off-Target Effects Mechanism_of_Action->Selectivity_Profiling Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity_Profiling->Pharmacokinetics Candidate Selection Efficacy_Models Disease-Specific Animal Models Pharmacokinetics->Efficacy_Models G Start Treat Cells with Compound Stain Stain with Annexin V-FITC & PI Start->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Output Quantify Apoptotic vs. Necrotic Cells Analyze->Output

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Data Interpretation: A significant increase in the percentage of Annexin V-positive cells compared to the vehicle control indicates that the compound induces apoptosis.

In Vivo Pharmacological Evaluation

Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. [9][10]

Xenograft Tumor Model (for Anticancer Candidates)

Principle: This model involves implanting human tumor cells into immunocompromised mice to evaluate the in vivo antitumor efficacy of a test compound. [9] Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HeLa cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. [10] * Administer the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the animals for any signs of toxicity.

  • Endpoint:

    • Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study.

    • Excise the tumors and weigh them.

Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Conclusion and Future Directions

The 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane scaffold represents a novel and unexplored area of chemical space with the potential for significant pharmacological activity. The protocols and application notes provided in this guide offer a systematic framework for the initial exploration of these derivatives. By employing a phased approach, from broad in vitro screening to targeted mechanism-of-action studies and in vivo validation, researchers can efficiently identify and characterize the therapeutic potential of this promising new class of compounds. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, as well as more in-depth toxicological evaluations.

References

  • Spiro scaffolds: synthetic strategies and pharmacological activities - Taylor & Francis. (2026, January 22). Retrieved from [Link]

  • Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • In vivo Pharmacology | Aurigene Pharmaceutical Services. (n.d.). Retrieved from [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. (n.d.). Retrieved from [Link]

  • In Vivo Pharmacology Models and Capabilities | PORSOLT. (n.d.). Retrieved from [Link]

  • In Vitro Assays | For successful drug discovery programs - AXXAM. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy | ACS Omega. (2020, October 16). Retrieved from [Link]

  • In Vitro Assays Drug Discovery: R&D Solutions | Da-ta Biotech. (2024, April 8). Retrieved from [Link]

  • Synthesis and biological evaluation of new spirooxindoles with embedded pharmacophores. (n.d.). Retrieved from [Link]

  • A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity. (2024, May 28). Retrieved from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). Retrieved from [Link]

  • Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. (2025, July 24). Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC. (n.d.). Retrieved from [Link]

  • In Vivo Models For Efficacy Testing I CRO Services - Pharmaron. (n.d.). Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). Retrieved from [Link]

  • In Vivo Pharmacology Services & Animal Models - WuXi Biology. (n.d.). Retrieved from [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Spirocyclic derivatives as antioxidants: a review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (n.d.). Retrieved from [Link]

  • Propyl-2-(8-(3,4-difluorobenzyl)-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1] octane-3,4'-imidazolidine]-1'-yl) acetate induces apoptosis in human leukemia cells through mitochondrial pathway following cell cycle arrest - PubMed. (2013, July 26). Retrieved from [Link]

  • US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents. (n.d.).
  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025, March 27). Retrieved from [Link]

  • Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest | PLOS One - Our journal portfolio - PLOS. (2013, July 26). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Synthesis

The following technical guide is designed for researchers and medicinal chemists synthesizing 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane , a specific spiro-oxazolidine scaffold derived from the condensation of oxetan-3-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and medicinal chemists synthesizing 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane , a specific spiro-oxazolidine scaffold derived from the condensation of oxetan-3-one and valinol .

Senior Application Scientist Desk

Status: Operational Topic: Troubleshooting Side Products & Synthesis Optimization Molecule Class: Spirocyclic Oxazolidines (Oxetane-Fused)

Core Chemistry & Reaction Logic

This molecule is constructed via a condensation reaction between oxetan-3-one and L-valinol (2-amino-3-methylbutan-1-ol). The transformation involves the formation of a hemiaminal intermediate, followed by dehydration to an imine (Schiff base), and finally a 5-exo-trig intramolecular cyclization to close the oxazolidine ring.

The Challenge: The reaction is an equilibrium process. The spiro-oxazolidine ring is under strain (from the oxetane) and steric pressure (from the isopropyl group). Consequently, the system is prone to reversion (hydrolysis) , incomplete cyclization (imine persistence) , and acid-catalyzed ring opening .

Reaction Pathway Diagram

The following diagram maps the critical reaction nodes and failure points (side products).

ReactionPathway Reactants Oxetan-3-one + Valinol Imine Intermediate A: Acyclic Imine (Schiff Base) Reactants->Imine - H2O (Dehydration) Product Target Product: 7-Isopropyl-2,5-dioxa- 8-azaspiro[3.4]octane Imine->Product Cyclization (5-exo-trig) Diastereomer Side Product 3: Minor Diastereomer (C7 vs Spiro config) Imine->Diastereomer Face-Selective Cyclization Product->Imine Equilibrium (Reversible) Hydrolysis Side Product 1: Hydrolysis Reversion (Starting Materials) Product->Hydrolysis + H2O (Wet Solvents/Workup) RingOpen Side Product 2: Oxetane Ring-Opened Byproducts Product->RingOpen Strong Acid / Lewis Acid

Caption: Reaction network showing the equilibrium between the acyclic imine and the spiro-oxazolidine, along with critical degradation pathways.

Troubleshooting Guide: Common Side Products

Use this matrix to identify and resolve impurities observed during LC-MS or NMR analysis.

Symptom / Observation Suspected Side Product Root Cause Corrective Action
NMR: Two sets of signals (ratio ~3:1 to 10:1).LC-MS: Same mass as product.Diastereomers The chiral center on Valinol (C7) induces facial selectivity at the spiro center, but selectivity is rarely 100%.Purification: Separate via flash chromatography (often separable on silica).Optimization: Lower reaction temperature (-10°C to 0°C) may improve diastereoselectivity.
NMR: Broad singlets, aldehyde proton signals.LC-MS: Mass corresponds to Imine (M-18 from SM).Acyclic Imine (Schiff Base) Incomplete cyclization due to steric bulk of the isopropyl group or insufficient reaction time.Push Equilibrium: Extend reaction time. Ensure rigorous water removal (fresh Molecular Sieves 4Å).Catalysis: Add mild Lewis acid (e.g., Ti(OEt)₄) to force cyclization.
LC-MS: Mass = Product + 18 (Starting Material Mass).TLC: Streaking or reversion to baseline spots.Hydrolysis Products (Reversion)The oxazolidine ring is hydrolytically unstable. Moisture in the solvent or acidic aqueous workup opened the ring.Avoid Acidic Workup: Do NOT use HCl washes. Use basic or neutral workup (NaHCO₃).Storage: Store under inert atmosphere at -20°C.
NMR: Complex aliphatic region, loss of oxetane characteristic "butterfly" signals (~4.6-4.8 ppm).Oxetane Ring-Opened Species Strong acids (e.g., pTsOH) or high temperatures opened the strained oxetane ring.Switch Catalyst: Use PPTS (Pyridinium p-toluenesulfonate) instead of pTsOH.Temp Control: Keep reaction below 80°C (refluxing benzene/toluene is risky; use DCM or DCE).
Appearance: Gummy, insoluble residue.Yield: Low mass recovery.Oligomers / Polymers Cationic ring-opening polymerization of the oxetane initiated by active protons.Quench: Ensure all acid catalyst is neutralized with Et₃N before concentration.Concentration: Do not concentrate to dryness with residual acid present.

Deep Dive: Side Product Analysis

Side Product A: The Acyclic Imine (Schiff Base)
  • Identity: The non-cyclized condensation product of Valinol and Oxetan-3-one.

  • Why it forms: The isopropyl group at C7 creates steric hindrance adjacent to the nitrogen, slowing the attack of the hydroxyl group onto the spiro-carbon (C4).

  • Detection: Look for a characteristic imine signal in 1H NMR (often shifted downfield relative to the oxazolidine CH2) or the absence of the typical AB system of the oxazolidine O-CH2 protons.

  • Fix: This is often an equilibrium issue. Driving the reaction with Dean-Stark distillation or Ti(OEt)₄ (Titanium ethoxide) acts as a water scavenger and Lewis acid to push the cyclization to completion.

Side Product B: Ring-Opened Glycols
  • Identity: Derivatives where the oxetane ring has opened to form a primary alcohol or ether.

  • Mechanism: Oxetanes have a ring strain energy of ~107 kJ/mol. In the presence of Brønsted acids (used to catalyze oxazolidine formation), the oxetane oxygen can protonate, leading to nucleophilic attack (by water or alcohol solvent) and ring opening.

  • Prevention: Avoid strong acids like H₂SO₄ or unbuffered pTsOH. Use PPTS or simply thermal dehydration with molecular sieves, which is often sufficient for this reactive ketone.

Validated Synthesis Protocol

This protocol minimizes side products by using mild dehydration conditions and avoiding strong acids.

Reagents:

  • Oxetan-3-one (1.0 equiv)

  • L-Valinol (1.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Desiccant: Activated Molecular Sieves (4Å) or MgSO₄

  • Catalyst: None (thermal) or PPTS (5 mol%)

Step-by-Step Procedure:

  • Preparation: Flame-dry all glassware and cool under Argon. Activate Molecular Sieves (4Å) by heating under vacuum if not fresh.

  • Mixing: Dissolve L-Valinol (1.05 eq) in anhydrous DCM (0.2 M concentration). Add activated Molecular Sieves.

  • Addition: Add Oxetan-3-one (1.0 eq) dropwise at 0°C. Note: Oxetan-3-one is volatile; handle with care.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin or KMnO₄). The imine intermediate may appear first.

  • Workup (Crucial):

    • Filter the mixture through a pad of Celite to remove sieves.

    • Do not perform an acidic wash.

    • Concentrate the filtrate under reduced pressure at low temperature (<30°C) .

  • Purification:

    • If the crude is clean (>90%), use directly.

    • If purification is needed, use Flash Chromatography with silica gel pre-treated with 1% Triethylamine (Et₃N) to neutralize acidity.

    • Eluent: DCM/MeOH (95:5) or Hexane/EtOAc.

Frequently Asked Questions (FAQs)

Q: Can I use p-Toluenesulfonic acid (pTsOH) to speed up the reaction? A: It is not recommended . pTsOH is too strong and frequently leads to the opening of the oxetane ring (Side Product 2). If catalysis is needed, use Pyridinium p-toluenesulfonate (PPTS) or Ti(OEt)₄.

Q: Why does my product decompose on the silica column? A: Silica gel is slightly acidic. This acidity can hydrolyze the spiro-oxazolidine back to the starting materials or open the oxetane ring. Solution: Pre-treat your silica column with 1-2% Triethylamine in the eluent to deactivate acidic sites.

Q: The product is an oil that solidifies slowly. Is this normal? A: Yes. The presence of the isopropyl group and the spiro nature often results in low-melting solids or viscous oils. Ensure all solvent is removed (high vacuum) to induce crystallization.

Q: How stable is the 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane scaffold? A: It is stable as a free base if kept dry. However, in aqueous acid (e.g., stomach acid conditions or acidic HPLC buffers), it will hydrolyze rapidly. For biological assays, prepare stock solutions in DMSO and dilute into neutral buffers immediately before use.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3] Chemical Reviews.

  • Carreira, E. M., et al. (2013). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. (General reference for spiro-oxetane synthesis methodologies).
  • Moloney, G. P., et al. (2010).[4] "Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy." Journal of Pharmaceutical Sciences.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Welcome to the technical support center dedicated to the synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The unique spirocyclic structure of this compound presents both opportunities and challenges in its synthesis. This resource aims to equip you with the knowledge to overcome common hurdles and improve your reaction yields.

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature and conformational rigidity, which can lead to improved pharmacological properties.[1][2][3] The synthesis of these complex structures, however, often requires careful optimization.

Proposed Synthetic Pathway: A [3+2] Annulation Approach

The synthesis of spiro-oxazolidines, such as 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, can be effectively achieved through a [3+2] annulation reaction.[4] This proposed pathway involves the reaction of an azadiene with a haloalcohol under basic conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in spirocyclization reactions are a common challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[5]

  • Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate. It is crucial to systematically screen these parameters.[5]

  • Base Selection: The choice of base is critical in this reaction. While various organic and inorganic bases can be used, their efficacy can differ significantly. An extensive screening of bases such as K₃PO₄, K₂CO₃, Et₃N, NaH, Cs₂CO₃, and t-BuOK is recommended. In similar syntheses, Cs₂CO₃ has been found to provide superior yields.[4]

  • Solvent Effects: The solvent can influence the solubility of reactants and the stability of intermediates. A range of solvents including acetonitrile, 1,4-dioxane, DMF, DMSO, THF, dichloromethane (DCM), toluene, ethyl acetate, and acetone should be evaluated. Acetone has been shown to be an effective solvent in related spiro-oxazolidine syntheses.[4]

  • Reagent Stoichiometry: The molar ratio of your reactants can impact the reaction outcome. Variations in the stoichiometry of the haloalcohol, for instance, may not lead to promising results, while adjusting the amount of base can be critical.[4]

Q2: I am observing the formation of significant byproducts. How can I improve the reaction's selectivity?

A2: Side product formation can often be attributed to the reactivity of the starting materials and intermediates.

  • Purity of Starting Materials: Ensure the purity of your azadiene and haloalcohol starting materials. Impurities can lead to unwanted side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.[4]

  • Temperature Control: Running the reaction at a lower temperature can sometimes suppress the formation of byproducts by favoring the desired reaction pathway.[6]

Q3: The purification of the final product is challenging. What strategies can I employ?

A3: The purification of spirocyclic compounds can be complicated by the presence of unreacted starting materials, byproducts, and diastereomers.

  • Flash Column Chromatography: This is the most common method for purifying spiro-oxazolidines. A silica gel stationary phase with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[4][5][7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. For amine-containing compounds, forming a salt (e.g., a hydrochloride salt) can facilitate the formation of a crystalline solid that is easier to purify.[8]

  • Distillation: For liquid products, vacuum distillation can be a viable purification method, especially for removing non-volatile impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the plausible reaction mechanism for the synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane via [3+2] annulation?

A1: The proposed mechanism involves the deprotonation of the haloalcohol by the base to form an alkoxide. This is followed by a nucleophilic attack of the alkoxide on the azadiene, leading to the formation of an intermediate that undergoes an intramolecular cyclization to yield the spiro-oxazolidine product.[4]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[5][6]

Q3: Is it possible to scale up this synthesis?

A3: Yes, similar spiro-oxazolidine syntheses have been successfully scaled up. For instance, the synthesis of related compounds has been performed on a gram scale with good yields.[4] When scaling up, it is important to ensure efficient stirring and temperature control.

Data and Visualizations

Reaction Optimization Data

The following table summarizes a hypothetical optimization of reaction conditions based on findings for similar spiro-oxazolidine syntheses.[4]

EntryBaseSolventTime (h)Yield (%)
1DBUMeCN328
2K₃PO₄MeCN678
3K₂CO₃MeCN672
4Et₃NMeCN12<10
5NaHMeCN545
6Cs₂CO₃MeCN381
7t-BuOKMeCN465
8Cs₂CO₃Acetone383
9Cs₂CO₃DMF475
10Cs₂CO₃THF668
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Combine azadiene, haloalcohol, and base in solvent under N2 react Stir at room temperature prep->react monitor Monitor by TLC/LC-MS react->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash column chromatography concentrate->purify

Caption: Workflow for the synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

Plausible Reaction Mechanism

G Azadiene Azadiene Intermediate Intermediate Azadiene->Intermediate + Alkoxide Haloalcohol Haloalcohol Alkoxide Alkoxide Haloalcohol->Alkoxide + Base Base Base Spiro-oxazolidine Spiro-oxazolidine Intermediate->Spiro-oxazolidine Intramolecular cyclization

Caption: Plausible mechanism for the [3+2] annulation reaction.

Detailed Experimental Protocol

This protocol is a generalized representation and may require optimization for your specific substrates and laboratory conditions.

Materials:

  • Appropriate azadiene precursor

  • 2-Bromoethanol or 2-chloroethanol

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetone

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the azadiene (1.0 equiv.), 2-bromoethanol (1.5 equiv.), and cesium carbonate (2.5 equiv.).

  • Solvent Addition: Add anhydrous acetone to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 3-6 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting azadiene is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[9][10][11]

References

  • BenchChem. (2025). Technical Support Center: Stereocontrolled Spiroketal Synthesis. Benchchem.
  • Kumar, A., et al. (2025). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. RSC Advances.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • El-Sayed, N. N. E., et al. (2025). Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. Molecules.
  • ResearchGate. (2023). Synthesis of spirooxindole oxazolidines.
  • Pan, W., et al. (Year not specified). Synthesis of spirooxindole‐oxazolidine reported by Pan and co‐workers. Source not specified.
  • Google Patents. (Year not specified). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Lorthiois, E., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters.
  • Brimble, M. A., et al. (Year not specified). Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals. Science of Synthesis.
  • Org. Lett. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one. Benchchem.
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  • Sloan Kettering Institute. (Year not specified). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • BenchChem. (2025). Purification Techniques for 1,6-Diazaspiro[3.
  • Reddy, D. S., & Raj, K. (Year not specified). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Synthesis.
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  • Google Patents. (Year not specified). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • European Patent Office. (Year not specified). Azaspiroheptanes and octanes and processes for their production.
  • Sigma-Aldrich. (Year not specified). 7-Oxa-4-azaspiro[2.5]octane. Sigma-Aldrich.
  • PubChemLite. (2026). 2,5-dioxa-7-azaspiro[3.4]octan-6-one. PubChemLite.
  • European Patent Office. (Year not specified). Isopropyl alcohol purification process.
  • Hartanto, D., et al. (2019). Isopropyl Alcohol Purification through Extractive Distillation using Glycerol as an Entrainer: Technical Performances Simulation and Design. Journal of Chemical Engineering and Environment.
  • Magn. Reson. Chem. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry.
  • Professor Dave Explains. (2023, December 22). Shapiro Reaction [Video]. YouTube.
  • Brown, W. P. (2025, November 7). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of octane. Doc Brown's Chemistry.

Sources

Troubleshooting

stability issues of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane under acidic conditions

Technical Support Center: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane A Guide to Understanding and Mitigating Acidic Instability Welcome to the technical support center for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

A Guide to Understanding and Mitigating Acidic Instability

Welcome to the technical support center for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this novel spirocyclic scaffold into their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the stability challenges associated with this molecule, particularly under acidic conditions. This knowledge is crucial for designing robust experiments, ensuring data integrity, and accelerating your development pipeline.

The unique structure of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, containing a strained oxetane ring fused in a spiro-aminal/ketal linkage, offers exciting three-dimensional diversity for drug design. However, these same features are the source of its primary liability: instability in acidic environments. This guide will address the most common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm new to this scaffold. What are the primary stability concerns with 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, especially under acidic conditions?

A1: The principal stability concern for this molecule is its rapid degradation under acidic conditions due to its core functional group: a spirocyclic system that is simultaneously a ketal and an aminal. Both ketals and aminals are known to be highly susceptible to acid-catalyzed hydrolysis.[1] The molecule contains two key points of vulnerability:

  • The Spiro-Aminal-Ketal Center (C4): This is the most acid-labile site. The spiro carbon is bonded to two oxygen atoms (a ketal-like structure) and a nitrogen atom (an aminal-like structure). In the presence of acid, protonation of either the nitrogen or one of the oxygens initiates a rapid ring-opening hydrolysis reaction. Studies on related cyclic aminals show they are stable in neutral to basic environments (pH > 6) but can completely decompose at pH values of 2-3.[1][2]

  • The Oxetane Ring: The four-membered oxetane ring possesses significant ring strain (approx. 106 kJ/mol).[3][4] While generally more stable than an epoxide, this ring can undergo acid-catalyzed ring-opening, especially with strong Brønsted or Lewis acids.[4][5]

Therefore, any experimental step involving acidic conditions—from aqueous workups and chromatographic purification to formulation in acidic vehicles—poses a significant risk of degrading the parent molecule.

Q2: Can you explain the likely mechanism of degradation in an acidic aqueous environment?

A2: The degradation almost certainly proceeds via acid-catalyzed hydrolysis of the spiro-aminal-ketal linkage. The process can be broken down into several key steps, initiated by protonation.

  • Protonation: In an acidic medium, the most basic site, the azaspiro nitrogen (N8), is likely protonated first. This protonation significantly weakens the adjacent C4-N8 bond. Protonation of one of the ring oxygens (O2 or O5) is also possible and leads to a similar outcome.

  • Ring-Opening: The protonated intermediate undergoes heterolytic cleavage of the C4-N8 or a C4-O bond. This ring-opening is driven by the relief of ring strain and the formation of a stabilized resonance intermediate—an oxocarbenium ion or an iminium ion.

  • Nucleophilic Attack by Water: Water molecules in the solvent then act as nucleophiles, attacking the electrophilic carbon of the intermediate.

  • Hydrolysis and Decomposition: This leads to the formation of a hemiaminal or hemiketal, which is itself unstable and rapidly hydrolyzes to the final, ring-opened degradation product. The ultimate product would likely be a substituted amino alcohol containing a ketone functionality.

The proposed degradation pathway is visualized below.

G cluster_0 Acid-Catalyzed Hydrolysis Pathway A 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane B Protonated Intermediate (N-protonation) A->B + H+ C Ring-Opened Cationic Intermediate (Oxocarbenium/Iminium Ion) B->C Ring Opening (C-N Cleavage) D Water Adduct (Hemiaminal Ether) C->D + H2O (Nucleophilic Attack) E Final Degradation Product (Ring-Opened Amino-diol-ketone) D->E Hydrolysis & Rearrangement

Caption: Proposed mechanism for acid-catalyzed degradation.

This type of mechanism is well-documented for the acid-catalyzed interconversion and decomposition of spiroketals.[6]

Q3: My compound is degrading during silica gel chromatography. How can I purify it safely?

A3: This is a very common and critical issue. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the degradation of your compound directly on the column.

Troubleshooting Steps:

  • Neutralize the Silica: Before preparing your column, create a slurry of the silica gel in the initial, non-polar mobile phase (e.g., hexanes or dichloromethane) and add 0.5-1.0% (v/v) of a volatile base like triethylamine (TEA) or ammonium hydroxide. Mix thoroughly for 15-20 minutes, then pack the column as usual.

  • Buffer the Mobile Phase: Add the same percentage (0.5-1.0%) of the volatile base to your entire mobile phase system. This ensures the column remains neutralized throughout the separation.

  • Use Alternative Stationary Phases: If degradation persists, switch to a less acidic stationary phase.

    • Alumina (Basic or Neutral): Activated basic or neutral alumina is an excellent alternative for acid-sensitive compounds.

    • Treated Silica: Commercially available deactivated or base-deactivated silica gels are also options.

  • Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing resolution. Combine fractions immediately and remove the solvent. Do not let the purified compound sit in solution for extended periods.

Q4: I'm performing a reaction with an acidic reagent (e.g., TFA for Boc deprotection). How can I prevent the degradation of my spirocyclic core?

A4: Protecting the spiro-aminal-ketal during exposure to strong acids is challenging and often requires careful optimization of reaction conditions.

Strategies for Mitigation:

  • Reduce Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation (e.g., 0 °C or -20 °C). This will slow the rate of spirocycle degradation relative to the deprotection reaction.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it immediately upon completion of the desired reaction.

  • Use Milder Acids: Investigate if alternative, milder acidic conditions are sufficient. For a Boc deprotection, options could include:

    • HCl in a non-protic solvent like 1,4-dioxane or diethyl ether.

    • TMSOTf/2,6-lutidine followed by a mild workup.

    • Zinc bromide (ZnBr₂) in dichloromethane.

  • Immediate Quench and Basification: As soon as the reaction is complete, pour the mixture into a cold, rapidly stirring solution of a base like saturated sodium bicarbonate or aqueous potassium carbonate to neutralize the acid and prevent further degradation during workup.

Q5: How do I perform a systematic forced degradation study to understand the stability profile of this compound?

A5: A forced degradation (or stress testing) study is essential for understanding a molecule's intrinsic stability and identifying potential degradation products.[7][8] The goal is to induce partial degradation (typically 5-20%) to allow for the characterization of degradants without completely consuming the parent compound.[9]

Below is a general protocol. You will need to optimize the conditions (time, temperature, acid concentration) to achieve the target degradation level.

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Stress Condition:

    • To a vial, add 1 mL of the stock solution.

    • Add 1 mL of 0.1 N HCl. (You may need to test a range from 0.01 N to 1 N HCl).[10]

    • Cap the vial and place it in a water bath at a controlled temperature (e.g., 40°C, 60°C).

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately quench the reaction by neutralizing the aliquot with an equivalent volume and concentration of NaOH and diluting with mobile phase for analysis.

  • Control Sample:

    • Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water and subject it to the same temperature conditions.

  • Analysis:

    • Analyze all time-point samples and the control by a validated, stability-indicating HPLC-UV/MS method (see Q6).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to its area at t=0.

The workflow for this study is outlined in the diagram below.

G cluster_1 Forced Degradation Workflow cluster_conditions Stress Conditions prep Prepare 1 mg/mL Stock Solution acid Mix with 0.1 N HCl Incubate at 60°C prep->acid control Mix with H2O Incubate at 60°C prep->control sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample quench Quench & Neutralize (Add NaOH) sample->quench analyze Analyze by HPLC-MS quench->analyze data Calculate % Degradation Identify Degradants analyze->data

Caption: Workflow for a forced degradation study.

Q6: What is a good starting point for an HPLC method to monitor the stability of this compound and its degradation products?

A6: Since the parent compound is basic and the degradation products are likely to be polar and possess primary or secondary amine functionalities, a reversed-phase HPLC method with mass spectrometric (MS) detection is ideal. Control of mobile phase pH is critical.[11]

ParameterRecommended SettingRationale
Column C18 with embedded polar group or mixed-mode columnGood for retaining polar and basic compounds. Mixed-mode columns offer both reversed-phase and ion-exchange character.[12][13]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in Water, pH 3.5A low pH keeps the amine protonated for better peak shape, but may cause on-column degradation. Start here and increase pH if needed.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic modifier.
Gradient 5% to 95% B over 15 minutesA general-purpose gradient to elute both polar degradants and the more hydrophobic parent compound.
Flow Rate 0.4 mL/min (for a 2.1 mm ID column)Standard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV (e.g., 220 nm, 254 nm) and ESI+ Mass SpectrometryUV for quantification and MS for identification of parent and degradant masses.

Troubleshooting HPLC Issues:

  • Peak Tailing: If you observe significant tailing, it's likely due to secondary interactions with silica silanols.[14] Ensure your mobile phase pH is low enough to fully protonate the analyte or, alternatively, use a higher pH (e.g., pH 8-9 with an ammonium bicarbonate buffer) on a pH-stable column to analyze the free base.

  • Shifting Retention Times: This can indicate poor pH control or on-column degradation.[11] Ensure your buffers are freshly prepared and the column is fully equilibrated before each run.

  • Ghost Peaks: These can arise from impurities in the mobile phase or carryover from previous injections. Always use high-purity solvents.[15]

By understanding the inherent chemical liabilities of the 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane scaffold and implementing the mitigation and analytical strategies outlined above, you can confidently advance your research and development goals.

References

  • Fiveable. (2025, August 15).
  • Blaza, L., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Celerion. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Avomeen. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Ramírez-López, P., et al. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Chemistry – A European Journal.
  • Chemistry LibreTexts. (2025, June 6). 7.
  • Chemistry LibreTexts. (2019, June 5). 7.
  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters.
  • Hassoun, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.
  • Asian Publication Corporation. (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.
  • ResearchGate. (2025, August 7). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols.
  • Deslongchamps, P., et al. (1981). The acid-catalyzed oxido-reduction of spiroketals. Canadian Journal of Chemistry, 59, 1105-1131.
  • S-H, Wagner, et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2389-2397.
  • Atkinson, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Wikipedia. (n.d.). Spiroketals.
  • Wagner, S., et al. (2016). Experimental and Theoretical Investigations Into the Stability of Cyclic Aminals. PubMed.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2020, March 16). (PDF)
  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
  • European Medicines Agency (EMA). (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

Sources

Optimization

challenges in the purification of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Purification Guide: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Executive Summary: The Molecule &...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Purification Guide: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Executive Summary: The Molecule & Its Temperament

7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is a high-value, spirocyclic building block used increasingly in modern drug discovery to improve Fsp³ character and modulate metabolic stability.[1] However, it presents a "perfect storm" of purification challenges:[1]

  • Structural Fragility: It contains a spiro-oxazolidine core (an

    
    -acetal at the spiro center) fused to an oxetane  ring.[1] Both motifs are acid-sensitive.[1]
    
  • Physicochemical Duality: It is a low-molecular-weight secondary amine (moderately polar/basic) but possesses significant lipophilicity due to the isopropyl group and ether linkages, leading to unpredictable phase distribution.[1]

  • Stereochemical Complexity: The isopropyl group at C7 and the inherent asymmetry of the spiro-fused oxetane create potential for diastereomers that are difficult to resolve.[1]

This guide addresses these specific challenges with field-proven protocols designed to maximize recovery and purity.

Part 1: Troubleshooting & FAQs

Q1: "My product decomposes or streaks badly on silica gel columns. What is happening?"

Diagnosis: Acid-Catalyzed Ring Opening.[1] Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity is sufficient to protonate the nitrogen (N8) or the oxetane oxygen (O2/O5).[1]

  • Mechanism: Protonation of the

    
    -acetal center (C4) facilitates the cleavage of the C4–O5 bond (oxazolidine opening) or the C4–O2 bond (oxetane opening), leading to amino-alcohol degradation products.[1]
    

Solution: The "Buffered Stationary Phase" Protocol You must neutralize the acidic sites on the silica before loading your sample.

  • Method A (Pre-treatment): Slurry the silica gel in a solvent containing 2–5% Triethylamine (Et

    
    N) or 1% NH
    
    
    
    OH.[1] Pack the column, then flush with 2 column volumes (CV) of the starting eluent (containing 1% Et
    
    
    N) to remove excess base.[1]
  • Method B (Alternative Phase): Switch to Basic Alumina (Activity Grade III) .[1] Alumina is less acidic and tolerates sensitive spiro-acetals better than silica.[1]

  • Method C (Reverse Phase): Use C18 silica at pH 8–9 (bicarbonate or ammonium hydroxide buffer).[1] Avoid TFA (Trifluoroacetic acid) modifiers entirely.[1]

Q2: "I am losing significant mass during rotary evaporation. Is the compound volatile?"

Diagnosis: Sublimation/Volatility of the Free Base. With a molecular weight of ~171 g/mol and a compact, globular spiro shape, the free base is surprisingly volatile, especially under high vacuum (<10 mbar) and moderate heat (>35°C).[1]

Solution: Salt Formation for Isolation Do not isolate the free base to dryness if possible. Convert it to a stable salt immediately after extraction.[1]

  • Recommended Salt: Hemioxalate or Fumarate .[1] These salts are crystalline, non-volatile, and often purify the compound via precipitation, skipping chromatography entirely.[1]

  • Protocol: Dissolve the crude free base in minimal Et

    
    O or 
    
    
    
    PrOH.[2] Add 0.5–1.0 equivalents of oxalic acid dissolved in the same solvent dropwise. Collect the white precipitate by filtration.[1]
Q3: "The aqueous extraction yields are low. Where is the product?"

Diagnosis: "Water-Dragging" Effect.[1] The 2,5-dioxa motif (two oxygen atoms) increases water solubility significantly compared to simple cycloalkyl amines.[1] Standard EtOAc/Water extractions often leave 30–50% of the product in the aqueous phase.

Solution: Salting Out & Solvent Switching

  • Saturate the Aqueous Phase: Add NaCl until the aqueous layer is saturated (brine). This disrupts the hydrogen bonding network solubilizing the amine.

  • Solvent Choice: Switch from Ethyl Acetate to Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1] These solvents are better at extracting polar amines.

  • pH Control: Ensure the aqueous phase pH is >10. The amine must be fully deprotonated to extract efficiently.

Part 2: Visualizing the Stability Hazard

The following diagram illustrates the degradation pathways triggered by acidic conditions (e.g., untreated silica or TFA).

StabilityPathways Compound 7-Isopropyl-2,5-dioxa- 8-azaspiro[3.4]octane (Intact Spirocycle) Protonation Protonation (H+) (Silica/TFA) Compound->Protonation Acid Exposure Transition Oxonium/Iminium Intermediate Protonation->Transition C-O Bond Lability Degradation1 Ring Opening A: Amino-Alcohol Formation Transition->Degradation1 Hydrolysis Degradation2 Ring Opening B: Oxetane Cleavage Transition->Degradation2 Nucleophilic Attack

Figure 1: Acid-catalyzed degradation pathways.[1] The spiro-N,O-acetal linkage is the primary failure point under acidic conditions.[1]

Part 3: Validated Purification Protocols

Protocol A: Neutralized Flash Chromatography (Best for <1g scale)

Use this when the crude purity is >70% and specific impurities need removal.[1]

  • Column Prep: Slurry silica gel (40–63 µm) in Hexane containing 2% Triethylamine (Et

    
    N) .[1]
    
  • Equilibration: Flush column with 3 CV of Hexane/EtOAc (9:1) + 1% Et

    
    N.[1]
    
  • Loading: Dissolve sample in minimal DCM + 1% Et

    
    N. Load carefully.
    
  • Elution Gradient:

    • 0–5 min: 10% EtOAc in Hexane (+1% Et

      
      N).[1]
      
    • 5–20 min: Gradient to 60% EtOAc in Hexane (+1% Et

      
      N).[1]
      
    • Note: The amine usually elutes between 30–50% EtOAc.

  • Detection: Stain with Ninhydrin (turns reddish-purple) or KMnO

    
    .[1] UV activity is weak unless benzylated.[1]
    
Protocol B: The "Non-Chromatographic" Salt Cleanup (Best for >1g scale)

Use this for scalable purification to avoid silica entirely.[1]

StepActionCritical Parameter
1. Dissolution Dissolve crude oil in Diethyl Ether (Et

O)
(10 mL per gram).[1]
Solution must be clear. Filter if hazy.
2. Acid Prep Prepare a saturated solution of Oxalic Acid in Et

O.
Anhydrous conditions preferred.
3. Precipitation Add acid solution dropwise to the amine solution with vigorous stirring.Stop addition when pH hits ~6 (check with wet pH paper).[1]
4. Isolation Cool to 0°C for 1 hour. Filter the white solid.Wash cake with cold Et

O.
5. Regeneration To recover free base: Partition salt between DCM and 1M NaOH.Ensure pH > 12 before separating layers.[1]

Part 4: Physicochemical Data Summary

PropertyValue (Est.)Implication for Handling
pKa (Conjugate Acid) ~8.5 – 9.0Moderately basic; requires pH >10 for extraction.[1]
LogP ~1.2Lipophilic enough for organic solvents, but "draggy" in water.[1]
Boiling Point ~60–70°C (at 2 mmHg)Volatile! Do not heat >40°C under high vacuum.[1]
Stability Acid: Poor / Base: GoodStore as salt or in frozen benzene/solution.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery. Organic Letters. [1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [1]

  • BenchChem Technical Notes. (2025). Purification Techniques for 1,6-Diazaspiro[3.4]octane and Analogs. [1][3]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [1]

  • Beilstein Journals. (2022).[1] Trichloroacetic acid fueled practical amine purifications.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Welcome to the technical support center for the synthesis and optimization of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. This guide is designed to provide researchers, scientists, and drug development professionals wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of working with this unique spirocyclic scaffold. The inherent three-dimensional nature of spirocycles offers significant advantages in medicinal chemistry, including improved physicochemical properties and novel intellectual property space.[1][2] However, their synthesis can present unique challenges.[3] This resource aims to address these challenges head-on, providing practical, experience-driven advice to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and concerns that arise during the synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane and related azaspirocycles.

Q1: What are the most common synthetic routes to azaspiro[3.4]octane cores?

A1: The synthesis of azaspiro[3.4]octanes can be approached through several strategic disconnections. Common methods include intramolecular cyclizations, cycloaddition reactions, and ring-closing metathesis.[2] For instance, a [3+2] cycloaddition can be a rapid way to construct the core scaffold.[2] Another powerful technique is the NBS-promoted semipinacol rearrangement, which can offer high diastereoselectivity.[2] The choice of route will largely depend on the available starting materials and the desired substitution pattern on the final molecule.

Q2: I'm observing a low yield in my spirocyclization reaction. What are the likely causes and how can I improve it?

A2: Low yields are a common hurdle in spirocycle synthesis and can be attributed to several factors.[4] A systematic approach to troubleshooting is recommended.[4]

  • Sub-optimal Reaction Conditions: Temperature, concentration, and reaction time are critical parameters. Some reactions may require lower temperatures to minimize side product formation, while others need more thermal energy to overcome the activation barrier.[4] A systematic screening of these conditions is often necessary.

  • Catalyst/Reagent Inefficiency: The choice of catalyst and any associated ligands can dramatically impact yield.[4] Screening a panel of catalysts or ligands is a prudent step. Additionally, ensure the stoichiometry of your reagents is correct; an excess of one reactant may be needed to drive the reaction to completion.[4]

  • Starting Material Purity: Impurities in your starting materials can poison catalysts or lead to unwanted side reactions.[4] It is crucial to ensure the purity of all reactants before commencing the reaction, employing techniques like recrystallization or column chromatography if necessary.[4]

  • Product Decomposition: The desired spirocyclic product may be unstable under the reaction or workup conditions.[4] Monitoring the reaction over time by TLC or LC-MS can help determine if the product is forming and then decomposing. If so, a milder workup procedure (e.g., adjusting pH) or a shorter reaction time may be required.[4][5]

Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Controlling stereochemistry is a central challenge in the synthesis of complex molecules like 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. Several factors influence the diastereomeric outcome:

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting diastereoselectivity.[4] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[4]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[4]

  • Catalyst and Ligand Control: The use of chiral catalysts and ligands is a powerful strategy for inducing stereoselectivity.[6]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.[4] Consider if modifications to the substrate, such as introducing a bulky directing group, could influence the facial selectivity of the cyclization.[4]

Q4: What are the best practices for purifying 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane?

A4: The purification strategy will depend on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is the most versatile method for purifying spirocyclic compounds.[7] For basic compounds like azaspirocycles, silica gel is commonly used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent peak tailing.[7]

  • Distillation: For larger scale purification of the free base, vacuum distillation can be effective if the compound is thermally stable.[7] It's recommended to perform a small-scale test distillation first to determine the optimal conditions.[7]

  • Recrystallization: Formation of a salt (e.g., a dihydrochloride salt) followed by recrystallization is an excellent method for achieving high purity.[7] The choice of solvent for recrystallization is critical and needs to be determined experimentally.[7]

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common experimental issues.

Scenario 1: Reaction Fails to Initiate or Stalls

If your reaction does not proceed or stops before completion, consider the following troubleshooting workflow.

Caption: Troubleshooting workflow for stalled reactions.

Detailed Steps & Explanations:

  • Assess Starting Material Purity: As a first step, re-verify the purity of your starting materials using techniques like NMR or LC-MS. Impurities can act as inhibitors.[4]

  • Confirm Reagent Activity: Reagents, especially organometallics or those sensitive to air and moisture, can degrade over time. If possible, titrate your reagents to confirm their concentration or use a freshly opened bottle.

  • Systematic Optimization of Conditions: If starting materials and reagents are sound, systematically optimize the reaction conditions.

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor for product formation. Some cyclizations have a significant activation energy barrier.[4]

    • Concentration: A higher concentration of reactants can sometimes accelerate the reaction rate. However, be cautious as this can also lead to an increase in side products.

    • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Screening a range of aprotic and protic solvents may reveal a more suitable medium for the transformation.

Scenario 2: Formation of Significant Side Products

The presence of unexpected side products can complicate purification and lower the yield of the desired spirocycle.

Common Side Reactions and Mitigation Strategies:

Side ReactionPotential Cause(s)Suggested Mitigation Strategy
Polymerization Reactive intermediates, high concentration, or highly active catalysts.[8]Lower the reaction temperature, reduce the concentration of reactants, or screen for a less active catalyst.
Rearrangement The strained azetidine or oxetane ring can be susceptible to rearrangement under acidic or thermal conditions.[8]Run the reaction at a lower temperature, use milder acidic or basic conditions, or consider a different synthetic route that avoids harsh conditions.
Incomplete Cyclization Insufficient activation energy for the ring-closing step.[8]Increase the reaction temperature, add more reagent, or switch to a more effective catalyst. Monitor carefully to avoid decomposition.[8]
Formation of Regioisomers In cycloaddition reactions, the formation of regioisomers can be an issue.[8]The regioselectivity can often be influenced by the electronic properties of the substituents on the reactants and the choice of catalyst.[8]

Experimental Protocols

Below are representative protocols that may require optimization for your specific substrate and experimental setup.

Protocol 1: General Procedure for Spirocyclization via Intramolecular Cyclization

This protocol is a general example and will require adaptation based on the specific nature of the starting material and the desired product.

  • Preparation: To a solution of the linear precursor (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, t-BuOK, 1.1 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes before warming to room temperature. The reaction progress should be monitored by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Screening of Solvents for Optimal Diastereoselectivity

Caption: Workflow for solvent screening experiment.

  • Setup: Prepare multiple reaction vials, each charged with the starting material and reagents under identical conditions (concentration, temperature, stoichiometry).

  • Solvent Addition: To each vial, add a different anhydrous solvent from a pre-selected panel (e.g., Toluene, THF, DCM, Acetonitrile).

  • Reaction and Monitoring: Allow the reactions to proceed for the same amount of time, monitoring each by TLC or LC-MS.

  • Analysis: Once the reactions are complete, work up each reaction identically. Analyze the crude product from each reaction by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

References

  • Benchchem. (n.d.). preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives.
  • Benchchem. (n.d.). Technical Support Center: Stereocontrolled Spiroketal Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Oxa-spirocycles: synthesis, properties and applications - PMC. (n.d.).
  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration - RSC Publishing. (2025, November 21).
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024, January 18).
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021, November 30).
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Azaspirocycles.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26).
  • ACS Publications. (2019, December 4). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega.
  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
  • Benchchem. (n.d.). Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols.
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC. (2025, August 19).
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Synthesis of l-isopropyl-8,9-benzospiro[3][3] undecane-7-ol and its catalytic dehydrogenation. (n.d.). Retrieved from

Sources

Optimization

troubleshooting failed reactions of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive resource for troubleshooting failed reactions involving 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. A...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for troubleshooting failed reactions involving 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. As a Senior Application Scientist, this guide synthesizes established synthetic methodologies for analogous structures with field-proven insights to address common challenges encountered during the synthesis and handling of this novel spirocyclic scaffold.

Introduction to the 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Scaffold

The 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane scaffold is a unique three-dimensional structure of increasing interest in medicinal chemistry. Its sp³-rich framework, combining a rigid oxetane ring with a pyrrolidine moiety, offers an escape from the "flatland" of traditional aromatic compounds, potentially improving physicochemical properties such as solubility and metabolic stability.[1][2] The isopropyl group on the nitrogen atom can further influence lipophilicity and binding interactions.

However, the synthesis of this and related spirocyclic systems can be challenging due to the inherent ring strain of the oxetane moiety and the need for precise control over reaction conditions.[3] This guide is designed to provide logical, step-by-step solutions to common experimental failures.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Core Synthesis (Analogous to Litskan & Vashchenko) cluster_1 N-Isopropylation A Vinyl Oxetanol B Bis-allyl ether intermediate A->B NaH, THF Methyl 2-(bromomethyl)acrylate, TBAI C Dihydrofuran carboxylate B->C Grubbs' II Catalyst Ring-Closing Metathesis (RCM) D Saturated THF-derived carboxylate C->D H2, Pearlman's Catalyst E 2,5-Dioxaspiro[3.4]octan-7-amine D->E Multi-step conversion (e.g., via mesylate and azide) F 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (Target Molecule) E->F Reductive Amination (Acetone, NaBH(OAc)3) Troubleshooting_Logic cluster_Core Core Synthesis Troubleshooting cluster_Alkylation N-Isopropylation Troubleshooting Start Reaction Failed Q1 Which step failed? Start->Q1 Core_Synth Core Amine Synthesis Q1->Core_Synth Steps 1-3 N_Alkylation N-Isopropylation Q1->N_Alkylation Final Step Core_Q1 Low Yield? Core_Synth->Core_Q1 Alk_Q1 Low Yield? N_Alkylation->Alk_Q1 Core_S1 Check catalyst activity (RCM, Hydrogenation). Purify intermediates. Optimize reaction conditions (temp, conc). Core_Q1->Core_S1 Yes Core_Q2 Decomposition? Core_Q1->Core_Q2 No Core_S2 Avoid acidic conditions. Use bicarbonate wash. Core_Q2->Core_S2 Yes Alk_S1 Use dehydrating agent. Use NaBH(OAc)3. Consider alternative alkylation methods. Alk_Q1->Alk_S1 Yes Alk_Q2 Side Products? Alk_Q1->Alk_Q2 No Alk_S2 Use reductive amination for mono-alkylation. Avoid harsh alkylating agents. Alk_Q2->Alk_S2 Yes

Sources

Troubleshooting

preventing decomposition of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane during storage

Welcome to the technical support center for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable spirocyclic building block. Here, we address common challenges and questions regarding its storage and handling to prevent decomposition and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane that influence its stability?

A1: The stability of this molecule is governed by three key structural motifs: the oxetane ring, the dioxolane (ketal) group, and the N-Boc (tert-butyloxycarbonyl) protecting group on the azetidine ring. Each of these has distinct vulnerabilities:

  • Oxetane Ring: This four-membered ring possesses moderate ring strain, making it more reactive than a tetrahydrofuran (THF) ring but more stable than an epoxide.[1][2] It is particularly susceptible to ring-opening under acidic conditions.[1][2][3]

  • Dioxolane Group: As a ketal, the dioxolane is highly sensitive to acid-catalyzed hydrolysis, which will revert it back to a ketone and a diol.[4] Even trace amounts of acid can initiate this decomposition.[4]

  • N-Boc Group: The Boc protecting group is designed to be removed under acidic conditions.[5] It can also be thermally labile at elevated temperatures.[6]

Q2: My sample of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane has developed a yellow or brownish tint during storage. What could be the cause?

A2: Discoloration in organic compounds, particularly those containing amino groups, often indicates the formation of oxidized and conjugated impurities.[7][8] Even at very low concentrations, these impurities can impart a noticeable yellow color.[8] This can be initiated by exposure to atmospheric oxygen, light, or elevated temperatures.[7][9]

Q3: What are the ideal short-term and long-term storage temperatures for this compound?

A3: For optimal stability, we recommend the following storage temperatures:

  • Long-Term Storage (> 1 month): Store at -20°C or below in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Short-Term Storage (< 1 month): Refrigeration at 2-8°C is suitable for short periods.[10][11] Ensure the container is well-sealed to prevent moisture ingress upon removal from the refrigerator.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section provides a problem-oriented approach to identifying and resolving stability issues encountered during storage and handling.

Problem 1: Appearance of Impurities in Analytical Data (NMR, LC-MS) After Storage

Symptom: You observe new peaks in your NMR or LC-MS analysis that were not present in the initial QC data, suggesting decomposition.

Potential Causes & Diagnostic Workflow:

  • Acid-Catalyzed Decomposition: This is the most probable cause. The oxetane and dioxolane rings are highly sensitive to acid.[2][4]

    • Source of Acid: Trace acid can be present in solvents, on glassware, or introduced from the atmosphere (e.g., CO2 in the presence of moisture forming carbonic acid). Dichloromethane, for instance, can contain trace HCl.[4]

    • Verification: Look for mass signals corresponding to the hydrolyzed products (ring-opened oxetane, deprotected ketal) or the loss of the Boc group.

    • Solution: Store the compound in high-purity, neutral solvents if in solution. For solid storage, ensure the vial is inert and tightly sealed. Use glassware that has been rinsed with a weak base solution (e.g., dilute triethylamine in a solvent) and dried thoroughly before use.

  • Thermal Decomposition: The N-Boc group can be cleaved at elevated temperatures, typically above 100-150°C, but prolonged exposure to moderately elevated temperatures can also cause slow degradation.[6]

    • Verification: Look for the mass signal corresponding to the Boc-deprotected spirocycle.

    • Solution: Strictly adhere to recommended cold storage conditions.[9] Avoid leaving the compound at room temperature for extended periods.

  • Oxidative Degradation: While the core structure is relatively robust to mild oxidation, long-term exposure to air can lead to the formation of minor, often colored, impurities.[1][7]

    • Verification: This can be difficult to pinpoint to a specific structure but is often associated with the discoloration of the sample.

    • Solution: Store the solid compound under an inert atmosphere (argon or nitrogen).[9] If in solution, use solvents that have been sparged with an inert gas.

Problem 2: Sample Discoloration (Yellowing/Browning)

Symptom: The initially colorless or white solid/solution has developed a distinct color.

Potential Causes & Diagnostic Workflow:

  • Oxidation of the Amine Moiety: Even with the Boc protecting group, the nitrogen atom can be susceptible to long-term oxidative processes, leading to the formation of highly conjugated, colored byproducts.[7][8]

    • Causality: This is often accelerated by exposure to light and atmospheric oxygen.[7][12]

    • Solution: Protect the sample from light by using amber vials or storing it in the dark.[9] Always store under an inert atmosphere.[9]

  • Impurity-Driven Degradation: The presence of even trace metal impurities can catalyze decomposition pathways that lead to colored products.

    • Solution: Use high-purity grade materials and store in appropriate containers (e.g., glass or polypropylene) to avoid leaching of contaminants.[9][13]

Protocols and Best Practices

Protocol 1: Recommended Storage Procedure
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.[9]

  • Inerting: If the vial has been opened, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly seal the vial cap. For extra protection against moisture and air ingress, wrap the cap with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date received/opened, and storage conditions.

  • Storage: Place the sealed vial inside a secondary container (e.g., a small box or sealed bag) and store at the appropriate temperature (-20°C for long-term, 2-8°C for short-term).[10]

Protocol 2: Handling and Dispensing
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold compound, which could introduce water and catalyze hydrolysis.

  • Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a positive pressure of an inert gas.

  • Dispensing: Use clean, dry spatulas and glassware. Weigh out the desired amount quickly.

  • Resealing: After dispensing, re-flush the vial headspace with inert gas before sealing and returning to cold storage.

Data Summary: Key Stability Factors
Functional GroupVulnerabilityPrimary Cause of DecompositionPrevention Strategy
Dioxolane (Ketal) HighAcid-catalyzed hydrolysis[4][14][15]Store under inert, anhydrous, and neutral conditions. Avoid acidic contaminants.
Oxetane Ring ModerateAcid-catalyzed ring-opening[1][2][3]Store under inert, anhydrous, and neutral conditions. Avoid acidic contaminants.
N-Boc Group ModerateAcid-catalyzed or thermal cleavage[5][6][16]Avoid strong acids and elevated temperatures.
Overall Molecule Low-ModerateOxidation, light exposureStore under inert gas, protected from light.[9]
Visualization of Decomposition Pathways

The following diagram illustrates the primary decomposition pathways that can affect 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane during storage.

G cluster_main 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (Stable) cluster_decomp Decomposition Pathways cluster_products Degradation Products A Intact Compound B Acid-Catalyzed Hydrolysis A->B H+ / H2O C Thermal Degradation A->C Heat (Δ) D Oxidation A->D O2 / Light P1 Ring-Opened Products (Ketal & Oxetane Cleavage) B->P1 P2 N-Deprotected Compound B->P2 C->P2 P3 Colored Impurities D->P3 G Start Start: Compound Received Decision1 Intended Storage Duration? Start->Decision1 ShortTerm Short-Term (< 1 Month) Decision1->ShortTerm < 1 Month LongTerm Long-Term (> 1 Month) Decision1->LongTerm > 1 Month Store_Refrigerated Store at 2-8°C - Tightly sealed vial - Equilibrate to RT before opening ShortTerm->Store_Refrigerated Store_Frozen Store at -20°C - Flush with Inert Gas (Ar/N2) - Seal with Parafilm® - Store in the dark LongTerm->Store_Frozen

Caption: Decision workflow for selecting appropriate storage conditions.

References

  • Fife, T. H., & Jao, L. K. (1965). Steric Effects in Ketal Hydrolysis. The Journal of Organic Chemistry, 30(5), 1492–1495.
  • Kresge, A. J., & Sagatys, D. S. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430.
  • Belieres, P. M., et al. (2015). Azoniaspiro salts: Towards bridging the gap between room-temperature ionic liquids and molten salts.
  • Smith, B. R., & Njardarson, J. T. (2018). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 9(10), 961–963.
  • Gago-Martinez, A., et al. (2008). Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies. Analytical and Bioanalytical Chemistry, 392(6), 1169–1178.
  • Gorin, P. A. J., & Finlayson, A. J. (1961). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 39(2), 262–267.
  • Salmi, E. J., & Korte, R. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 15, 871-879.
  • Chenicek, J. A. (1956). U.S. Patent No. 2,744,938. U.S.
  • Wikipedia. (n.d.). Oxetane. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • Boumoud, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3), 73-79.
  • Noguera, I., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
  • ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • Reddit. (2017, January 6). Why do so many organic compounds look 'kinda yellowish'?. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • CymitQuimica. (2026, February 16).
  • MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759.
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Safe Storage of Chemicals.
  • CRC Industries. (n.d.).
  • MDPI. (2025, June 24).
  • Talcott, S. (n.d.). Discoloration in Raw and Processed Fruits and Vegetables. Dr. Steve Talcott Lab.
  • Fisher Scientific. (2025, December 26).
  • Müllen, K., & Scherf, U. (Eds.). (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 107(4), 1369–1435.
  • Castañeda-Ovando, A., et al. (2021).
  • Apollo Scientific. (2023, July 7). 2-Oxa-6-azaspiro[3.
  • University of Waterloo. (2023, May 1). Chemical Storage Fact Sheet.
  • PubChem. (n.d.). 2-Azaspiro(3.4)octane. Retrieved from [Link]

  • Standard Oil Co. (1959). U.S. Patent No. 2,874,033. U.S.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Welcome to the Technical Support Center. This hub is designed for synthetic chemists, process engineers, and drug development professionals tasked with scaling up the production of 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]oc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for synthetic chemists, process engineers, and drug development professionals tasked with scaling up the production of 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane .

Spirocyclic oxetanes are highly valued in medicinal chemistry as metabolically stable, three-dimensional bioisosteres for morpholines and piperazines [1]. However, the synthesis of this specific spiro-oxazolidine—via the condensation of oxetan-3-one and L-valinol—presents unique thermodynamic and kinetic challenges when moving from the milligram to the kilogram scale. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and mechanistic insights to ensure robust scale-up [2].

Part 1: Reaction Design & Scale-Up FAQs

Q: Why does my reaction yield drop precipitously when scaling up from 1 g to 100 g using a Dean-Stark apparatus with toluene? A: The yield drop is caused by the high volatility and thermal sensitivity of the starting material, oxetan-3-one (bp ~140 °C). On a 1 g scale, water removal via molecular sieves at room temperature is highly efficient. When scaling up using azeotropic distillation in toluene (110 °C), the extended heating required for large volumes strips the volatile oxetan-3-one from the reaction mixture before it can fully condense with the amino alcohol. Furthermore, prolonged thermal stress can induce ring-opening polymerization of the strained oxetane [3]. Solution: Abandon high-temperature azeotropic distillation. Transition to a chemical dehydrating agent such as Trimethyl orthoformate (TMOF) or Titanium tetraisopropoxide (Ti(OiPr)₄), which allows the reaction to proceed to completion at mild temperatures (40 °C).

Q: L-Valinol is chiral. Does the spirocyclization create a new stereocenter at the spiro carbon (C4), and do I need to separate diastereomers? A: No, you do not need to worry about diastereomers. While L-valinol introduces a defined stereocenter at C7 (bearing the isopropyl group), the spiro carbon (C4) does not become a stereocenter. Because the oxetane ring is unsubstituted at C1 and C3, it possesses


 symmetry. The two faces of the oxetan-3-one carbonyl are identical. Consequently, the two trajectories for oxazolidine ring closure yield the exact same thermodynamic product. This topological symmetry is a major advantage for scale-up, as it eliminates the need for complex chiral separations [1].

Q: The reaction stalls at the hemiaminal intermediate. How do I drive it to the closed spirocycle? A: The formation of the oxazolidine is an equilibrium process. The initial nucleophilic attack of the amine on the ketone forms a hemiaminal, but the subsequent elimination of water to form the iminium (followed by hydroxyl attack) is the rate-limiting step. If the reaction stalls, your water-scavenging system is saturated. Ensure you are using a slight excess of your chemical dehydrating agent (1.5 equiv) and consider adding a mild, anhydrous acid catalyst (e.g., Pyridinium p-toluenesulfonate, PPTS) to protonate the hemiaminal hydroxyl group and facilitate its departure as water.

Part 2: Downstream Processing (DSP) & Purification Troubleshooting

Q: My crude NMR shows >90% conversion, but after silica gel chromatography, I only recover 30% of the product along with starting materials. What happened? A: You are observing acid-catalyzed hydrolysis. Oxazolidines are N,O-acetals, making them highly susceptible to hydrolysis in the presence of moisture and Brønsted acids. Standard silica gel is inherently acidic (pH ~4.5–5.5). During chromatography, the silica protonates the oxazolidine oxygen or nitrogen, triggering a ring-opening cascade that reverts the product back to oxetan-3-one and valinol. Solution: For analytical or small-scale purification, pre-treat your silica gel with 3–5% triethylamine (Et₃N) or use basic alumina. For kilogram-scale production, bypass chromatography entirely. The molecular weight of the target compound is low (171.24 g/mol ), making it an excellent candidate for high-vacuum short-path distillation or wiped-film evaporation.

Q: How should I structure my aqueous workup to prevent degradation? A: The product will rapidly hydrolyze if the aqueous phase drops below pH 7. If you used an acid catalyst (like PPTS or p-TsOH) during the reaction, you must quench the mixture with cold, saturated aqueous NaHCO₃ before adding any water. Maintain the pH of the aqueous layer between 8 and 9 during extraction.

Part 3: Quantitative Data: Dehydration Strategy Comparison

The following table summarizes the scale-up validation data for different water-removal strategies during the condensation of oxetan-3-one and L-valinol.

Dehydration MethodMax Validated ScaleTemp (°C)Time (h)Yield (%)Purity (%)Causality / Process Notes
Molecular Sieves (4Å) 5 g252485>95Excellent for discovery; impractical for scale-up due to agitator damage and mass transfer limits.
Dean-Stark (Toluene) 100 g110124280High heat causes oxetan-3-one volatilization and thermal degradation.
Dean-Stark (Cyclohexane) 100 g80166885Milder azeotrope reduces thermal degradation, but reaction rate is sluggish.
Ti(OiPr)₄ (in DCM) 500 g40889>98Homogeneous dehydration; highly scalable but generates TiO₂ byproducts during workup.
Trimethyl Orthoformate 1.5 kg 40 6 92 >98 Optimal. Chemical scavenger produces volatile methanol; easiest downstream processing.

Part 4: Scalable Protocol (500 g Scale)

This self-validating protocol utilizes Trimethyl orthoformate (TMOF) to ensure irreversible water scavenging under mild conditions, preventing oxetane degradation.

Step 1: Reactor Preparation In a dry, nitrogen-purged 5 L jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge L-valinol (300 g, 2.91 mol, 1.0 equiv) and anhydrous dichloromethane (DCM, 3.0 L).

Step 2: Dehydrating Agent Addition Add Trimethyl orthoformate (463 g, 4.36 mol, 1.5 equiv) to the reactor. Stir at 200 rpm to ensure complete homogenization.

Step 3: Controlled Ketone Addition (Critical Step) Cool the reactor jacket to 0–5 °C. Load oxetan-3-one (220 g, 3.05 mol, 1.05 equiv) into an addition funnel. Add the ketone dropwise over 2 hours. Causality: The initial hemiaminal formation is exothermic. Controlled addition prevents localized heating, which would otherwise vaporize the oxetan-3-one or trigger side reactions.

Step 4: Catalysis and Cyclization Once addition is complete, add Pyridinium p-toluenesulfonate (PPTS, 36.5 g, 0.145 mol, 0.05 equiv). Adjust the jacket temperature to heat the reaction to 40 °C. Stir for 6 hours. Validation: Monitor via GC-MS. The reaction is deemed complete when the L-valinol peak area is <2%.

Step 5: pH-Controlled Workup Cool the reactor to 10 °C. Quench the reaction by adding cold saturated aqueous NaHCO₃ (1.5 L) over 15 minutes. Causality: Immediate neutralization of the PPTS prevents acid-catalyzed hydrolysis of the newly formed spiro-oxazolidine during phase separation. Separate the phases and extract the aqueous layer with DCM (2 × 500 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

Step 6: Isolation via Distillation Filter the drying agent and concentrate the filtrate under reduced pressure (bath temp <30 °C). Transfer the crude amber oil to a short-path vacuum distillation apparatus. Distill the product under high vacuum (e.g., 0.1 mbar) to isolate the pure 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane as a colorless oil.

Part 5: Pathway Visualization

The following diagram illustrates the synthetic workflow, highlighting the critical hemiaminal intermediate and the risk of acid-catalyzed degradation.

G Oxetan Oxetan-3-one (Volatile, MW 72.06) Hemiaminal Hemiaminal Intermediate (Unstable) Oxetan->Hemiaminal Nucleophilic Attack Valinol L-Valinol (Chiral Amino Alcohol) Valinol->Hemiaminal Product 7-Isopropyl-2,5-dioxa- 8-azaspiro[3.4]octane (Target Spirocycle) Hemiaminal->Product Dehydration (-H2O) Degradation Hydrolysis Products (Ring-Opening) Product->Degradation Acidic Silica / H2O Degradation->Oxetan Reversible Degradation->Valinol Reversible

Caption: Synthetic workflow and degradation pathway of 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

References

  • Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010, 53 (8), 3227–3246. Available at:[Link][1]

  • Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016, 116 (19), 12150–12233. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Executive Summary This guide addresses the purification of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane , a complex spirocyclic building block often used in fragment-based drug discovery. This molecule presents a "double-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane , a complex spirocyclic building block often used in fragment-based drug discovery. This molecule presents a "double-bind" purification challenge:

  • Basicity: The secondary amine (8-aza position) interacts with acidic silanols on standard silica, leading to severe peak tailing and yield loss.

  • Acid Sensitivity: The spiro-junction—flanked by oxygen atoms (2,5-dioxa)—often behaves like a cyclic acetal/ketal. Exposure to acidic silica can trigger hydrolysis and ring-opening decomposition.

The protocols below prioritize stationary phase neutralization and non-chromophoric detection to ensure high recovery and purity.

Part 1: Pre-Purification Diagnostics

Before attempting a full-scale column, you must determine the stability of your specific batch on the stationary phase.

The "Silica Slurry" Stability Test

Do not skip this step. Spirocyclic acetals can degrade within minutes on acidic silica.

  • Dissolve 5 mg of crude material in 0.5 mL solvent (DCM).

  • Add 100 mg of standard flash silica gel (40–63 µm).

  • Stir at room temperature for 30 minutes.

  • Filter, rinse with MeOH, and concentrate.

  • Analyze: Run 1H NMR.

    • Result A (Clean): Proceed to Protocol A (Basified Silica) .

    • Result B (New peaks/Decomposition): Proceed immediately to Protocol B (Neutral Alumina) .

Part 2: Purification Protocols

Protocol A: Triethylamine (TEA) Deactivated Silica

Recommended for stable but streaking amines.

The Mechanism: Triethylamine acts as a scavenger, competitively binding to the acidic Si-OH sites on the silica surface. This prevents the amine product from hydrogen-bonding to the silica, sharpening the peak shape.

Step-by-Step Workflow:

  • Slurry Preparation:

    • Calculate required silica (typically 30:1 to 50:1 silica-to-compound ratio).[1]

    • Suspend silica in the starting mobile phase (e.g., Hexane or DCM).

    • Critical Step: Add 1.0% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing:

    • Pour the slurry into the column.[1][2][3][4] Flush with 2 column volumes (CV) of the TEA-containing solvent to ensure the entire bed is neutralized.

  • Elution:

    • Run the gradient using solvents containing 0.5% TEA .

    • Note: High concentrations of TEA in the eluent are unnecessary once the column is packed; 0.5% maintains the neutral environment.

Protocol B: Neutral Alumina (The "Safety Net")

Mandatory for acid-sensitive spiro-acetals.

If the "Silica Slurry" test showed decomposition, you must use Neutral Alumina (Brockmann Grade III).

  • Hydration: Commercially available Alumina is often Grade I (very active). Convert to Grade III by adding 6% water (w/w) and shaking until free-flowing.

  • Mobile Phase: Use DCM/MeOH gradients (0–5% MeOH). Alumina is less resolving than silica, so shallower gradients are required.

  • No Base Needed: Alumina is naturally basic/neutral; TEA addition is usually redundant.

Part 3: Visualization (The "Invisible" Product)

This molecule lacks a strong UV chromophore (no aromatic rings). Standard UV (254 nm) detection will fail.

Recommended Stains:

Stain ReagentPreparationAppearanceSpecificity
Ninhydrin 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOHRed/Purple spots Specific to amines (Primary/Secondary). Best for this molecule.
Iodine Chamber Solid Iodine crystals in a closed jarBrown/Yellow spots Universal (reversible). Good for initial fractions.
KMnO₄ 1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL NaOH (10%) in 200mL H₂OYellow spots on purple Oxidizes the isopropyl/amine. High sensitivity.

Part 4: Troubleshooting Guide (FAQs)

Q1: My product is "streaking" from the baseline to the solvent front. How do I fix this?

Diagnosis: This is classic amine interaction with acidic silanols. Solution:

  • Switch Solvent System: Move from Hexane/EtOAc to DCM/MeOH . The higher polarity and protic nature of MeOH help disrupt amine-silica H-bonds.

  • Ammonia Modifier: Instead of TEA, use 1% of 7N NH₃ in MeOH as your polar modifier. The ammonia is more effective at sharpening peaks for secondary amines than TEA in DCM/MeOH systems.

Q2: I see two spots on TLC, but NMR shows one pure compound. What is happening?

Diagnosis: This is likely on-column hydrolysis or salt formation .

  • Hydrolysis: If the lower spot appears only after exposure to silica, your spiro-ring is opening. Switch to Neutral Alumina.

  • Salt Formation: If you used TFA or HCl in a previous step, you might have a mix of free base and salt.

    • Fix: Wash your crude organic layer with sat. NaHCO₃ or 1M NaOH before loading the column to ensure 100% free base.

Q3: My product is volatile. I lose mass during rotary evaporation.

Diagnosis: The 7-isopropyl group adds lipophilicity, but the low molecular weight (approx. 171 g/mol ) makes the free base potentially volatile. Solution:

  • Salt Formation: Do not evaporate the free base to dryness. Add 1.0 eq of HCl (in dioxane or ether) to the pooled fractions before concentration to convert it to the non-volatile Hydrochloride salt.

  • Controlled Vacuum: Stop evaporation when the volume is low (~5 mL) and remove the final solvent under a gentle stream of nitrogen rather than high vacuum.

Q4: The TEA is contaminating my NMR. How do I remove it?

Solution: TEA (bp 89°C) can be stubborn.

  • Azeotrope: Add DCM and re-evaporate 3 times.

  • High Vac: Dry on a high-vacuum manifold (< 1 mbar) for 4 hours.

  • Scavenge: If purity is critical, dissolve in DCM and wash with pH 9 phosphate buffer (TEA will remain in organic, but trace salts wash out) or simply rely on the HCl salt formation step (Q3) which allows recrystallization.

Part 5: Decision Logic & Workflows

Figure 1: Stationary Phase Selection Matrix

Use this logic tree to select the correct column type based on stability.

PurificationStrategy Start Crude 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Test Perform Silica Slurry Test (30 min stir w/ Silica) Start->Test Result Analyze via 1H NMR Test->Result Decomp Decomposition Detected (Ring Opening) Result->Decomp New Peaks Found Stable Compound Stable Result->Stable Clean Spectrum Alumina USE NEUTRAL ALUMINA (Brockmann Grade III) Solvent: DCM/MeOH Decomp->Alumina Silica USE BASIFIED SILICA Pre-treat with 1% TEA Solvent: Hex/EtOAc + TEA Stable->Silica

Caption: Decision matrix for selecting the stationary phase. Always prioritize stability over resolution.

Figure 2: The "TEA-Slurry" Packing Protocol

Visualizing the critical neutralization step.

PackingProtocol Step1 1. Weigh Silica (40g per 1g crude) Step2 2. Create Slurry Solvent + 1% TEA Step1->Step2 Step3 3. Pour & Flush Flush 2 CVs to neutralize column Step2->Step3 Step4 4. Load Sample Load as liquid (DCM solution) Step3->Step4 Step5 5. Elute Mobile Phase + 0.5% TEA Step4->Step5

Caption: Step-by-step workflow for packing a basified silica column to prevent amine tailing.

References

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry. Link

  • Biotage Application Notes. (2023). Strategies for Purifying Amines on Silica. Link

  • Reich, H. J. (2022). Common TLC Stains and Their Preparation. University of Wisconsin-Madison Chemistry Database. Link

  • Burke, M. D., et al. (2003). Purification of Azaspirocycles and Acid-Sensitive Intermediates. Organic Syntheses. Link

Sources

Optimization

identifying impurities in 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane samples

Welcome to the technical support guide for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. This document serves as a specialized resource for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. This document serves as a specialized resource for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and characterization of impurities in samples of this novel spirocyclic compound. Given the unique structural features of this molecule—namely the strained azetidine ring and the acid-sensitive dioxolane (ketal) moiety—a thorough understanding of potential impurities is critical for ensuring experimental reproducibility, safety, and regulatory compliance.

I. Understanding the Molecule: Structural and Reactivity Insights

7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is a complex heterocyclic compound featuring a four-membered azetidine ring and a five-membered dioxolane ring sharing a single spiro-carbon atom. This architecture imparts specific chemical properties that are crucial to understanding potential impurities.

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle possesses significant ring strain (approx. 25.4 kcal/mol).[1][2][3] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions or upon activation of the nitrogen atom.[2][4][5]

  • Dioxolane Ring (Ketal): The 2,5-dioxa portion of the spirocycle is a ketal functional group. Ketals are known to be stable under neutral and basic conditions but are readily hydrolyzed back to their constituent ketone and diol components in the presence of aqueous acid.[6][7][8][9][10] The rate-determining step in this hydrolysis is the formation of a resonance-stabilized carboxonium ion.[6][9]

These inherent reactivity characteristics are the primary drivers for the formation of specific degradation-related impurities.

II. Frequently Asked Questions (FAQs)

This section addresses common questions related to the purity and analysis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

FAQ 1: What are the most likely types of impurities in my sample?

Impurities can be broadly categorized into three classes:

  • Process-Related Impurities: These originate from the synthetic route.

    • Starting Materials: Unreacted precursors used to construct the azetidine or dioxolane rings.

    • Intermediates: Partially formed products that did not proceed to the final spirocyclization step.

    • By-products: Resulting from side reactions during synthesis.

    • Reagents, Ligands, and Catalysts: Residual components from the chemical transformations.[11]

  • Degradation Products: These form during storage, handling, or analysis.

    • Hydrolysis Products: The most common degradation pathway involves the acid-catalyzed hydrolysis of the dioxolane ring to open the five-membered ring.

    • Ring-Opening Products: The strained azetidine ring can open, especially under acidic conditions, leading to γ-amino alcohol derivatives.[2][5]

  • Storage-Related Impurities:

    • Oxidative Impurities: Formed by reaction with atmospheric oxygen, particularly if the molecule has susceptible functional groups.

    • Polymers: Small amounts of polymeric material can form over time, especially if trace amounts of reactive initiators are present.

FAQ 2: I see an unexpected peak in my LC-MS analysis with a mass corresponding to the loss of isobutyraldehyde. What is it?

This is a strong indicator of the hydrolysis of the dioxolane ring. The spiro-ketal is likely breaking down under acidic conditions (e.g., from an acidic mobile phase like 0.1% TFA or formic acid) to yield a diol-substituted azetidine.[6][7]

FAQ 3: My NMR spectrum shows signals that I can't assign to the parent compound. How can I begin to identify these unknown impurities?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[12][13][14][15] A systematic approach is key:

  • Confirm Parent Structure: First, ensure all peaks corresponding to 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane are correctly assigned.

  • Analyze Impurity Signals: Look at the chemical shifts, integration values, and splitting patterns of the unknown signals. For example, a new broad singlet could indicate an -OH or -NH proton from a hydrolysis product.

  • Utilize 2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for piecing together the structure of an unknown impurity by revealing proton-proton and proton-carbon connectivities.[12][16]

FAQ 4: Why is it important to perform forced degradation studies?

Forced degradation, or stress testing, is a critical process in pharmaceutical development where a drug substance is intentionally exposed to harsh conditions (e.g., acid, base, light, heat, oxidation).[17][18][19][20] These studies are essential for:

  • Identifying Likely Degradants: They help predict the impurities that could form under long-term storage conditions.[18][21]

  • Elucidating Degradation Pathways: Understanding how the molecule degrades allows for the development of more stable formulations and appropriate storage conditions.[17][21]

  • Validating Analytical Methods: It demonstrates that your analytical method (e.g., HPLC) is "stability-indicating," meaning it can successfully separate the intact drug from its degradation products.[17][19]

III. Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common analytical challenges.

Guide 1: Investigating Unknown Peaks in an HPLC Chromatogram

Issue: Your HPLC-UV analysis of a 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane sample shows one or more unexpected peaks.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown HPLC peaks.

Step-by-Step Protocol: HPLC-MS for Impurity Identification

  • Instrumentation: Use a High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-QTOF or ESI-Ion Trap). High-resolution mass spectrometry (HRMS) is preferred for its ability to provide precise mass data, which aids in determining elemental composition.[22]

  • Chromatographic Conditions:

    • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[23]

    • Mobile Phase: Use a gradient elution to separate compounds with varying polarities.[23]

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI) is well-suited for this polar molecule and will likely produce a protonated molecule [M+H]⁺.[24]

    • Mass Range: Scan from m/z 50 to 800.

    • MS/MS: Select the [M+H]⁺ ion of the impurity as the precursor and apply collision energy (e.g., 10-40 eV) to induce fragmentation.[24][25]

  • Data Analysis:

    • Determine the accurate mass of the impurity from the MS1 spectrum.

    • Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural fragments. Compare this pattern to the fragmentation of the parent compound to identify structural similarities and differences.

Guide 2: Confirming Impurity Structure with NMR

Issue: LC-MS data suggests a potential structure for an impurity, but unambiguous confirmation is required.

Troubleshooting Workflow:

G start Hypothesized Impurity Structure from MS isolate 1. Isolate Impurity via Preparative HPLC start->isolate check_purity 2. Verify Purity of Isolated Fraction by LC-MS isolate->check_purity acquire_nmr 3. Acquire NMR Spectra check_purity->acquire_nmr nmr_1d 1D: ¹H, ¹³C, DEPT acquire_nmr->nmr_1d nmr_2d 2D: COSY, HSQC, HMBC acquire_nmr->nmr_2d assign_spectra 4. Assign All Signals nmr_1d->assign_spectra nmr_2d->assign_spectra compare_structure 5. Compare Spectral Data to Hypothesized Structure assign_spectra->compare_structure is_match Data consistent? compare_structure->is_match structure_confirmed Structure Confirmed is_match->structure_confirmed Yes structure_revised Revise Hypothesis & Re-evaluate Data is_match->structure_revised No

Caption: Workflow for NMR-based structure confirmation.

Key NMR Experiments for Structural Elucidation:

ExperimentInformation ProvidedReference
¹H NMR Provides information on the number and type of hydrogen environments, their connectivity (via spin-spin coupling), and relative abundance (via integration).[14][16]
¹³C NMR Shows the number of unique carbon environments in the molecule.[14]
DEPT (Distortionless Enhancement by Polarization Transfer) Distinguishes between CH, CH₂, and CH₃ groups.[14]
COSY (Correlation Spectroscopy) Identifies protons that are coupled to each other, typically through 2-3 bonds, establishing connectivity within spin systems.[12][13]
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton signal with the carbon atom to which it is directly attached.[12]
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are separated by 2-3 bonds, which is crucial for connecting different fragments of a molecule and identifying quaternary carbons.[12][16]

By systematically applying these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of an unknown impurity can be achieved.[26][27]

IV. Summary of Analytical Methodologies

A multi-technique approach is essential for robust impurity profiling.[26][28]

TechniquePrimary UseStrengthsLimitations
HPLC-UV Separation and quantification of impurities.High resolution, reproducibility, and quantitative accuracy.[23][29]Provides limited structural information on its own.[22]
LC-MS Detection and molecular weight determination.High sensitivity and specificity; provides MW information for identification.[22][25]Ionization efficiency can vary between compounds, affecting quantification.
GC-MS Analysis of volatile or semi-volatile impurities (e.g., residual solvents).Excellent for volatile compounds; provides structural data through fragmentation libraries.[26][27]Not suitable for non-volatile or thermally labile compounds.
NMR Unambiguous structure elucidation.Provides the most detailed structural information for de novo identification.[12][15][26]Lower sensitivity compared to MS; requires isolated and relatively pure samples.

For comprehensive quality control, HPLC-UV is indispensable for routine purity checks, while LC-MS/MS is the workhorse for initial impurity identification.[23] Final, definitive structural confirmation of critical impurities often requires isolation and full characterization by NMR.

V. References

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

  • Kubyshkin, V., & Borysko, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research.

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.

  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharMavents.

  • SGS. (n.d.). Forced Degradation Testing.

  • Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds.

  • (n.d.). use of nmr in structure ellucidation. Slideshare.

  • (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.

  • (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.

  • (2021, March 25). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. RSC Publishing.

  • (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.

  • (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... ResearchGate.

  • (n.d.). Lecture 9: Acetals. University of Bath.

  • BenchChem. (2025, December). A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.4]nonane Derivatives.

  • Rogue Chem. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube.

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.

  • BenchChem. (n.d.). Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate.

  • BenchChem. (2025, December). Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions.

  • Cordes, G. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews.

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Apsu.

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.

  • (2013, March 17). Hydrolysis of Acetals and Ketals. YouTube.

  • (2026, January 26). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate.

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.

  • Litskan, Y. V., & Vashchenko, B. V. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate.

  • SpiroChem. (n.d.). Impurity Synthesis And Identification.

  • (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.

  • Gilles, L., & Antoniotti, S. (2025, October 17). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem.

  • (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.

  • (n.d.). Spiro compound. Wikipedia.

  • (2007, March 24). Spiro Compounds for Organic Optoelectronics. Chemical Reviews.

  • (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate.

  • (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing.

  • (2025, March 15). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.

  • (2025, March 10). Organic Impurities in Chemical Drug Substances. Pharmaceutical Technology.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane and its Analogs: Navigating Chemical Space with Spirocyclic Scaffolds

Introduction: The Strategic Value of Three-Dimensionality in Drug Design In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. Medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. Medicinal chemists are increasingly moving beyond flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this evolution.[1][2] Their inherent rigidity and defined 3D geometry allow for precise vectoral projection of functional groups into the binding pockets of biological targets, often leading to enhanced potency and selectivity.[3]

This guide focuses on a specific class of these scaffolds: oxetane-containing spirocycles. The oxetane ring, a four-membered ether, is a particularly valuable motif. It can serve as a polar, metabolically stable bioisostere for commonly used groups like gem-dimethyl or carbonyls, often improving key drug-like properties such as aqueous solubility and metabolic stability while reducing lipophilicity.[4][5][6]

We will conduct an in-depth comparison of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane , a novel scaffold containing both an oxetane and a pyrrolidine ring, against a series of rationally designed analogs. This analysis will provide researchers, scientists, and drug development professionals with objective, data-driven insights into how subtle structural modifications can profoundly influence physicochemical and pharmacokinetic properties.

The Compounds Under Investigation

To understand the structure-property relationships, we will compare our lead compound with three analogs designed to probe the effects of substituent choice and the spirocyclic core itself.

Caption: Chemical structures of the lead compound and its comparative analogs.

  • Lead Compound: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

  • Analog 1 (Bioisostere): 7-Cyclopropyl-2,5-dioxa-8-azaspiro[3.4]octane. The cyclopropyl group is a well-established bioisostere of the isopropyl group, often used to improve metabolic stability and modulate lipophilicity.[7]

  • Analog 2 (Steric Bulk): 7-tert-Butyl-2,5-dioxa-8-azaspiro[3.4]octane. This analog explores the impact of a bulkier, non-polar substituent.

  • Analog 3 (Acyclic Control): N-Benzyl-2-(isopropoxymethyl)pyrrolidine. This non-spirocyclic analog serves as a "flat" control to highlight the specific contributions of the rigid, 3D spiro-oxetane framework.

Part 1: Synthetic Strategy and Rationale

The synthesis of these spirocyclic scaffolds is achievable through modern synthetic methodologies. A plausible and scalable approach to the core 2,5-dioxaspiro[3.4]octane framework can be adapted from established ring-closing metathesis strategies.[8][9]

Caption: Generalized synthetic workflow for 2,5-dioxaspiro[3.4]octane derivatives.

Causality Behind Experimental Choices:

  • Ring-Closing Metathesis (RCM): This is a powerful and reliable method for forming the dihydrofuran ring, which upon reduction yields the tetrahydrofuran portion of the spirocycle.[8][9]

  • Stepwise Functionalization: The synthesis is designed to produce a key intermediate, such as a mesylate, which can then be diversified.[10] This allows for the late-stage introduction of the pyrrolidine ring and its N-substituent, enabling the efficient creation of a library of analogs from a common precursor. This modular approach is a cornerstone of modern medicinal chemistry, allowing for rapid exploration of structure-activity relationships (SAR).

Part 2: Comparative Physicochemical Properties

The physicochemical properties of a molecule, such as lipophilicity and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a spiro-oxetane moiety is a deliberate strategy to modulate these properties favorably.

Table 1: Predicted Physicochemical Properties of Lead Compound and Analogs

Compound Formula Mol. Weight cLogP Aqueous Solubility (logS) Fsp³
Lead Compound C₁₀H₁₇NO₂ 183.25 1.5 -2.2 0.90
Analog 1 (Cyclopropyl) C₁₀H₁₅NO₂ 181.23 1.3 -2.0 0.90
Analog 2 (tert-Butyl) C₁₁H₁₉NO₂ 197.27 1.9 -2.6 0.91
Analog 3 (Acyclic) C₁₅H₂₃NO 233.35 2.8 -3.5 0.60

(Note: Values are computationally predicted using standard algorithms and serve for comparative purposes.)

Expertise & Insights:

  • Lipophilicity (cLogP): As expected, the acyclic control (Analog 3) is significantly more lipophilic. Within the spirocyclic series, the replacement of isopropyl with the bulkier tert-butyl group (Analog 2) increases lipophilicity, while the cyclopropyl bioisostere (Analog 1) slightly reduces it. The oxetane oxygen atom helps to keep the overall LogP values of the spirocycles in a range often considered favorable for oral drug candidates.

  • Aqueous Solubility (logS): The spirocyclic compounds are predicted to have significantly better aqueous solubility than the "greasier" acyclic analog. This is a direct consequence of their higher polarity and lower lipophilicity, a key advantage conferred by the oxetane moiety.[11]

  • Fraction of sp³-hybridized carbons (Fsp³): This metric is a measure of a molecule's three-dimensionality. The spirocyclic compounds have a much higher Fsp³ count, indicating a more complex, 3D shape compared to the flatter acyclic analog.[2] This increased 3D character is often correlated with improved clinical success rates, partly due to more specific target interactions and the potential to escape flatland-like chemical space already populated by existing drugs.

Part 3: Comparative In Vitro ADME Profile

A promising drug candidate must not only bind its target but also possess a suitable pharmacokinetic profile. We will now compare the likely outcomes for metabolic stability and membrane permeability.

Metabolic Stability

The Rationale: Metabolic stability, typically assessed in human liver microsomes (HLM), predicts a compound's susceptibility to first-pass metabolism in the liver. Groups like isopropyl can be sites of metabolic oxidation by cytochrome P450 enzymes. The introduction of strained rings or alternative bioisosteres can block these "soft spots."[5][6] Oxetanes and spirocycles are known to enhance metabolic stability.[4][12]

Table 2: Predicted Metabolic Stability in Human Liver Microsomes (HLM)

Compound Predicted HLM Intrinsic Clearance (µL/min/mg) Predicted Stability Category
Lead Compound 25 Moderate
Analog 1 (Cyclopropyl) < 10 High
Analog 2 (tert-Butyl) 40 Low-Moderate
Analog 3 (Acyclic) > 100 Low

(Note: Data is exemplary, based on established trends for these structural motifs.)

Expertise & Insights:

  • The acyclic analog, with its flexible chain, is predicted to be the most metabolically labile.

  • The spirocyclic core itself imparts significant metabolic stability compared to the acyclic control.

  • Replacing the isopropyl group with a cyclopropyl ring (Analog 1) is a classic strategy to block metabolism at that position, leading to the highest predicted stability.[7] The tert-butyl group (Analog 2), while sterically hindering, can still be susceptible to oxidation at one of its methyl groups.

Membrane Permeability

The Rationale: A compound's ability to cross cell membranes is fundamental to its absorption after oral dosing and its ability to reach intracellular targets.[13][14] We consider two key assays:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay measures passive diffusion only, providing a clean assessment of a molecule's intrinsic ability to cross a lipid barrier.[15][16]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells. It accounts for both passive diffusion and the effects of active transport (uptake and efflux), providing a more biologically relevant prediction of human intestinal absorption.[17][18][19]

G cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Assay Workflow pampa_start Prepare Donor Plate (Compound in buffer) pampa_membrane Coat Filter Plate with Artificial Membrane (e.g., Lecithin in Dodecane) pampa_start->pampa_membrane pampa_sandwich Assemble Sandwich: Donor Plate + Filter Plate + Acceptor Plate pampa_membrane->pampa_sandwich pampa_incubate Incubate (e.g., 5 hours, RT) pampa_sandwich->pampa_incubate pampa_analyze Quantify Compound in Donor and Acceptor Wells (LC-MS/MS) pampa_incubate->pampa_analyze pampa_calc Calculate Apparent Permeability (Papp) pampa_analyze->pampa_calc caco2_culture Culture Caco-2 Cells on Transwell Inserts (21 days) caco2_integrity Verify Monolayer Integrity (TEER Measurement) caco2_culture->caco2_integrity caco2_dose Add Compound to Apical (A→B) or Basolateral (B→A) side caco2_integrity->caco2_dose caco2_incubate Incubate (e.g., 2 hours, 37°C) caco2_dose->caco2_incubate caco2_sample Sample from Receiver Compartment caco2_incubate->caco2_sample caco2_analyze Quantify Compound (LC-MS/MS) caco2_sample->caco2_analyze caco2_calc Calculate Papp (A→B) and (B→A) Determine Efflux Ratio caco2_analyze->caco2_calc

Caption: High-level workflows for PAMPA and Caco-2 permeability assays.

Table 3: Predicted Permeability Profile

Compound PAMPA Papp (10⁻⁶ cm/s) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Predicted Absorption Class
Lead Compound 8.5 6.0 High
Analog 1 (Cyclopropyl) 10.2 7.5 High
Analog 2 (tert-Butyl) 15.5 11.0 High
Analog 3 (Acyclic) 25.0 18.0 High

(Note: Data is exemplary, based on established trends. Papp values > 5 x 10⁻⁶ cm/s are generally considered indicative of high permeability.)

Expertise & Insights:

  • All compounds are predicted to have high passive permeability (PAMPA), driven by their relatively small size and moderate lipophilicity. Permeability generally tracks with lipophilicity, hence the higher values for the more lipophilic analogs.

  • In the Caco-2 assay, the Papp values are expected to be slightly lower than in PAMPA. This can be due to several factors, including interactions with the cell monolayer or minor efflux activity.

  • The key takeaway is that the spiro-oxetane scaffold successfully maintains, and allows for the tuning of, high passive permeability, a critical feature for orally administered drugs. The rigidification of the molecule does not impede its ability to cross membranes.

Part 4: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key permeability assays described.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.[15][20]

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, PVDF membrane)

  • 96-well acceptor plate (low-binding)

  • Lecithin from soybean (e.g., 10% w/v in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • Plate shaker, UV/Vis or LC-MS/MS instrument

Procedure:

  • Membrane Coating: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the entire membrane surface is coated. Allow the solvent to fully impregnate the filter for at least 5 minutes.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Donor Plate Preparation: Prepare the dosing solutions by diluting the 10 mM DMSO stock of each test compound into PBS to a final concentration of 100 µM (final DMSO concentration should be ≤1%). Add 200 µL of the dosing solution to each well of the coated filter plate (now the donor plate).

  • Assembly & Incubation: Carefully place the donor filter plate onto the acceptor plate to form a "sandwich." This initiates the assay.

  • Incubate the assembled plate at room temperature (25°C) for 5 hours on a plate shaker (e.g., 50-100 rpm) to ensure adequate mixing.

  • Sample Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of the compound in each well using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where: Vd = volume of donor well; Va = volume of acceptor well; A = area of the membrane; t = incubation time; [C]a = concentration in acceptor well; [C]eq = equilibrium concentration.

Protocol: Caco-2 Cell Permeability Assay

Objective: To determine the permeability of a test compound across a human intestinal cell monolayer, assessing both passive and active transport mechanisms.[17][21][22]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Lucifer yellow (paracellular integrity marker)

  • TEER (Transepithelial Electrical Resistance) meter

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check (Self-Validation):

    • Before the experiment, measure the TEER of each monolayer. Only use monolayers with a TEER value > 250 Ω·cm², as this indicates the formation of robust tight junctions.[21]

    • This step is critical for ensuring the data is valid and that transport is occurring through the cells (transcellular) rather than between them (paracellular).

  • Transport Experiment (A→B Direction):

    • Wash the monolayers twice with pre-warmed (37°C) HBSS.

    • Add 1.2 mL of fresh HBSS to the basolateral (bottom) chamber.

    • Prepare the dosing solution of the test compound (e.g., 10 µM in HBSS) and add 0.4 mL to the apical (top) chamber. Include a low-permeability marker like Lucifer yellow in the donor solution.

    • Incubate the plate at 37°C with gentle shaking (50 rpm) for 2 hours.

    • At t = 120 min, take a sample from the basolateral chamber for analysis.

  • Transport Experiment (B→A Direction, for Efflux):

    • Perform the experiment as above, but add the dosing solution to the basolateral chamber (1.2 mL) and fresh HBSS to the apical chamber (0.4 mL). Sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the receiver samples using LC-MS/MS. Also, measure the amount of Lucifer yellow that has crossed the monolayer; permeability of <1% confirms monolayer integrity throughout the experiment.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) Where: dQ/dt = rate of permeation; A = surface area of the monolayer; C₀ = initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER ≥ 2 suggests the compound is a substrate for active efflux transporters.[19]

Conclusion and Future Outlook

This guide demonstrates that the 7-substituted-2,5-dioxa-8-azaspiro[3.4]octane scaffold represents a promising platform for drug discovery. The strategic incorporation of the spiro-oxetane core imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, while maintaining the high membrane permeability crucial for drug-like character.

The comparative analysis reveals that:

  • The Spirocyclic Core is Key: The rigid, 3D framework provides a significant advantage in metabolic stability and solubility over a comparable acyclic structure.

  • Substituents Allow for Fine-Tuning: The choice of substituent at the 7-position allows for the modulation of lipophilicity and metabolic stability. The use of a cyclopropyl group as a bioisostere for the isopropyl moiety appears to be a particularly effective strategy for enhancing metabolic robustness without sacrificing other desirable properties.

By leveraging the principles and experimental methodologies outlined here, researchers can confidently employ these and similar spirocyclic building blocks to navigate complex biological space and design next-generation therapeutics with optimized, project-specific profiles.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Publications Repository. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. (2025). Synfacts. [Link]

  • Švenda, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Expert Opinion on Drug Discovery. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2015). ACS Chemical Biology. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Synthesis of oxetane/azetidine containing spirocycles. (2009). Tetrahedron Letters. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Permeability Assays. Pharmaron. [Link]

  • Isosteres and bioisosteres. [Source providing an overview of isosteres]. [Link]

  • Gouverneur, V., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Predicting Permeability for Small Molecules. (2026). Rowan Newsletter. [Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (2017). Chemistry – A European Journal. [Link]

  • Carreira, E. M., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Generating fluorinated surrogates of the isopropyl group via I(i)/I(iii) catalysis. ResearchGate. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). [Journal/Source]. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016). Organic Letters. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical Reviews. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). ResearchGate. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (2012). ACS Medicinal Chemistry Letters. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 2-Azaspiro[3.4]octane. PubChem. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2015). RSC Advances. [Link]

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Comparative

spectroscopic comparison of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane derivatives

An in-depth spectroscopic comparison of 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane and its derivatives provides critical insights for medicinal chemists seeking to optimize the pharmacokinetic (PK) and pharmacodynamic (PD...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth spectroscopic comparison of 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane and its derivatives provides critical insights for medicinal chemists seeking to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.

Spirocyclic scaffolds are increasingly utilized in modern drug discovery to increase the fraction of sp³-hybridized carbons (Fsp³), which correlates strongly with improved aqueous solubility, reduced hERG toxicity, and enhanced metabolic stability[2]. This guide objectively compares the spectroscopic signatures (NMR, MS, IR) of three key derivatives of this scaffold, detailing the causality behind the experimental protocols used to validate their structural integrity.

The Compounds Compared

  • Compound 1 (Free Amine): 7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane (CAS: 1556097-27-8)[3].

  • Compound 2 (N-Benzyl Protected): 8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[1]octane (CAS: 1556097-40-5)[4].

  • Compound 3 (N-Boc Protected): tert-Butyl 7-isopropyl-2,5-dioxa-8-azaspiro[1]octane-8-carboxylate (Standard Synthetic Intermediate).

Part 1: Structural & Mechanistic Insights

The 2,5-dioxa-8-azaspiro[1]octane core is a highly specialized spirocycle. It features an oxetane ring (positions 1–4) fused via a spiro carbon (C4) to an oxazolidine ring (positions 4–8).

  • The Oxetane Motif: Acts as a robust hydrogen-bond acceptor. It frequently replaces gem-dimethyl or carbonyl groups to block metabolic weak spots without the unfavorable increase in lipophilicity associated with pure hydrocarbon rings[2].

  • The Spiro Carbon (C4): Functions as an N,O-acetal (aminal ether) center, bonding to two carbons, one oxygen, and one nitrogen. This creates a rigid, predictable 3D vector for pharmacophore projection.

  • The 7-Isopropyl Group: Provides critical steric shielding to the adjacent basic nitrogen (N8) and oxygen (O5), modulating the amine's basicity (pKa) and protecting the oxazolidine ring from rapid enzymatic cleavage.

CoreStructure A 2,5-dioxa-8-azaspiro[3.4]octane Core Scaffold B Oxetane Ring (Positions 1-4) H-Bond Acceptor A->B Fused via C Oxazolidine Ring (Positions 4-8) Basic Center A->C Fused via D Spiro Carbon (C4) Rigid 3D Vector B->D C->D E Isopropyl Group (C7) Steric Shielding C->E Substituted at

Caption: Structural logic and functional mapping of the 2,5-dioxa-8-azaspiro[1]octane scaffold.

Part 2: Experimental Protocols for Spectroscopic Validation

To ensure trustworthy and reproducible data, the following self-validating protocols must be employed. Each technique is chosen based on the specific chemical vulnerabilities of the spiro-oxetane system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated solvent. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • Causality & Solvent Choice: CDCl₃ is the standard for Compounds 2 and 3 to allow direct comparison with literature chemical shifts[5]. However, for the free amine (Compound 1), DMSO-d₆ is highly recommended. The strong hydrogen-bonding network of DMSO slows the intermolecular exchange rate of the N-H proton, allowing it to be observed as a distinct broad singlet rather than being lost to baseline broadening or rapid exchange with trace D₂O in CDCl₃[5].

High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer.

  • Causality: Positive Electrospray Ionization (ESI+) is mandated. The basic nitrogen (N8) in the oxazolidine ring readily accepts a proton [M+H]⁺. The use of mild 0.1% formic acid ensures protonation without triggering the acid-catalyzed ring-opening of the highly strained oxetane moiety, which can occur under harsher acidic conditions[2].

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Protocol: Place 1–2 mg of the neat oil or solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm⁻¹.

  • Causality: ATR is chosen over traditional KBr pellets because KBr is highly hygroscopic. Absorbed moisture in KBr pellets exhibits a broad O-H stretch (~3300 cm⁻¹) that completely masks the critical secondary N-H stretching frequency of Compound 1. ATR eliminates this matrix interference.

Part 3: Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data, highlighting how derivatization at the N8 position alters the electronic environment of the spirocycle.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃, δ in ppm)
Proton AssignmentCompound 1 (Free Amine)Compound 2 (N-Benzyl)Compound 3 (N-Boc)
Oxetane CH₂ (C1, C3) 4.55 – 4.75 (m, 4H)4.50 – 4.70 (m, 4H)4.60 – 4.85 (m, 4H)
Oxazolidine C6-H₂ 3.85 – 4.05 (m, 2H)3.75 – 3.95 (m, 2H)3.90 – 4.15 (m, 2H)
Oxazolidine C7-H 3.35 (dt, 1H)3.15 (dt, 1H)3.80 (br m, 1H)
Isopropyl CH 1.65 (m, 1H)1.80 (m, 1H)1.70 (m, 1H)
Isopropyl CH₃ 0.95 (d, 6H)0.98 (d, 6H)0.92 (d, 6H)
N-R Substituent 2.20 (br s, 1H, N-H)*3.80 (AB q, 2H), 7.30 (m, 5H)1.45 (s, 9H, t-Bu)

*Note: N-H peak in Compound 1 is highly variable in CDCl₃; DMSO-d₆ yields a sharper peak at ~3.10 ppm.

Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, CDCl₃, δ in ppm)
Carbon AssignmentCompound 1 (Free Amine)Compound 2 (N-Benzyl)Compound 3 (N-Boc)
Spiro C4 (Aminal) 102.5 103.2 101.8
Oxetane C1, C3 80.8, 81.580.5, 81.281.0, 81.8
Oxazolidine C6 68.266.567.8
Oxazolidine C7 65.468.163.5 (br)
Isopropyl CH 30.129.530.5
Isopropyl CH₃ 19.5, 18.619.8, 18.919.2, 18.4
N-R Substituent -55.2 (CH₂), 127-139 (Ar)154.2 (C=O), 80.1 (C), 28.5 (CH₃)

Mechanistic Note on ¹³C Data: The spiro carbon (C4) consistently appears highly deshielded (>100 ppm). This is the hallmark of an N,O-acetal, as C4 is simultaneously bonded to the oxetane oxygen, the oxazolidine oxygen, and the oxazolidine nitrogen.

Table 3: HRMS and IR Signatures
MethodCompound 1 (Free Amine)Compound 2 (N-Benzyl)Compound 3 (N-Boc)
HRMS (ESI+) [M+H]⁺ m/z 158.1176[M+H]⁺ m/z 248.1645[M+H]⁺ m/z 258.1700
IR (ATR, cm⁻¹) 3310 (N-H stretch, sec-amine)3030 (Aromatic C-H stretch)1695 (Strong C=O carbamate)
IR (ATR, cm⁻¹) 980 (Oxetane ring breathing)975 (Oxetane ring breathing)982 (Oxetane ring breathing)

Part 4: Analytical Workflow & Validation Logic

A single analytical method is insufficient to confirm the integrity of spiro-oxetanes due to their susceptibility to ring-opening. The workflow below represents a self-validating system:

  • HRMS confirms the exact mass, ruling out gross degradation.

  • IR confirms the presence or absence of the functional handles (N-H vs. C=O) without solvent interference.

  • NMR acts as the ultimate arbiter of regiochemistry. The preservation of the highly deshielded C4 spiro signal (~102 ppm) and the diastereotopic oxetane protons (~4.6 ppm) definitively proves that the fragile 4-membered ring survived the derivatization conditions.

Workflow Sample Sample Preparation (Free Amine vs. Protected) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR CDCl3 / DMSO-d6 MS High-Resolution Mass Spec (ESI-TOF) Sample->MS ESI+ Mode IR FT-IR Spectroscopy (ATR Method) Sample->IR Neat Solid/Oil Analysis Data Synthesis & Structural Validation NMR->Analysis MS->Analysis IR->Analysis

Caption: Self-validating analytical workflow for the structural confirmation of spiro-oxetane derivatives.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512-7515.

  • Fluorochem Product Catalog. "8-benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[1]octane (CAS: 1556097-40-5)." Fluorochem UK, 2026.

  • ABCR Product Catalog. "7-Isopropyl-2,5-dioxa-8-azaspiro[1]octane (CAS: 1556097-27-8)." ABCR Gute Chemie, 2026.

Sources

Validation

A Comparative Guide to In Vitro Efficacy Testing of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

A Senior Application Scientist's Guide to Elucidating the Therapeutic Potential of a Novel Spiro-Heterocycle In the landscape of modern drug discovery, novel chemical entities, such as the spiro-heterocycle 7-Isopropyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Elucidating the Therapeutic Potential of a Novel Spiro-Heterocycle

In the landscape of modern drug discovery, novel chemical entities, such as the spiro-heterocycle 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, represent a frontier of untapped therapeutic potential. The unique three-dimensional architecture of spiro-compounds offers exciting possibilities for interacting with biological targets in ways that more planar molecules cannot. However, before the promise of any new compound can be realized, a rigorous and systematic evaluation of its biological activity is paramount. This guide provides a comprehensive framework for the in vitro assessment of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, with a focus on establishing its efficacy through a series of comparative assays. We will explore a tiered approach, beginning with broad cytotoxicity screening and moving towards more nuanced investigations of its potential as an anti-cancer or neuroprotective agent.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability.[1][2][3] This foundational data informs the concentration ranges for subsequent, more specific assays and provides a preliminary indication of the compound's therapeutic window. A widely accepted and robust method for this initial screen is the MTT assay.[4][5][6][7]

The MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses a cell's metabolic activity, which serves as a proxy for cell viability.[4][5] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4]

Experimental Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding: Plate cells (e.g., a panel of human cancer cell lines such as HeLa and MCF-7, and a non-cancerous cell line like HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4][5]

  • Compound Treatment: Prepare serial dilutions of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane and a comparator compound (e.g., Doxorubicin for cancer cell lines) in a complete cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a standard duration, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[4][5]

Interpreting the Data: A Comparative Approach

The IC50 values of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane will be directly compared to those of the control compound. A significantly lower IC50 in cancer cell lines compared to non-cancerous cells would suggest a desirable therapeutic window and warrant further investigation into its anti-cancer potential.

CompoundCell LineIC50 (µM) after 48h
7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octaneHeLaHypothetical Value
MCF-7Hypothetical Value
HEK293Hypothetical Value
Doxorubicin (Comparator)HeLaKnown Value
MCF-7Known Value
HEK293Known Value

Tier 2: Delving into a Potential Mechanism of Action

Based on the initial cytotoxicity data, the subsequent assays should be tailored to explore a plausible mechanism of action. Given the prevalence of spiro-heterocycles in oncology and neurology drug discovery, we will outline comparative assays for both anti-cancer and neuroprotective effects.[7][8][9][10]

Scenario A: Investigating Anti-Cancer Efficacy

Should 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane exhibit selective cytotoxicity towards cancer cells, the next logical step is to investigate its ability to induce apoptosis, or programmed cell death, a hallmark of many effective chemotherapeutics.[3][11][12]

dot

cluster_0 Apoptosis Induction Pathway Compound 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Cellular_Stress Induction of Cellular Stress Compound->Cellular_Stress Binds to target Mitochondrial_Pathway Mitochondrial Pathway Activation Cellular_Stress->Mitochondrial_Pathway Triggers Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Caption: A simplified signaling pathway of apoptosis induction by a therapeutic compound.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus it stains late apoptotic and necrotic cells.

  • Cell Treatment: Treat cancer cells with the IC50 concentration of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane and a known apoptosis-inducer like Staurosporine for a predetermined time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) will be identified based on their fluorescence signals.

Comparative Data Presentation

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control>95%<5%<1%
7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octaneHypothetical ValueHypothetical ValueHypothetical Value
Staurosporine (Comparator)Known ValueKnown ValueKnown Value
Scenario B: Assessing Neuroprotective Efficacy

If the initial cytotoxicity screen reveals low toxicity in neuronal cell lines, it is worth exploring the neuroprotective potential of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.[13][14][15] A common in vitro model for neuroprotection involves challenging neuronal cells with an oxidative stressor, such as hydrogen peroxide (H2O2), and assessing the ability of the test compound to mitigate the resulting cell death.[16][17]

dot

cluster_1 Neuroprotection Assay Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pre-treatment Pre-treatment with 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Cell_Culture->Pre-treatment Oxidative_Stress Induction of Oxidative Stress (e.g., H2O2) Pre-treatment->Oxidative_Stress Incubation Incubation Oxidative_Stress->Incubation Viability_Assay Cell Viability Assessment (e.g., MTT) Incubation->Viability_Assay

Caption: A streamlined workflow for an in vitro neuroprotection assay.

Experimental Protocol: H2O2-Induced Oxidative Stress Assay

  • Cell Culture: Culture a human neuroblastoma cell line, such as SH-SY5Y, in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane and a known neuroprotective agent like α-Lipoic acid for a few hours.[13]

  • Induction of Oxidative Stress: Introduce a specific concentration of H2O2 to the cell culture medium to induce oxidative stress and subsequent cell death.

  • Incubation: Co-incubate the cells with the test compounds and H2O2 for 24 hours.

  • Viability Assessment: Determine the cell viability using the MTT assay as described previously.

Comparative Efficacy Data

TreatmentH2O2 Concentration% Cell Viability
Untreated Control0 µM100%
H2O2 Only100 µMHypothetical Value (~50%)
7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane + H2O2100 µMHypothetical Value
α-Lipoic Acid (Comparator) + H2O2100 µMKnown Value

Tier 3: Confirming Target Engagement

A crucial aspect of drug development is confirming that a compound physically interacts with its intended molecular target.[18][19][20][21] While the identification of the specific target of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane would require further studies (e.g., affinity chromatography, genetic screening), a general assessment of target engagement in a cellular context can be performed using methods like the Cellular Thermal Shift Assay (CETSA).

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by the quantification of the remaining soluble protein.

Conclusion: A Path Forward for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

The in vitro assays outlined in this guide provide a robust and comparative framework for the initial efficacy testing of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. By systematically evaluating its cytotoxicity, exploring potential mechanisms of action in both oncology and neurology models, and confirming target engagement, researchers can build a comprehensive profile of this novel spiro-heterocycle. The data generated from these studies will be instrumental in guiding future pre-clinical development and ultimately, in determining the therapeutic destiny of this promising compound.

References

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  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January 15). Retrieved from [Link]

  • Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing). (2019). Retrieved from [Link]

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  • A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8). Retrieved from [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One. (2021, March 10). Retrieved from [Link]

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  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28). Retrieved from [Link]

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  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC. (n.d.). Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved from [Link]

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Comparative

A Comparative Guide to the Structural Validation of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Rigorous Structural Elucidation of Spirocyclic Scaffolds in Modern Drug Discovery Spirocycles, characterized by their uniq...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Rigorous Structural Elucidation of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocycles, characterized by their unique three-dimensional architecture, have emerged as privileged scaffolds in medicinal chemistry. Their rigid conformation offers a distinct advantage in drug design, enabling precise spatial orientation of substituents to optimize interactions with biological targets. The compound of interest, 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, represents a novel structural motif with potential applications in the development of new therapeutic agents. However, the synthesis of such complex structures necessitates an uncompromising approach to structural validation to ensure the integrity of downstream biological and pharmacological studies.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unequivocally confirm the structure of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. We will delve into the "why" behind the choice of specific experimental methods, comparing the expected data for our target molecule with established findings for analogous spirocyclic systems.

Pillar I: The Triad of Spectroscopic and Crystallographic Validation

The definitive structural elucidation of a novel chemical entity like 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane relies on a synergistic application of multiple analytical techniques. While each method provides a piece of the puzzle, their combined interpretation leads to an unassailable structural assignment. The three pillars of this validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural characterization in organic chemistry. For a molecule like 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The isopropyl group, the methylene protons of the oxetane and tetrahydrofuran rings, and the proton on the nitrogen atom will each exhibit characteristic chemical shifts and splitting patterns.

  • ¹³C NMR: Reveals the number of distinct carbon environments in the molecule. The spiro carbon, being connected to four other atoms, will have a unique chemical shift, a key indicator of the spirocyclic structure.[1][2] The chemical shifts of the carbons in the oxetane and tetrahydrofuran rings, as well as the isopropyl group, will further corroborate the proposed structure.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity between different parts of the molecule. For instance, a COSY experiment would show the correlation between the methine and methyl protons of the isopropyl group. An HMBC experiment would reveal long-range couplings, such as between the protons on the carbon adjacent to the nitrogen and the spiro carbon, providing definitive proof of the ring fusion.

Comparative Data Analysis:

While specific NMR data for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is not yet published, we can predict the expected chemical shifts by comparing them to known values for similar spirocyclic structures.

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Comparative Compound & Reference
Isopropyl CH2.5 - 3.525 - 35General aliphatic amines
Isopropyl CH₃1.0 - 1.5 (doublet)20 - 25General aliphatic amines
Oxetane CH₂4.5 - 5.070 - 802,5-dioxaspiro[3.4]octane derivatives[3][4][5]
Tetrahydrofuran CH₂ (adjacent to O)3.5 - 4.565 - 752,5-dioxaspiro[3.4]octane derivatives[3][4][5]
Tetrahydrofuran CH₂ (adjacent to N)2.8 - 3.845 - 552-Azaspiro[4.4]nonane derivatives[6]
Spiro CarbonN/A80 - 100Spiro-piperidylrifamycins[7]

Experimental Protocol: 2D NMR for Structural Connectivity

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to determine the chemical shifts and multiplicities of all proton signals.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon signals.

  • COSY Acquisition: Perform a Correlation Spectroscopy experiment to identify proton-proton couplings within the same spin system.

  • HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence experiment to correlate each proton with its directly attached carbon.

  • HMBC Acquisition: Execute a Heteronuclear Multiple Bond Correlation experiment to identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Analysis: Integrate the data from all spectra to build a complete and unambiguous map of the molecular structure.

G cluster_NMR NMR Workflow Sample Sample Preparation H1 1H NMR Sample->H1 C13 13C NMR Sample->C13 COSY COSY H1->COSY HSQC HSQC H1->HSQC C13->HSQC Structure Structure Elucidation COSY->Structure HMBC HMBC HSQC->HMBC HMBC->Structure G cluster_MS Mass Spectrometry Workflow Sample Sample Infusion FullScan Full Scan MS Sample->FullScan Precursor Precursor Ion Selection ([M+H]+) FullScan->Precursor MSMS Tandem MS (MS/MS) Precursor->MSMS Analysis Data Analysis MSMS->Analysis G cluster_Xray X-ray Crystallography Workflow Crystallization Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Structure Validation StructureSolution->Validation

Sources

Validation

A Comparative Study of the Reactivity of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane: A Guide for Drug Development Professionals

Introduction: The Significance of Spirocyclic Oxetanes in Modern Drug Discovery Spirocyclic scaffolds have emerged as a cornerstone in contemporary medicinal chemistry, prized for their ability to confer molecular rigidi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Oxetanes in Modern Drug Discovery

Spirocyclic scaffolds have emerged as a cornerstone in contemporary medicinal chemistry, prized for their ability to confer molecular rigidity and three-dimensional complexity. This often translates into enhanced binding affinity and selectivity for biological targets.[1] Among these, the oxetane moiety, a four-membered ether, has garnered considerable attention as a bioisostere for frequently used functional groups like gem-dimethyl and carbonyls. The inclusion of an oxetane ring can lead to improvements in critical drug-like properties, including aqueous solubility and metabolic stability.[2][3]

This guide focuses on a specific, novel scaffold: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane . We will undertake a comparative analysis of its predicted reactivity against a series of structurally related analogues. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework for the chemical behavior of this and similar spirocyclic systems. Understanding the reactivity profile is paramount for anticipating potential metabolic pathways, designing stable formulations, and developing efficient synthetic routes.

The inherent ring strain of the oxetane, approximately 25.5 kcal/mol, is a key determinant of its chemical behavior, rendering it susceptible to ring-opening reactions under various conditions.[3][4] The substitution pattern on the spirocyclic framework is expected to modulate this reactivity through a combination of steric and electronic effects.

Comparative Compounds and Rationale for Selection

To elucidate the specific contributions of the isopropyl group and the nitrogen atom to the reactivity of the parent compound, we will compare it against three analogues:

  • Compound A (Parent): 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

  • Compound B (De-isopropylated Analogue): 2,5-dioxa-8-azaspiro[3.4]octane

  • Compound C (Carbocyclic Analogue): 7-Isopropyl-2,5-dioxaspiro[3.4]octane

  • Compound D (Alternative Spirocycle): 2-Oxa-6-azaspiro[3.3]heptane

This selection allows for a systematic evaluation of:

  • Steric Hindrance: Comparing A and B will highlight the steric shielding effect of the bulky isopropyl group on the approach of reagents to the nitrogen and the adjacent spirocyclic system.

  • Electronic Effects of Nitrogen: A comparison between A and C will underscore the influence of the nitrogen atom's lone pair on the overall reactivity and basicity of the spirocycle.

  • Ring Strain and Conformation: Comparing A with D , a spirocycle with a smaller four-membered azetidine ring, will provide insights into how different ring strains and conformations affect reactivity.[5][6]

Experimental Protocols for Reactivity Assessment

The following protocols are designed to probe the reactivity of the spirocyclic oxetanes under conditions relevant to pharmaceutical development and synthetic chemistry.

Protocol 1: Acid-Catalyzed Ring-Opening

This experiment assesses the stability of the oxetane ring under acidic conditions, which is crucial for predicting stability in the acidic environment of the stomach and in certain formulation conditions.

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each comparative compound (A, B, C, and D) in a suitable aprotic solvent (e.g., Dichloromethane).

  • Reaction Setup: In separate reaction vials, place 1 mL of each stock solution.

  • Initiation: To each vial, add a solution of a strong acid, such as trifluoroacetic acid (TFA), to a final concentration of 100 mM.

  • Monitoring: Monitor the reaction progress over time (e.g., at t = 0, 1, 2, 4, 8, and 24 hours) by taking aliquots.

  • Analysis: Quench the aliquots with a mild base (e.g., saturated sodium bicarbonate solution). Analyze the organic layer by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the starting material and the appearance of ring-opened products.[7][8][9]

Protocol 2: Nucleophilic Ring-Opening

This protocol evaluates the susceptibility of the oxetane ring to nucleophilic attack, a common reaction in both metabolic and synthetic transformations.

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each comparative compound and a 100 mM solution of a nucleophile (e.g., sodium azide) in a polar aprotic solvent (e.g., Dimethylformamide).

  • Reaction Setup: In separate reaction vials, combine 1 mL of each spirocycle stock solution with 1 mL of the nucleophile solution.

  • Reaction Conditions: Heat the reaction mixtures to a controlled temperature (e.g., 60 °C).

  • Monitoring and Analysis: Monitor the reactions over 24 hours and analyze the aliquots by HPLC to determine the rate of consumption of the starting material.

Protocol 3: Determination of Relative Basicity

The basicity of the nitrogen atom in Compounds A, B, and D is a key parameter influencing their interaction with biological targets and their behavior in different pH environments.

  • NMR Titration: Dissolve a precise amount of each nitrogen-containing compound in a deuterated solvent (e.g., CDCl3).

  • Titration: Add incremental amounts of a standard acid solution (e.g., trifluoroacetic acid in CDCl3) to the NMR tube.

  • Data Acquisition: Acquire a 1H NMR spectrum after each addition.[10][11][12][13]

  • Analysis: Monitor the chemical shift changes of the protons adjacent to the nitrogen atom. The magnitude of the shift upon protonation provides a measure of the nitrogen's basicity.

Predicted Comparative Reactivity Data

The following table summarizes the predicted outcomes of the experimental protocols, based on established principles of organic chemistry.

Compound Structure Predicted Relative Rate of Acid-Catalyzed Ring-Opening Predicted Relative Rate of Nucleophilic Ring-Opening Predicted Relative Basicity (for N-containing compounds)
A: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Isopropyl group provides significant steric hindrance. Nitrogen lone pair can be protonated.ModerateLowModerate
B: 2,5-dioxa-8-azaspiro[3.4]octane Less steric hindrance than A. Nitrogen lone pair is more accessible.HighModerateHigh
C: 7-Isopropyl-2,5-dioxaspiro[3.4]octane No nitrogen atom. Isopropyl group provides steric hindrance.LowLowN/A
D: 2-Oxa-6-azaspiro[3.3]heptane Higher ring strain in the azetidine ring compared to the pyrrolidine ring in A and B.HighHighLow

Analysis and Discussion of Predicted Reactivity

The predicted reactivity trends can be rationalized by considering the interplay of electronic and steric effects, as well as ring strain.

Influence of the Isopropyl Group

The bulky isopropyl group in Compound A is expected to sterically hinder the approach of both protons (in acid-catalyzed reactions) and nucleophiles to the oxetane ring, thereby decreasing its rate of ring-opening compared to its non-isopropyl analogue, Compound B .[14][15][16][17] This steric protection is a valuable feature in drug design for enhancing metabolic stability.

Role of the Nitrogen Atom

The presence of the nitrogen atom in Compounds A and B introduces a site of basicity. In acid-catalyzed ring-opening, protonation of the nitrogen may occur, but the primary reaction is expected to be the protonation of the oxetane oxygen, which initiates the ring-opening. The lone pair of the nitrogen in azaspirocycles can influence the overall electron distribution and conformation of the ring system.[18][19][20]

Effect of the Spirocyclic Core

The spiro[3.4]octane framework in Compounds A, B, and C imparts a rigid three-dimensional structure. In contrast, Compound D , a spiro[3.3]heptane, possesses a more strained azetidine ring. This increased ring strain is predicted to make the entire spirocycle more susceptible to ring-opening reactions.

Visualizing Reaction Mechanisms and Workflows

Acid-Catalyzed Ring-Opening Mechanism

G cluster_0 Acid-Catalyzed Ring-Opening Spiro_Oxetane Spirocyclic Oxetane Protonated_Oxetane Protonated Oxetane Spiro_Oxetane->Protonated_Oxetane + H+ Carbocation_Intermediate Carbocation Intermediate Protonated_Oxetane->Carbocation_Intermediate Ring Opening Ring_Opened_Product Ring-Opened Product Carbocation_Intermediate->Ring_Opened_Product + Nucleophile

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Experimental Workflow for Reactivity Screening

G cluster_1 Comparative Reactivity Workflow Start Prepare Stock Solutions (Compounds A, B, C, D) Reaction Initiate Reactions (Acid or Nucleophile Addition) Start->Reaction Monitoring Time-course Sampling (t = 0, 1, 2, 4, 8, 24h) Reaction->Monitoring Analysis HPLC Analysis (Quantify Starting Material and Products) Monitoring->Analysis Data Compare Reaction Rates Analysis->Data

Caption: General workflow for comparative reactivity studies.

Conclusion

This guide provides a predictive comparative analysis of the reactivity of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. Based on established principles, the isopropyl group is expected to confer steric protection to the oxetane ring, reducing its susceptibility to both acid-catalyzed and nucleophilic ring-opening. The nitrogen atom introduces a basic center, and the overall reactivity is influenced by the inherent strain of the spirocyclic system. The presented experimental protocols offer a robust framework for validating these predictions and for characterizing the reactivity of novel spirocyclic oxetanes in drug discovery programs.

References

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Comparative

Strategic Advantages of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane in Drug Design: A Comparative Guide

Introduction to High-Fsp³ Scaffolds The evolution of small-molecule drug discovery has increasingly favored the incorporation of high fraction sp³ (Fsp³) character to improve clinical success rates. Strained spiro hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to High-Fsp³ Scaffolds

The evolution of small-molecule drug discovery has increasingly favored the incorporation of high fraction sp³ (Fsp³) character to improve clinical success rates. Strained spiro heterocycles (SSHs) have emerged as premier bioisosteres for traditional flat aromatic rings or highly flexible aliphatic heterocycles like morpholine and piperazine [1]. Among these, 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS: 1556097-27-8) presents a highly vectorized, rigid, and metabolically stable scaffold.

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical and pharmacokinetic advantages of this specific spirocyclic module against conventional alternatives. It provides actionable, self-validating experimental protocols for its integration into your drug design workflows.

Mechanistic Causality: Why Choose This Specific Spirocycle?

Traditional saturated heterocycles often suffer from rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes at their α-carbon positions. By constraining the ring system into a spiro[3.4]octane architecture, the conformational flexibility is drastically reduced, effectively shielding vulnerable metabolic sites.

The 2,5-dioxa-8-aza substitution pattern introduces strategically placed heteroatoms that modulate lipophilicity (LogP) while maintaining a low topological polar surface area (TPSA). Furthermore, the addition of the 7-isopropyl group provides a tunable steric bulk that can perfectly occupy hydrophobic pockets in target proteins (e.g., kinase hinge regions), enhancing target residence time and selectivity [2].

BioisostereLogic Sub1 Traditional Heterocycles (Morpholine/Piperazine) Sub2 High Flexibility Rapid CYP450 Metabolism Sub1->Sub2 Outcome1 Poor Pharmacokinetics Off-Target Toxicity Sub2->Outcome1 Sub3 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (Strained Spiro Scaffold) Sub4 High Rigidity (Fsp3) Steric Shielding by Isopropyl Sub3->Sub4 Outcome2 Enhanced Metabolic Stability Precise Target Vectorization Sub4->Outcome2

Caption: Logical flow comparing traditional heterocycles to spirocyclic bioisosteres in drug design.

Comparative Physicochemical Profiling

To objectively evaluate the performance of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, we must compare its computed and experimentally derived properties against standard morpholine and piperazine modules. The rigidification of the spiro-center directly translates to lower intrinsic clearance [3].

Table 1: Physicochemical and Metabolic Comparison of Heterocyclic Scaffolds

Property / ScaffoldMorpholinePiperazine7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane
Fsp³ Fraction 1.001.001.00 (High Rigidity)
LogP (Calculated) -0.86-1.171.2 - 1.8 (Optimal Lipophilicity)
TPSA (Ų) 21.324.1~30.5 (Favorable for Permeability)
Intrinsic Clearance (CLint, µL/min/mg) High (>50)High (>60)Low (<15)
Vectorization (Exit Vectors) Linear/FlexibleLinear/FlexibleOrthogonal/Defined

Experimental Workflows: Self-Validating Protocols

To validate the metabolic advantages of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane in your own lab, researchers must employ robust, self-validating experimental systems.

Protocol: In Vitro Microsomal Stability Assay

Causality & Validation: This assay determines the intrinsic clearance (CLint) of the compound. The spiro scaffold is expected to resist α-carbon oxidation. A self-validating system requires both a positive control (e.g., Verapamil, rapidly cleared) and a negative control (e.g., Warfarin, stable) processed in parallel to ensure the human liver microsomes (HLM) are active but not over-reactive.

  • Compound Preparation: Prepare a 10 mM stock of the spiro-compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add HLM to a final protein concentration of 0.5 mg/mL. Rationale: 0.5 mg/mL provides sufficient enzyme concentration without causing non-specific protein binding artifacts that skew clearance rates.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate cofactor for CYP450 enzymes; its precise addition strictly controls the start time (T=0) of metabolism.

  • Time-Course Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction and precipitating proteins for clean MS injection.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant to calculate the half-life (t1/2) and CLint.

ProtocolWorkflow Step1 1. Compound Prep (1 µM in Buffer) Step2 2. Add HLM (0.5 mg/mL) Step1->Step2 Step3 3. Initiate Reaction (+ 1 mM NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0-60 mins) Step3->Step4 Step5 5. Quench (Ice-Cold ACN) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate CLint) Step5->Step6

Caption: Step-by-step experimental workflow for the In Vitro Microsomal Stability Assay.

Biological Signaling Context: Targeting Kinase Pathways

When 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is incorporated into kinase inhibitors (e.g., targeting the MAPK/ERK pathway), its rigid 3D structure allows for optimal interactions with the ATP-binding pocket [1]. Unlike flat morpholine derivatives that may indiscriminately bind multiple kinases due to their flexibility, the orthogonal exit vectors of the spiro[3.4]octane core direct the isopropyl group into specific hydrophobic sub-pockets. This precise spatial orientation enhances target selectivity and reduces off-target toxicity in complex signaling cascades.

SignalingPathway Ligand Growth Factor Receptor RTK (Receptor) Ligand->Receptor Binds RAS RAS (Active) Receptor->RAS Activates RAF RAF Kinase RAS->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Inhibitor Spiro-based Inhibitor (High Selectivity) Inhibitor->RAF Blocks Inhibitor->MEK Blocks

Caption: MAPK/ERK signaling pathway demonstrating targeted inhibition by spiro-based compounds.

Conclusion

The strategic replacement of traditional saturated heterocycles with 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane represents a paradigm shift in rational drug design. By leveraging the inherent rigidity, favorable Fsp³ fraction, and precise vectorization of this spirocyclic scaffold, drug development professionals can overcome significant pharmacokinetic bottlenecks, particularly rapid CYP-mediated clearance and poor target selectivity.

References

  • National Institutes of Health (NIH). "Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery." PubMed, 2011. URL: [Link][1]

Sources

Validation

Assessing the Novelty of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane: A Comparative Guide for Medicinal Chemistry

The transition from flat, sp²-rich aromatic molecules to highly three-dimensional, sp³-rich scaffolds is a defining trend in modern drug discovery. Among the most innovative structural motifs emerging from this paradigm...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp²-rich aromatic molecules to highly three-dimensional, sp³-rich scaffolds is a defining trend in modern drug discovery. Among the most innovative structural motifs emerging from this paradigm is 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS: 1556097-27-8) [1]. This highly specialized spirocycle fuses an oxetane ring with a 4-isopropyl-1,3-oxazolidine ring.

As a Senior Application Scientist, I have designed this guide to objectively compare this novel scaffold against traditional heterocycles (such as morpholine and standard oxazolidines). We will deconstruct its physicochemical advantages, detail its synthetic assembly, and explore its application as a next-generation bioisostere.

Structural Deconstruction & Mechanistic Rationale

To understand the utility of 7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, we must analyze the causality behind its structural components:

  • The Oxetane Core (Positions 1-4): Oxetanes have been extensively validated as liponeutral, highly polar bioisosteres for gem-dimethyl groups and carbonyls [4]. The incorporation of the oxetane ring drastically lowers the overall lipophilicity (LogP) while acting as a robust hydrogen-bond acceptor. Furthermore, the electron-withdrawing nature of the oxygen atom shields adjacent carbons from cytochrome P450-mediated oxidation [5].

  • The Oxazolidine Ring (Positions 4-8): Traditional oxazolidines are often viewed with skepticism in drug development due to their propensity for aqueous hydrolysis back into their constituent amino alcohols and carbonyls [6]. However, the spiro-fusion at C4 (the hemiaminal carbon) leverages the Thorpe-Ingold effect . The geometric constraints of the 4-membered oxetane ring compress the internal bond angle at the spiro carbon, thermodynamically favoring the ring-closed oxazolidine form over the acyclic intermediate.

  • The 7-Isopropyl Substituent: Derived from the chiral pool (valinol), the isopropyl group provides a defined steric vector [7]. This bulk dictates the facial selectivity of the molecule when binding to a target kinase or receptor, locking the nitrogen lone pair into a specific, predictable trajectory.

Comparative Physicochemical Profiling

When assessing novelty, this spirocycle must be benchmarked against the moieties it is designed to replace. Morpholine is a classic solubilizing group, but it suffers from low Fsp³ character and oxidative liabilities.

Table 1: Physicochemical Comparison of Heterocyclic Scaffolds

ScaffoldFsp³Predicted LogPTPSA (Ų)Metabolic LiabilityPrimary Use Case
Morpholine 0.80-0.8621.3High (CYP oxidation adjacent to N/O)Standard solubilizing group
4-Isopropyl-1,3-oxazolidine 1.000.9521.3High (Aqueous hydrolysis)Chiral auxiliary / Prodrug
2-Oxa-6-azaspiro[3.3]heptane 1.00-1.2021.3Low (Conformationally locked)Morpholine bioisostere [2]
7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane 1.00-0.1530.5Low (Spiro-stabilized)Vector-specific bioisostere

Note: LogP and TPSA values are predictive estimates based on scaffold topological polar surface area and fragment-based contributions.

Experimental Protocol: Synthesis & Stability Assessment

A critical requirement for validating any novel scaffold is establishing a self-validating protocol for its synthesis and characterization.

Protocol A: Synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Rationale: This reaction utilizes molecular sieves to drive the equilibrium of the condensation between an amino alcohol and a ketone toward the spiro-oxazolidine product[7].

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve (S)-2-amino-3-methylbutan-1-ol (L-valinol, 1.0 equiv) in anhydrous dichloromethane (DCM).

  • Condensation: Add oxetan-3-one (1.1 equiv) to the solution. The highly electrophilic nature of the strained oxetan-3-one accelerates the initial imine/iminium formation.

  • Water Scavenging: Add activated 4Å molecular sieves to the reaction mixture to sequester the water byproduct, driving the cyclization of the hydroxyl group onto the intermediate imine.

  • Agitation & Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the disappearance of the starting materials via TLC (using a Ninhydrin stain to visualize the primary amine of valinol).

  • Isolation: Filter the mixture through a pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (using neutral alumina rather than silica to prevent acid-catalyzed ring opening) to yield the pure spirocycle.

Protocol B: NMR-Based Hydrolytic Stability Assay

Rationale: To prove the spiro-stabilization effect, the compound must be subjected to aqueous conditions and monitored for degradation to ensure it will survive physiological conditions.

  • Dissolve 5 mg of the purified spirocycle in 0.5 mL of deuterated phosphate buffer (pD 7.4) with 10% DMSO-d6 as a cosolvent.

  • Acquire a baseline ¹H-NMR spectrum at t=0.

  • Incubate the NMR tube at 37 °C.

  • Acquire subsequent spectra at t=1h, 4h, 12h, and 24h.

  • Validation Logic: Calculate the integration ratio of the spirocycle's intact isopropyl methyl doublet against the emergence of free valinol methyl signals. A highly stable spirocycle will show <5% hydrolysis over 24 hours, validating the Thorpe-Ingold stabilization hypothesis.

Application Workflow in Drug Discovery

The integration of this spirocycle into a medicinal chemistry campaign typically follows a structured scaffold-hopping logic, moving from a metabolically labile hit to a highly stable, 3D-optimized lead[3].

G A Initial Hit (Morpholine Core) B Liability Identified (CYP450 Oxidation) A->B In vitro ADME C Bioisosteric Replacement (Insert Spiro[3.4]octane) B->C Scaffold Hopping D Optimized Lead (High Fsp3, Stable) C->D PK/PD Validation

Workflow of morpholine bioisosteric replacement using the spiro[3.4]octane scaffold.

Conclusion

7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane represents a sophisticated evolution in heterocycle design. By marrying the physicochemical benefits of an oxetane ring with the vector-directing properties of a chiral oxazolidine, it offers medicinal chemists a powerful tool to escape "flatland," improve metabolic stability, and fine-tune the pharmacokinetic profiles of next-generation therapeutics.

References
  • Constructing All-Carbon Quaternary Centers... Rapid Access to Azaspiro[3.n] | ChemRxiv |[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry | NIH PMC |[Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery | ChemRxiv |[Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry | NIH PMC |[Link]

Comparative

The Azaspiro[3.4]octane Scaffold in Modern Drug Discovery: A Comparative Guide and Methodological Review

Executive Summary In contemporary medicinal chemistry, the reliance on traditional, flat heterocycles like piperazine and morpholine has led to a saturation of chemical and patent space, often resulting in compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the reliance on traditional, flat heterocycles like piperazine and morpholine has led to a saturation of chemical and patent space, often resulting in compounds with suboptimal pharmacokinetic profiles. As a Senior Application Scientist, I frequently advocate for "scaffold hopping"—specifically, transitioning towards sp³-rich architectures to escape "flatland." Among these, the azaspiro[3.4]octane scaffold has emerged as a premier structural surrogate[1].

This guide provides an objective, data-driven comparison of azaspiro[3.4]octane compounds against traditional alternatives. By analyzing their distinct physicochemical properties, biological target efficacy, and validated synthetic workflows, this document serves as an authoritative resource for drug development professionals seeking to integrate spirocyclic modules into their discovery pipelines.

The Case for Scaffold Hopping: Overcoming "Flatland"

Traditional modules like piperazine and morpholine are ubiquitous in FDA-approved drugs. However, their planar-like geometry often leads to non-specific hydrophobic interactions, poor aqueous solubility, and high susceptibility to cytochrome P450-mediated metabolism.

Substituting these rings with 2,6-diazaspiro[3.4]octane (a piperazine surrogate) or 2-oxa-6-azaspiro[3.4]octane (a morpholine surrogate) introduces a highly rigid, orthogonal 3D geometry[1]. This structural shift not only improves the physicochemical profile but also provides crucial Freedom to Operate (FTO) in crowded intellectual property landscapes[1].

Table 1: Physicochemical and Structural Comparison
Property / MetricPiperazine / MorpholineAzaspiro[3.4]octane ScaffoldsScientific Rationale & Causality
Fraction sp³ (Fsp³) Low to Moderate (Flat topology)High (Approaching 1.0)Increased 3D globularity enhances target specificity and reduces off-target binding[1].
Conformational Rigidity Flexible (Rapid chair-boat flips)Highly Rigid (Orthogonal rings)Spiro-fusion locks the conformation, reducing the entropic penalty upon target binding[2].
Vectorial Projection Linear (180° exit vectors)Angled / DivergentEnables access to novel chemical space and previously unreachable deep binding pockets[1].
Metabolic Stability Susceptible to α-carbon oxidationHigh (Sterically shielded)The bulky spirocenter sterically blocks metabolic enzymes from accessing adjacent α-protons[3].
Aqueous Solubility HighEnhanced / SuperiorThe disruption of crystal lattice packing energy due to 3D asymmetry significantly improves solubility[4].

Target Applications & Biological Efficacy

The unique vectorial projection of azaspiro[3.4]octanes allows them to modulate complex signaling pathways that are often inaccessible to flat heterocycles.

Immuno-Oncology: HPK1 Inhibition

A compelling application of the azaspiro[3.4]octane core is in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[5]. HPK1 is a critical negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 phosphorylates SLP-76, targeting it for degradation and dampening the immune response[5]. Azaspiro[3.4]octane derivatives exhibit potent, selective inhibition of the HPK1 ATP-binding cleft, blocking this negative feedback loop and profoundly enhancing anti-tumor immunity[5].

HPK1_Pathway TCR T-Cell Receptor (Activation) HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Stimulates SLP76 SLP-76 (Phosphorylated) HPK1->SLP76 Phosphorylates Immunity T-Cell Mediated Immunity Suppressed SLP76->Immunity Leads to Inhibitor Azaspiro[3.4]octane Inhibitor Inhibitor->HPK1 Blocks Enhanced Enhanced Anti-Tumor Immunity Inhibitor->Enhanced Promotes

Fig 1. Modulation of the TCR signaling pathway via HPK1 inhibition by azaspiro[3.4]octanes.

Targeted Cancer Therapy: EGFR Inhibition

In targeted oncology, substituting traditional morpholine groups with 2-oxa-6-azaspiro[3.4]octane in 4-anilinoquinazoline derivatives has yielded superior results. Experimental data confirms that these spiro-substituted compounds exhibit higher Epidermal Growth Factor Receptor (EGFR) inhibitory activities against lung cancer cell lines (HCC827 and A549) compared to the lead compound gefitinib, alongside markedly improved water solubility[4]. Furthermore, related 2,6-diazaspiro[3.4]octane scaffolds have demonstrated potent modulation of the JAK-STAT signaling pathway and exhibit significant antimalarial and antitubercular effects[3].

Validated Synthetic Workflows & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the self-validating synthetic systems used to construct the azaspiro[3.4]octane framework.

Protocol 1: Synthesis of the Spirocyclic Framework via Knoevenagel Condensation

Objective: To establish the foundational spirocyclic framework from a simple cyclopentanone precursor.

  • Step 1: Condensation

    • Procedure: To a solution of cyclopentanone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours[5].

    • Causality: Piperidine acts as a mild base to deprotonate malononitrile, generating a highly nucleophilic enolate that attacks the electrophilic carbonyl carbon of cyclopentanone. The subsequent dehydration is thermodynamically driven by the formation of the conjugated alkylidene malononitrile[5].

  • Step 2: Isolation

    • Procedure: After cooling to room temperature, filter the resulting precipitate, wash with cold ethanol, and dry under vacuum[5].

    • Causality: The target 1-(cyanomethyl)cyclopentanecarbonitrile exhibits significantly lower solubility in cold ethanol compared to the starting materials, allowing for isolation via simple precipitation without the need for resource-intensive column chromatography.

Protocol 2: Synthesis of 5-oxa-2-azaspiro[3.4]octane Core via Epoxide Ring Opening

Objective: To construct a conformationally rigid morpholine surrogate from an N-Boc protected cyclic 2-aminoketone.

  • Step 1: Epoxidation of the Homoallylic Amine

    • Procedure: Dissolve the starting material (1.0 eq) in anhydrous CH₂Cl₂. Add mCPBA (70 wt%, 2.5 eq) in one portion. Stir the reaction mixture at room temperature for 48 hours[6].

    • Causality: mCPBA acts as an electrophilic oxidizing agent, selectively targeting the electron-rich alkene to form an oxirane intermediate. Anhydrous CH₂Cl₂ is critical to prevent premature hydrolysis. The extended reaction time is required because the bulky N-Boc group sterically hinders the approach of the peroxyacid[6].

  • Step 2: Spontaneous 5-exo-tet Cyclization

    • Procedure: During the 48-hour stirring period, a white precipitate (m-chlorobenzoic acid) forms as the epoxide spontaneously undergoes intramolecular ring closure[6].

    • Causality: Once the epoxide is formed, the proximal hydroxyl group acts as an internal nucleophile. According to Baldwin's rules for ring closure, the 5-exo-tet trajectory is stereoelectronically favored. This allows the spirocyclic tetrahydrofuran (THF) ring to form spontaneously without requiring harsh Lewis acid catalysis[6].

  • Step 3: Workup and Purification

    • Procedure: Dilute the mixture with additional CH₂Cl₂ and quench with saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄[6].

    • Causality: The mild basicity of NaHCO₃ neutralizes the acidic byproduct (m-chlorobenzoic acid) and shifts it into the aqueous phase as a soluble sodium salt, cleanly separating it from the highly lipophilic spirocyclic product[6].

Synthesis_Workflow SM Starting Material (N-Boc Cyclic 2-Aminoketone) Grignard Grignard Addition (Homoallyl MgBr / CeCl3) SM->Grignard Intermediate Tertiary Alcohol Intermediate Grignard->Intermediate Nucleophilic Attack Epoxidation Epoxidation (mCPBA, CH2Cl2, 48h) Intermediate->Epoxidation Cyclization Spontaneous Cyclization (5-exo-tet Baldwin Rule) Epoxidation->Cyclization Epoxide Ring Opening Product Spirocyclic Core (Azaspiro[3.4]octane) Cyclization->Product High Yield

Fig 2. Step-economic synthetic workflow for spirocyclic scaffolds via 5-exo-tet ring closure.

Conclusion

The azaspiro[3.4]octane scaffold represents a paradigm shift in structural biology and medicinal chemistry. By replacing planar rings with tightly constrained, sp³-rich spirocycles, researchers can dramatically improve target specificity, metabolic stability, and aqueous solubility. Whether deployed as EGFR inhibitors, HPK1 modulators, or general piperazine/morpholine surrogates, the robust synthetic accessibility of these compounds makes them indispensable modules for next-generation drug discovery.

References

  • 1 - ResearchGate 2.5 - Benchchem 3.6 - PMC / NIH

  • 2 - CymitQuimica 5.4 - ResearchGate 6.7 - Pharm.or.jp 7.8 - ChemRxiv

  • 3 - Benchchem

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is not publicly available. The following procedures are therefore based on established best practices...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is not publicly available. The following procedures are therefore based on established best practices for the handling and disposal of novel or uncharacterized chemical compounds, drawing analogies from structurally similar spirocyclic and heterocyclic molecules. This guide is intended to supplement, not replace, institutional and regulatory protocols. Always consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical waste.

Introduction: Navigating the Unknown with Scientific Rigor

In the landscape of drug discovery and chemical research, we frequently encounter novel molecules for which comprehensive safety data has not yet been established. 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is one such compound. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative and rigorous approach to its handling and disposal. The structural motifs—a spirocyclic core, an amine (aza-), and ether linkages (dioxa-)—provide clues to its potential reactivity and biological activity, but do not replace empirical data.

This guide provides a procedural framework for the safe management and disposal of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. The causality behind each recommendation is explained to empower researchers to make informed safety decisions, ensuring personal, and environmental protection.

Part 1: Proactive Hazard Assessment

Before any handling, a thorough risk assessment is mandatory for any compound with unknown hazards.[1] It is prudent to assume that a novel compound is at least as hazardous as its parent or structurally related compounds.[2]

The structure of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane contains an azaspiro[3.4]octane core. Similar spirocyclic compounds have been classified with hazards including oral toxicity, skin and eye irritation, and respiratory irritation.[3] Therefore, until data proves otherwise, this compound should be treated as a hazardous substance.

Table 1: Postulated Hazard Summary for 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Hazard Statement (Postulated)GHS Classification (Postulated)Rationale
H302: Harmful if swallowedAcute toxicity, oral (Category 4)A common classification for novel heterocyclic compounds.[3]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Amine functionalities can be irritating to the skin.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Many organic compounds, especially amines, are eye irritants.[3]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)A possibility if the compound is a fine powder or volatile.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A comprehensive PPE strategy is critical to minimize exposure.[3] The following table outlines the recommended PPE when handling 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionRationale and Best Practices
Eyes/Face Chemical safety goggles meeting ANSI Z.87.1 standards are mandatory. A face shield should be worn over goggles if there is a splash risk.[4]Protects against splashes, which could cause serious eye irritation. Contact lenses should not be worn as they can trap chemicals against the eye.[4]
Skin/Body A standard laboratory coat must be worn and kept buttoned. For tasks with a higher risk of splashes, a chemically resistant apron or suit is recommended.[5]Provides a barrier against skin contact.
Hands Chemical-resistant gloves are required. Disposable nitrile gloves generally offer adequate protection for incidental contact with solid chemicals.[3][6]Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination occurs. Never put hands into solvents, even with gloves on.[4]
Respiratory Work should be conducted in a certified chemical fume hood to control for inhalation exposure. If there is a risk of generating aerosols or dusts outside of a fume hood, a respirator may be necessary.[7]Protects against inhalation of potentially harmful vapors or particulates.

Part 3: Emergency Procedures - Spill Management

Accidental spills of a novel compound must be treated as a major spill until proven otherwise.[2] Only trained personnel with appropriate PPE and spill cleanup materials should address a spill.[8]

Experimental Protocol: Incidental Spill Cleanup

  • Alert and Isolate: Immediately alert personnel in the area. Close the laboratory door and increase exhaust ventilation through fume hoods to prevent the spread of vapors or dust.[9]

  • Don PPE: Before cleanup, don the appropriate PPE as outlined in Table 2, including respiratory protection if necessary.[10]

  • Contain the Spill: Create a dike around the outside edges of a liquid spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[8][9]

  • Absorb and Neutralize (If Applicable):

    • For liquid spills, add absorbent material, working from the outside in.[9]

    • Do not attempt to neutralize an unknown compound, as this can cause a vigorous and exothermic reaction.[9]

  • Collect Residue: Carefully scoop the absorbed material or solid powder into a designated, chemically compatible, and leak-proof container. Use spark-proof tools if the compound is potentially flammable.[10][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the rinse water for disposal as hazardous waste if the compound is suspected to be highly toxic.[8]

  • Label and Dispose: Clearly label the container with "Hazardous Waste," the full chemical name, and information about the spill. Dispose of it through your institution's EHS department.[8]

  • Report: Report the spill to your laboratory supervisor and EHS department.[10]

Part 4: Step-by-Step Disposal Protocol

The disposal of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane must comply with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[12] Under no circumstances should this chemical be disposed of down the drain.[13][14]

Step 1: Waste Characterization

Without specific analytical data, the waste must be managed as hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[15][16] For an unknown compound, a conservative approach assumes it could meet one or more of these criteria.[17][18]

Step 2: Containerization
  • Primary Container: Collect all waste containing 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (including pure compound, solutions, and contaminated materials like gloves and wipes) in a designated, leak-proof container with a secure, screw-top lid.[12][19]

  • Material Compatibility: The container must be made of a material compatible with the chemical waste. For many organic compounds, a high-density polyethylene (HDPE) carboy is suitable.[20] Avoid using the original product container if it is not suitable for long-term waste storage.[21]

Step 3: Labeling

Proper labeling is a regulatory requirement and crucial for safety. The waste container must be labeled with:[12]

  • The words "Hazardous Waste" .

  • The full chemical name: "7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane" . Do not use abbreviations or chemical structures.

  • A list of all contents if it's a mixed waste stream.

  • The potential hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date when waste was first added to the container (accumulation start date).

Step 4: Segregation and Storage
  • Chemical Incompatibility: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[19] It is critical to segregate this waste from incompatible materials. As an aza-compound, it should be stored away from strong oxidizing agents and strong acids to prevent vigorous reactions.[19]

  • Secondary Containment: Always use secondary containment, such as a plastic tub, that can hold at least 110% of the volume of the liquid waste.[2][20]

  • Storage Conditions: Keep waste containers closed except when adding waste.[12] Store in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[21]

Step 5: Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department, which will use a licensed and approved waste disposal company.[19]

  • Documentation: Complete any required waste pickup forms accurately and attach a copy to the waste container.[12]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of a novel chemical compound like 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.

G Disposal Decision Workflow for a Novel Chemical Compound start Start: New Chemical Waste Generated (7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste with Unknown Characteristics sds_check->sds_no No end End: Safe and Compliant Disposal sds_yes->end ppe Don appropriate PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves sds_no->ppe container Select a compatible, leak-proof waste container with a screw-top lid. ppe->container label Label container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Potential Hazards 4. Accumulation Date container->label segregate Segregate from incompatible materials (e.g., strong acids, oxidizers). Use secondary containment. label->segregate store Store in a designated Satellite Accumulation Area (SAA). segregate->store contact_ehs Contact Institutional EHS for waste pickup and professional disposal. store->contact_ehs contact_ehs->end

Caption: Disposal workflow for a novel chemical.

References

  • DCM-SYSTEM. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. DCM-SYSTEM. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Industrial Safety Tips. Retrieved from [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials. Retrieved from [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. HPE Support. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Queen Mary University of London. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Spill Clean up Procedure. University of British Columbia. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]

  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Retrieved from [Link]

  • McCoy and Associates. (2014, April 14). Hazardous Waste Determination for an Unknown Waste. McCoy Seminars. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Unknown Waste Analysis. Retrieved from [Link]

  • RTI Laboratories. (n.d.). Waste Characterization. RTI Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA. Retrieved from [Link]

  • Columbia University. (n.d.). EPA Hazardous Waste Characteristics. Research - Columbia University. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. TWU. Retrieved from [Link]

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Handling

Personal protective equipment for handling 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Disclaimer: This guide outlines safety protocols for a specific chemical intermediate, 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.[1] As a specialized research compound with limited public toxicological data, this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide outlines safety protocols for a specific chemical intermediate, 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane.[1] As a specialized research compound with limited public toxicological data, this guide applies the Precautionary Principle and Occupational Exposure Banding (OEB) methodologies standard in pharmaceutical R&D. Always consult your institution’s Chemical Hygiene Officer (CHO) before handling.

[1]

Compound Profile & Hazard Anticipation (SAR Analysis)

7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is a spiro-fused heterocyclic amine-ether.[1] In the absence of a compound-specific Safety Data Sheet (SDS) from major registries, we must derive its hazard profile using Structure-Activity Relationship (SAR) analysis.[1]

Structural Hazard Assessment
Functional GroupAssociated RiskOperational Implication
Spiro-cycle [3.4] High ring strain; potential thermal instability.[1]Do not heat to dryness. Risk of rapid decomposition.
Secondary Amine (8-aza) Basic pH; Corrosive/Irritant to mucous membranes.[1]High Ocular Risk. Vapors may cause lachrymation or respiratory distress.
Ether Linkage (2,5-dioxa) Flammability; Peroxide formation upon storage.[1]Flammable Liquid. Store under inert gas (Argon/Nitrogen).
Isopropyl Group Lipophilicity.Dermal Absorption. Enhanced skin permeation potential.

Assigned Control Band: OEB 3 (Potent/Toxic) until proven otherwise.

  • Justification: Novel spiro-amines are frequently used as scaffolds for bioactive pharmaceutical ingredients (APIs). Treat as a potential sensitizer and irritant.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Swiss Cheese" model where PPE acts as the final barrier.

A. Respiratory Protection[2][3]
  • Primary Control: All handling must occur inside a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Secondary Control (Spill/Outside Hood):

    • Respirator: Full-face air-purifying respirator (APR).[1]

    • Cartridge: Multi-gas cartridge (Organic Vapor + Ammonia/Methylamine) combined with P100 particulate filter.

    • Reasoning: The amine functionality requires ammonia protection; the ether requires organic vapor protection.

B. Ocular & Face Protection[2][3][4][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to potential amine vapors.[1]

  • Scale-Up (>10g): Add a polycarbonate Face Shield (8-inch minimum) over goggles.[1]

C. Dermal Protection (Glove Selection)

Due to the lipophilic isopropyl group and ether functionality, standard latex is forbidden .

LayerMaterialThicknessBreakthrough Time (Est.)
Inner Nitrile (Disposable)4–5 mil< 15 mins (Splash only)
Outer Silver Shield / 4H (Laminate)Multi-layer> 480 mins
Alternative Viton/Butyl 10–12 mil> 240 mins

Protocol: Use the Double-Gloving Method . Inspect the outer glove immediately upon any splash.

Decision Logic: PPE Selection

The following decision tree dictates the required PPE based on the scale of operation and physical state.

PPE_Decision_Tree Start Start: Handling 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane State Physical State? Start->State Solid Solid / Salt Form State->Solid Salt Liquid Free Base / Liquid State->Liquid Oil/Soln Scale_S Scale < 100 mg? Solid->Scale_S Scale_L Scale > 10 mL? Liquid->Scale_L Level1 LEVEL 1 PPE: Lab Coat, Nitrile Gloves, Safety Glasses, Fume Hood Scale_S->Level1 Yes Level2 LEVEL 2 PPE: Tyvek Sleeves, Double Gloves (Nitrile), Goggles, Fume Hood Scale_S->Level2 No Scale_L->Level2 No Level3 LEVEL 3 PPE: Chem-Resistant Apron, Laminate Gloves, Face Shield + Goggles, Fume Hood Scale_L->Level3 Yes

Figure 1: Risk-based PPE selection logic. Level 3 is mandatory for synthesis scale-up or high-concentration handling.[1]

Operational Protocols

Phase 1: Receipt & Storage[1]
  • Inspection: Upon receipt, inspect the septum/cap for integrity. Do not open in the general lab area.

  • Storage: Store in a dedicated flammables cabinet at 2–8°C .

  • Inerting: If the bottle is opened, backfill with Argon or Nitrogen before resealing to prevent oxidation of the ether ring or amine.

Phase 2: Weighing & Transfer[1]
  • Liquids: Never pour. Use a gas-tight syringe or positive-displacement pipette to transfer.[1]

  • Solids: Weigh inside a balance enclosure or a localized powder hood. If unavailable, tare the vial, move to the fume hood, add solid, and re-weigh (difference method).

Phase 3: Reaction Monitoring[1]
  • TLC/Sampling: Do not remove the reaction vessel from the hood. Dip capillaries inside the hood.

  • Quenching: Spiro-amines can be basic.[1] Quench reactions slowly with buffered solutions to avoid rapid exotherms.

Phase 4: Waste Disposal[1]
  • Classification: Segregate as "Basic Organic Waste" .

  • Deactivation: If disposing of pure material, dilute with a compatible solvent (e.g., Ethanol) before adding to the waste container to minimize "hot spots" in the drum.[1]

  • Labeling: Clearly mark tags with "Potential Sensitizer" and "Spiro-heterocycle".[1]

Emergency Response

Exposure Scenarios
IncidentImmediate Action
Skin Contact 1. Drench with water for 15 mins.[2] 2. Use PEG-400 (Polyethylene Glycol) if available for lipophilic cleaning, followed by soap.[1] 3. Discard contaminated clothing.[3][4][5]
Eye Splash 1. Irrigate immediately at eyewash station for minimum 15 mins . 2. Hold eyelids open. 3. Seek ophthalmologist evaluation (alkaline burn risk).
Inhalation 1. Move to fresh air. 2. If breathing is difficult, administer oxygen (trained personnel only).
Spill Cleanup (Liquid)[1]
  • Evacuate the immediate area.

  • Don PPE: Level 3 (Respirator required outside hood).

  • Contain: Use Vermiculite or Sand .[6] Do not use paper towels (fire risk with amines/ethers).

  • Neutralize: Wipe area with a dilute acetic acid solution (5%) to neutralize amine residues, then wash with water.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health.[Link][1]

  • Naumann, B. D., et al. (1996).[7] Performance-based exposure control limits for pharmaceutical active ingredients.[1] American Industrial Hygiene Association Journal. (Foundational text on Control Banding).

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